4-Keto Retinamide
Description
BenchChem offers high-quality 4-Keto Retinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Keto Retinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H27NO2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13- |
InChI Key |
UZXXUVCTFYIVPT-XIBCHNJYSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
4-Keto Retinamide: Chemical Structure & Technical Profile
The following technical guide details the chemical identity, structural characteristics, and application context of 4-Keto Retinamide (CAS 1217196-74-1) .
CAS Registry Number: 1217196-74-1
Executive Summary
4-Keto Retinamide (also known as 4-oxoretinamide ) is a primary amide derivative of retinoic acid characterized by the introduction of a ketone functionality at the C4 position of the
In pharmaceutical development, this compound primarily serves as a Reference Standard and a metabolite marker . It is critical for validating the purity of retinoid-based therapeutics (such as Fenretinide or Retinamide) and for mapping the metabolic clearance pathways mediated by Cytochrome P450 enzymes (specifically CYP26 isoforms). Unlike its structural analog 4-oxo-fenretinide (a potent chemotherapeutic metabolite), 4-Keto Retinamide (CAS 1217196-74-1) represents the primary amide form, often identified as a degradation product or downstream metabolite in biological matrices.
Key Technical Distinction:
-
Target Molecule (CAS 1217196-74-1): 4-Keto Retinamide (
). Primary amide. -
Related Therapeutic Metabolite: 4-oxo-Fenretinide (
). -substituted amide. Researchers must distinguish between these two during assay development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 4-Oxoretinamide; (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
| CAS Number | 1217196-74-1 |
| Molecular Formula | |
| Molecular Weight | 313.44 g/mol |
| SMILES | CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C |
| InChI Key | (Specific to stereochemistry, typically all-trans) |
Structural Analysis
The molecule retains the core retinoid polyene chain but features a critical oxidation at the C4 position of the cyclohexenyl ring. This "4-oxo" modification is a hallmark of CYP26-mediated catabolism, rendering the molecule more polar and typically less biologically active than its parent retinoid, facilitating excretion.
-
Lipophilicity: High (LogP ~3.5–4.0), though reduced compared to Retinamide due to the polar ketone.
-
Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.
-
Stability: Light-sensitive (photo-isomerization) and oxygen-sensitive (further oxidation).
Mechanism of Action & Biological Context[4][11]
While 4-Keto Retinamide is not a primary therapeutic agent, its presence is a biological indicator of retinoid metabolism.
Metabolic Pathway (CYP26 Mediated)
Retinoids are catabolized to prevent toxicity. The enzyme CYP26A1 (and CYP26B1) targets the
-
Substrate: Retinamide (or Retinoic Acid).
-
Enzymatic Attack: CYP26 introduces a hydroxyl group at C4 (4-OH-Retinamide).
-
Oxidation: This is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .
-
Clearance: The 4-oxo group primes the molecule for glucuronidation or further chain shortening.
Analytical Significance
In drug development, 4-Keto Retinamide is used to:
-
Quantify Metabolic Stability: Measuring the rate of its formation helps determine the half-life of parent retinoid drugs.
-
Impurity Profiling: Synthetic retinoids often contain oxidized impurities. CAS 1217196-74-1 is the standard used to qualify these impurities in HPLC/MS assays.
Synthesis & Manufacturing Routes
For research and analytical standards, 4-Keto Retinamide is synthesized via Allylic Oxidation .
Synthetic Protocol (Allylic Oxidation)
Reagents: Retinamide, Manganese Dioxide (
Step-by-Step Methodology:
-
Protection: (Optional) If starting from Retinoic Acid, the carboxylic acid is first converted to the amide.
-
Oxidation: Dissolve Retinamide in Dichloromethane (DCM).
-
Reagent Addition: Add activated
(10–20 equivalents) or Dirhodium caprolactamate catalyst with -BuOOH. -
Reaction: Stir at room temperature for 24–48 hours. The reaction targets the allylic C4 position.
-
Purification: Filter through Celite to remove oxidant. Concentrate filtrate.
-
Isolation: Purify via Flash Column Chromatography (Silica Gel; Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via
-NMR (Look for loss of C4-methylene protons and shift of C3 protons).
Visualization: Synthesis & Metabolism
Figure 1: Dual pathways for the generation of 4-Keto Retinamide: In vivo metabolic clearance via CYP26 and in vitro chemical synthesis via allylic oxidation.[1]
Experimental Protocols: Handling & Analysis
Storage & Stability
-
Temperature: Store at -20°C.
-
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.
-
Light: Protect from light (amber vials) to prevent cis/trans isomerization.
HPLC-MS/MS Quantification Method
To detect 4-Keto Retinamide in plasma or cell culture media:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 5 minutes.
-
Detection: Positive Electrospray Ionization (ESI+).
-
Precursor Ion:
-
Product Ions: Monitor transitions
(characteristic retinoid fragment).
-
References
-
Pharmaffiliates. (2024). 4-Keto Retinamide Reference Standard (CAS 1217196-74-1). Retrieved from
-
Vivan Life Sciences. (2024). Retinoid Impurities and Stable Isotopes. Retrieved from
-
National Institutes of Health (NIH). (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide. (Contextual reference for 4-oxo mechanism).
-
CAS Common Chemistry. (2024).[1] Search results for Retinamide derivatives. [2]
Sources
Technical Deep Dive: The Pharmacodynamics of 4-oxo-N-(4-hydroxyphenyl)retinamide
The following technical guide details the mechanism of action, pharmacodynamics, and experimental characterization of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) .
Subject: 4-oxo-4-HPR (Fenretinide Metabolite) Classification: Active Retinoid Metabolite / Antimicrotubule Agent Primary Audience: Drug Discovery Scientists, Pharmacologists, Oncology Researchers
Executive Summary & Molecular Identity
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , also referred to as 3-keto-HPR in some literature, is a polar metabolite of the synthetic retinoid Fenretinide (4-HPR). While the parent compound (4-HPR) has been extensively studied for its chemopreventive properties, 4-oxo-4-HPR has emerged as a critical driver of therapeutic efficacy, exhibiting 2-4 times greater potency than the parent drug in various cancer cell lines.[1][2]
Crucially, 4-oxo-4-HPR possesses a dual mechanism of action that distinguishes it from 4-HPR and classical retinoids:
-
ROS-Dependent Apoptosis: Shared with the parent drug.
-
Tubulin Polymerization Inhibition: A unique gain-of-function activity not seen in 4-HPR, leading to mitotic arrest.[1][3]
Molecular Origin: 4-oxo-4-HPR is generated via the oxidation of the β-ionone ring of 4-HPR. This biotransformation is mediated primarily by Cytochrome P450 3A4 (CYP3A4) . Understanding this metabolic pathway is vital for interpreting species-specific pharmacokinetic discrepancies between murine models (where N-(4-methoxyphenyl)retinamide [MPR] often dominates) and human clinical profiles.
Mechanism of Action I: The Antimicrotubule Paradigm (Differentiator)
Unlike classical retinoids that function primarily as ligands for Retinoic Acid Receptors (RARs), 4-oxo-4-HPR acts as a direct antimicrotubule agent . This mechanism is independent of nuclear receptors and is the key factor enabling the metabolite to overcome resistance to the parent drug.
Tubulin Binding and Polymerization Inhibition
4-oxo-4-HPR binds directly to tubulin, interfering with microtubule assembly.[1][4][5] This activity is structurally specific; the introduction of the ketone group at the C4 position of the cyclohexenyl ring alters the molecule's polarity and steric fit, allowing interaction with the tubulin dimer interface.
-
Consequence: Inhibition of microtubule polymerization in cell-free systems (IC50 ~5.9 µM).[4][5]
-
Cellular Phenotype: Treatment leads to the formation of multipolar spindles and aberrant mitotic structures.
-
Cell Cycle Arrest: Cells accumulate in the G2-M phase (specifically pre-anaphase), activating the Spindle Assembly Checkpoint (SAC).
Independence from ROS
While 4-oxo-4-HPR induces Reactive Oxygen Species (ROS), the antimicrotubule effect is ROS-independent .[1]
-
Validation: Pre-treatment with antioxidants (e.g., Vitamin C) abrogates apoptosis but fails to rescue the G2-M arrest or prevent multipolar spindle formation.
Mechanism of Action II: The Oxidative Stress Cascade (Shared Pathway)
Like its parent 4-HPR, the metabolite triggers a lethal signaling cascade driven by oxidative stress. This pathway is often the primary driver of apoptosis in non-mitotic cells.
The Signaling Sequence
-
ROS Generation: Rapid increase in intracellular ROS (detectable within 30-60 minutes).
-
ER Stress: ROS accumulation triggers the Unfolded Protein Response (UPR).
-
JNK Activation: Phosphorylation of c-Jun N-terminal Kinase (JNK).
-
Effector Modulation:
-
Upregulation of PLAB (Proapoptotic Placental Bone Morphogenetic Protein).
-
Downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 .[1]
-
Visualizing the Dual Mechanism
The following diagram illustrates the bifurcated signaling pathways of 4-oxo-4-HPR. Note the independence of the Mitotic Arrest branch from the ROS branch.[1]
Caption: Dual mechanistic pathways of 4-oxo-4-HPR. The antimicrotubule activity (left) operates independently of the ROS-driven cascade (right).[1]
Receptor Independence
A critical finding for researchers is that 4-oxo-4-HPR efficacy is RAR-independent .[1][2]
-
Binding Affinity: The metabolite exhibits poor binding affinity for Retinoic Acid Receptors (RAR-α, -β, -γ) compared to ATRA.
-
Antagonist Assays: The use of pan-RAR antagonists (e.g., AGN193109) does not block the antiproliferative effects of 4-oxo-4-HPR, confirming that nuclear receptor transactivation is not the primary driver of its cytotoxicity.
Experimental Protocols for Validation
To rigorously study 4-oxo-4-HPR, researchers must distinguish its effects from the parent compound. The following protocols are recommended.
In Vitro Tubulin Polymerization Assay
Purpose: To verify the direct interaction between the metabolite and tubulin, distinguishing it from 4-HPR.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Keep all reagents on ice. Dilute tubulin to 2-3 mg/mL in PEM buffer containing GTP.
-
Treatment: Add 4-oxo-4-HPR (dissolved in DMSO) at graded concentrations (e.g., 1, 5, 10 µM). Include a Paclitaxel control (stabilizer) and Nocodazole control (destabilizer).
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Readout: Monitor Absorbance at 340 nm every 30 seconds for 45-60 minutes.
-
Expected Result: 4-oxo-4-HPR should decrease the Vmax and steady-state absorbance (polymer mass) in a dose-dependent manner. Parent 4-HPR should show minimal effect.
ROS-Mitosis Independence Assay
Purpose: To confirm the dual, independent mechanisms.
-
Cell Culture: Seed A2780 or similar sensitive line.
-
Groups:
-
Vehicle (DMSO)
-
4-oxo-4-HPR (5 µM)[1]
-
Vitamin C (100 µM) + 4-oxo-4-HPR (Pre-treat Vit C for 1h)
-
-
Endpoints:
-
ROS: Stain with H2DCFDA (10 µM) at 2h post-treatment. Analyze via Flow Cytometry (FITC channel).
-
Cell Cycle: Fix cells in 70% ethanol at 24h. Stain with Propidium Iodide (PI). Analyze DNA content.
-
-
Data Interpretation:
Pharmacokinetics & Species Divergence
Researchers utilizing animal models must account for metabolic differences.[6]
| Parameter | Human PK Profile | Murine (Mouse) PK Profile | Impact on Study Design |
| Primary Metabolite | 4-MPR and 4-oxo-4-HPR | 4-MPR (often dominant) | Mice may underrepresent 4-oxo activity. |
| CYP Involvement | CYP3A4 | Cyp3a isoforms | CYP3A4 inhibitors (e.g., Ketoconazole) modulate levels. |
| Accumulation | Accumulates upon chronic dosing. | Rapid clearance/conversion. | Chronic dosing models preferred over bolus. |
Guidance: When using murine xenografts, consider co-administration of CYP modulators or direct administration of the synthesized metabolite to accurately model human pharmacodynamics.
References
-
Villani, M. G., et al. (2006). 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide (4-HPR)...[2] Cancer Research.
-
Sestili, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells.[3] PLoS One.
-
Tiberio, P., et al. (2010). Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization...[3] Molecular Cancer Therapeutics.
-
Cooper, J. P., et al. (2011). Fenretinide metabolism in humans and mice: utilizing pharmacological modulation... British Journal of Pharmacology.
-
Gundersen, T. E., et al. (2006). Method to Determine 4-Oxo-Retinoic Acids... Rapid Communications in Mass Spectrometry.
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 4-Keto Retinamide vs. Fenretinide
An In-Depth Technical Guide for Drug Development Professionals[1]
Executive Summary: The Metabolite Superiority Hypothesis
In the landscape of synthetic retinoids, Fenretinide (4-HPR) has long been the clinical standard for investigating non-classical retinoid activity, particularly in neuroblastoma and breast cancer. However, emerging pharmacodynamic data identifies its major polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —often referred to as 4-Keto Retinamide—as a distinct and often more potent pharmacological entity.
While both compounds share the ability to induce Reactive Oxygen Species (ROS) and accumulate dihydroceramides, 4-oxo-4-HPR possesses a unique gain-of-function: direct inhibition of tubulin polymerization. This dual mechanism allows 4-oxo-4-HPR to bypass common resistance mechanisms associated with the parent drug, specifically in 4-HPR-resistant cell lines. This guide dissects the mechanistic divergence, potency ratios, and validation protocols required to distinguish these two agents in a research setting.
Molecular Pharmacology & Metabolic Activation[2]
Fenretinide is not merely a prodrug, but its metabolic conversion is critical for its pleiotropic effects. The oxidation of the cyclohexene ring at the C4 position yields 4-oxo-4-HPR.[1] This conversion is mediated primarily by CYP26A1 , a cytochrome P450 enzyme often upregulated in response to retinoic acid signaling.
Figure 1: Metabolic Pathway & Structural Transformation
Caption: CYP26A1-mediated oxidation of Fenretinide to 4-oxo-4-HPR, highlighting the gain of the ketone group essential for microtubule affinity.
Mechanistic Divergence: ROS vs. Microtubules
The critical distinction between the parent and the metabolite lies in their intracellular targets.
3.1 Fenretinide (4-HPR): The ROS/Ceramide Stressor
Fenretinide functions primarily as a stress-inducing agent. It acts independently of Retinoic Acid Receptors (RARs) to:
-
Generate ROS: Induces oxidative stress via the mitochondrial electron transport chain.
-
Accumulate Ceramides: Inhibits Dihydroceramide Desaturase (DES1), leading to a buildup of dihydroceramides and ceramides, which trigger apoptosis.
-
Cell Cycle Arrest: Predominantly causes arrest in the G1 phase .
3.2 4-oxo-4-HPR: The Dual-Action Mitotic Poison
The metabolite retains the ROS/Ceramide capabilities of the parent but adds a lethal second mechanism:
-
Tubulin Destabilization: 4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[2][3] This mimics the activity of vinca alkaloids (e.g., vincristine) but with a retinoid scaffold.
-
Mitotic Arrest: Unlike the G1 arrest of 4-HPR, the metabolite causes a massive accumulation in the G2-M phase , characterized by multipolar spindles and failed cytokinesis.
-
Potency: It is typically 2–4 times more potent (lower IC50) than Fenretinide and remains active in cell lines that have developed resistance to ROS-induced apoptosis.
Figure 2: Divergent Signaling Cascades
Caption: Comparison of signaling pathways. Note 4-oxo-4-HPR's unique branch targeting Tubulin and G2/M arrest, independent of ROS.
Comparative Data Summary
| Feature | Fenretinide (4-HPR) | 4-oxo-4-HPR (Metabolite) |
| Primary Mechanism | ROS Generation & Ceramide Accumulation | Dual: ROS/Ceramide + Tubulin Inhibition |
| Cell Cycle Arrest | G1 Phase | G2-M Phase (Prominent) |
| Tubulin Interaction | Negligible | Direct Inhibition (IC50 ~5.9 µM in cell-free assays) |
| Potency (IC50) | Baseline (e.g., ~2-5 µM in A2780) | High (e.g., ~0.5-1.5 µM in A2780) |
| Activity in Resistant Cells | Often ineffective in 4-HPR-resistant lines | Effective (Due to non-ROS mechanism) |
| RAR Dependence | Independent | Independent |
Experimental Protocols for Validation
To empirically verify the activity of 4-oxo-4-HPR versus the parent compound, researchers must employ assays that specifically isolate the microtubule-destabilizing effect, as ROS generation is common to both.
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To confirm the direct interaction of 4-oxo-4-HPR with tubulin, distinguishing it from 4-HPR.
Materials:
-
Purified bovine brain tubulin (>99% pure).
-
GTP (Guanosine triphosphate).
-
Spectrophotometer (heated to 37°C).
-
Controls: Paclitaxel (stabilizer), Vincristine (destabilizer), DMSO (vehicle).
Step-by-Step Workflow:
-
Preparation: Resuspend purified tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.
-
Treatment: Keep tubulin on ice. Add 4-oxo-4-HPR (5 µM, 10 µM) or 4-HPR (10 µM) to the reaction mixture. Use DMSO (0.1%) as vehicle control.
-
Induction: Transfer cuvettes immediately to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Vehicle (DMSO): Sigmoidal curve indicating normal polymerization.
-
4-HPR: Curve should mimic vehicle (no direct effect).
-
4-oxo-4-HPR: Significant reduction in Vmax and plateau height (inhibition of assembly), similar to Vincristine.
-
Protocol B: Differential ROS vs. Mitotic Arrest Analysis
Purpose: To temporally dissociate ROS generation from mitotic arrest, proving the independence of the two mechanisms in 4-oxo-4-HPR treated cells.[4][5]
Materials:
-
Propidium Iodide (PI) for cell cycle.
-
Vitamin C (Antioxidant/ROS Scavenger).
Step-by-Step Workflow:
-
Seeding: Seed cancer cells (e.g., A2780 or Neuroblastoma lines) at 5x10^5 cells/well.
-
Scavenger Pre-treatment: Pre-treat one set of wells with Vitamin C (100 µM) for 1 hour to block ROS.
-
Drug Treatment: Treat cells with 4-oxo-4-HPR (5 µM) or 4-HPR (5 µM).
-
Time Course:
-
T=2 hours (ROS Check): Stain with CM-H2DCFDA (5 µM) and analyze via flow cytometry (FL1 channel).
-
T=24 hours (Cell Cycle): Fix cells in 70% ethanol, stain with PI/RNase, and analyze via flow cytometry (FL2 channel).
-
-
Data Interpretation (Self-Validating Logic):
-
4-HPR + Vit C: ROS is blocked; Apoptosis/G1 arrest is significantly rescued (Proof of ROS dependence).
-
4-oxo-4-HPR + Vit C: ROS is blocked; However, G2-M arrest persists. This confirms that the antimitotic activity is independent of oxidative stress.[5]
-
References
-
Villani, M. G., et al. (2006). "4-Oxo-N-(4-hydroxyphenyl)retinamide: a recently identified fenretinide metabolite induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[7] Cancer Research.[6][8][9]
-
Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[4] PLoS ONE.
-
Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity." Molecular Cancer Therapeutics.
-
Cooper, J. P., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLoS ONE.
Sources
- 1. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. aacrjournals.org [aacrjournals.org]
Whitepaper: The Mechanistic Role of 4-oxo-4-HPR in ROS-Dependent Apoptosis
Executive Summary
The synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide or 4-HPR) has long been investigated for its antineoplastic properties. However, clinical efficacy is often limited by acquired drug resistance. The discovery of its polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , has unveiled a highly potent therapeutic agent capable of overcoming this resistance[1].
Unlike its parent compound, 4-oxo-4-HPR operates through a unique dual-action paradigm: it acts as an antimicrotubule agent inducing G2/M mitotic arrest, while simultaneously triggering a highly lethal, Reactive Oxygen Species (ROS)-dependent apoptotic cascade[2]. This whitepaper provides an in-depth technical analysis of the ROS-dependent apoptotic pathways driven by 4-oxo-4-HPR, equipping researchers and drug development professionals with the mechanistic insights and validated protocols necessary to leverage this metabolite in oncology.
Mechanistic Paradigm: The Dual-Action of 4-oxo-4-HPR
To understand the efficacy of 4-oxo-4-HPR, one must decouple its two independent mechanisms of action[2]:
-
ROS-Independent Mitotic Arrest: 4-oxo-4-HPR directly inhibits tubulin polymerization, leading to multipolar spindle formation and a marked accumulation of cells in the G2/M phase[1].
-
ROS-Dependent Apoptosis: Concurrently, the metabolite induces a rapid and massive intracellular generation of ROS, which serves as the primary upstream initiator of the intrinsic apoptotic pathway[2].
Crucially, these pathways are temporally and functionally distinct. ROS generation occurs within 30 minutes of exposure, long before the onset of mitotic arrest (which typically manifests after 2 hours)[2]. Abrogating the ROS pathway does not prevent tubulin inhibition, proving that 4-oxo-4-HPR attacks tumor cells on two independent fronts[2].
The ROS-Dependent Apoptotic Cascade
The apoptotic lethality of 4-oxo-4-HPR is governed by a highly specific, sequential signaling cascade initiated by oxidative stress[3].
-
Early Oxidative Burst: Exposure to 4-oxo-4-HPR triggers a 3.0-fold increase in intracellular ROS, significantly higher than the 2.1-fold increase induced by the parent drug 4-HPR[1].
-
Endoplasmic Reticulum (ER) Stress & JNK Activation: This oxidative burst rapidly induces an ER stress response, which in turn phosphorylates and activates c-Jun N-terminal Kinase (JNK)[3].
-
PLAB Upregulation: Activated JNK acts as a transcription regulator, driving the profound upregulation of the proapoptotic PLAcental Bone morphogenetic protein (PLAB)[4].
-
Intrinsic Caspase Cleavage: PLAB acts as the critical downstream effector, leading to the downregulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) and the subsequent cleavage of Caspase-9 and Caspase-3[4]. Notably, this pathway entirely bypasses Caspase-8, confirming reliance on the intrinsic, rather than extrinsic, apoptotic machinery[1].
Fig 1: Dual mechanism of 4-oxo-4-HPR highlighting the ROS-dependent apoptotic cascade.
Quantitative Profiling: 4-HPR vs. 4-oxo-4-HPR
To contextualize the superiority of the metabolite over its parent compound, the following table summarizes the quantitative pharmacodynamic differences observed in ovarian carcinoma (A2780) models[1].
| Pharmacodynamic Parameter | 4-HPR (Parent Drug) | 4-oxo-4-HPR (Metabolite) | Mechanistic Implication |
| Growth Inhibition Efficacy | Baseline (1x) | 2x to 4x more effective | Higher potency across diverse tumor histotypes. |
| ROS Generation (Fold Increase) | 2.1-fold | 3.0-fold | Enhanced early oxidative burst drives stronger apoptosis. |
| Cell Cycle Impact | Slight G1 arrest | Marked G2/M arrest | Distinct, ROS-independent antimicrotubule activity. |
| Caspase Activation Profile | Caspase-9 and -3 | Caspase-9 and -3 | Strict reliance on the intrinsic apoptotic pathway. |
| Caspase-8 Activation | Negative | Negative | Extrinsic death-receptor pathway is bypassed. |
| Efficacy in Resistant Cells | Low (Resistance common) | High | Successfully overcomes acquired retinoid resistance. |
Self-Validating Experimental Methodologies
To rigorously investigate the ROS-dependent nature of 4-oxo-4-HPR, experimental designs must incorporate built-in causality checks. The protocols below are designed as self-validating systems to isolate the oxidative stress pathway from the antimicrotubule pathway.
Fig 2: Self-validating experimental workflow for assessing ROS-dependent apoptosis.
Protocol 1: Decoupling ROS-Dependent Apoptosis from Mitotic Arrest
Objective: To prove that ROS generation is the obligate upstream initiator of apoptosis, but not of G2/M arrest.
-
Step 1: Cell Seeding. Plate A2780 ovarian carcinoma cells at a density of
cells/mL. Causality: A2780 cells are a well-characterized model for baseline retinoid sensitivity[2]. -
Step 2: Antioxidant Pre-treatment. Pre-incubate cells with 1 mmol/L N-acetylcysteine (NAC) or 100 μmol/L Vitamin C for 1 hour prior to retinoid exposure. Causality: Scavenging ROS before drug administration isolates the oxidative stress variable, allowing researchers to decouple the two mechanisms of action[4].
-
Step 3: Retinoid Exposure. Administer 10 μmol/L 4-oxo-4-HPR.
-
Step 4: Early ROS Quantification (30 min). Incubate cells with the fluorescent probe CM-H2DCFDA and analyze via flow cytometry. Causality: CM-H2DCFDA is rapidly oxidized by intracellular ROS, providing a direct, quantifiable measure of the early oxidative burst[1].
-
Step 5: Apoptotic vs. Cell Cycle Readout (24-48 hr). Assess Caspase-9/3 cleavage via Western blot and cell cycle distribution via Propidium Iodide (PI) staining.
-
System Validation: The protocol validates itself if NAC/Vitamin C pre-treatment successfully rescues the cells from apoptosis (reduced sub-G1 population) while the G2/M accumulation persists unchanged. This proves the independence of the tubulin-inhibitory and oxidative stress pathways[2].
Protocol 2: Epistatic Validation of the PLAB Axis via RNA Interference
Objective: To validate PLAB as the specific downstream effector of ROS-induced apoptosis.
-
Step 1: siRNA Transfection. Transfect A2780 cells with PLAB-specific siRNA or a scrambled non-targeting control using a liposomal delivery system. Causality: The scrambled siRNA controls for transfection-induced cytotoxicity, ensuring that any downstream survival benefit is strictly due to PLAB depletion[4].
-
Step 2: Retinoid Treatment. Expose the transfected cells to 5 μmol/L 4-oxo-4-HPR for 24 hours.
-
Step 3: Protein and Apoptosis Analysis. Confirm PLAB knockdown efficiency via Western blot. Quantify apoptosis using an ELISA-based DNA fragmentation assay.
-
System Validation: A significant attenuation of apoptosis in the PLAB-silenced cohort confirms that 4-oxo-4-HPR-induced cell death is not merely a consequence of generalized oxidative damage, but is mediated through a highly specific, ROS-driven PLAB signaling axis[4].
Therapeutic Implications & Drug Development
The elucidation of 4-oxo-4-HPR's ROS-dependent apoptotic pathway presents significant opportunities for oncology drug development. Because 4-oxo-4-HPR triggers apoptosis via a mechanism distinct from traditional chemotherapeutics (and independent of nuclear retinoid receptors), it exhibits a profound synergistic effect when combined with the parent drug 4-HPR[1]. Furthermore, its ability to induce massive ROS generation allows it to effectively target and eradicate 4-HPR-resistant tumor cell lines, positioning it as a highly promising candidate for refractory ovarian, breast, and neuroblastoma cancers[1]. Recent advancements in chemical modification, such as the development of water-soluble derivatives like sodium 4-carboxymethoxyimino-(4-HPR), are currently resolving the metabolite's historical bioavailability issues, paving the way for robust in vivo applications[3].
References
1.[1] 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines - AACR Journals -[Link] 2.[2] 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PLoS One -[Link] 3.[3] Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors - Frontiers in Oncology -[Link] 4.[4] 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells (PMC) - National Institutes of Health -[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 3. Frontiers | Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors [frontiersin.org]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Keto Retinamide Metabolic Pathway via CYP26A1
The following technical guide details the metabolic pathway of 4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide, the primary metabolite of Fenretinide) mediated by the enzyme CYP26A1.
Executive Summary
The metabolism of synthetic retinamides, particularly Fenretinide (4-HPR) , represents a critical divergence from endogenous retinoid clearance. While Cytochrome P450 26A1 (CYP26A1) is canonically characterized as a catabolic enzyme that inactivates all-trans-retinoic acid (atRA), it functions as a bioactivating synthase for retinamides.
The conversion of 4-HPR to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —herein referred to as 4-Keto Retinamide —generates a metabolite with distinct pharmacodynamics, including enhanced tubulin destabilization and reactive oxygen species (ROS) generation.[1] This guide delineates the molecular mechanism of this pathway, the kinetic parameters of CYP26A1 interaction, and the validated protocols for its isolation and quantification in drug development workflows.
Molecular Mechanism: CYP26A1 Specificity
CYP26A1 is a microsomal monooxygenase containing a heme-thiolate active site designed to accommodate the β-ionone ring of retinoids. Unlike promiscuous hepatic CYPs (e.g., CYP3A4), CYP26A1 exhibits stringent substrate specificity governed by the distance between the hydrophobic ring and the polar head group.
The Hydroxylation-Oxidation Cascade
The metabolic transformation occurs at the C4 position of the cyclohexenyl ring. The reaction proceeds via a two-step oxidation mechanism:
-
C4-Hydroxylation: CYP26A1 abstracts a hydrogen atom from the C4 methylene group, inserting oxygen to form the intermediate 4-hydroxy-retinamide . This step is rate-limiting and stereoselective (favoring the 4S isomer in endogenous RA, though retinamide stereochemistry varies).
-
Dehydrogenation (Ketogenesis): The hydroxyl intermediate is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .
Key Distinction: unlike 4-oxo-RA, which is rapidly glucuronidated and excreted, 4-Keto Retinamide accumulates intracellularly in CYP26A1-overexpressing tissues (e.g., ovarian carcinoma), contributing to a "second wave" of cytotoxicity.
Pathway Visualization
The following diagram illustrates the metabolic flow and the dual-feedback loop where the parent drug induces the very enzyme responsible for its conversion.
Figure 1: The CYP26A1-mediated bioactivation pathway of Fenretinide to 4-Keto Retinamide, highlighting the auto-induction loop.
Experimental Protocols
To study this pathway, researchers must distinguish between non-specific metabolism (CYP3A4) and specific CYP26A1 activity. The following protocols utilize a self-validating system using specific inhibitors.
In Vitro Microsomal Assay
Objective: Quantify the formation rate of 4-Keto Retinamide.
Reagents:
-
Recombinant Human CYP26A1 (supersomes or transfected HEK293 microsomes).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Substrate: Fenretinide (dissolved in DMSO, final concentration <0.1%).
-
Inhibitor (Control): Liarozole (CYP26 specific) or Ketoconazole (Broad CYP).
Workflow:
-
Pre-incubation: Mix 20 pmol CYP26A1 protein with 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Substrate Addition: Add Fenretinide (range 0.1 – 50 µM) to initiate the reaction.
-
Initiation: Add NADPH regenerating system. Total volume: 200 µL.
-
Reaction: Incubate at 37°C for 10–30 minutes (linear phase).
-
Termination: Add 200 µL ice-cold Acetonitrile containing internal standard (e.g., N-(4-ethoxyphenyl)retinamide).
-
Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Collect supernatant for LC-MS/MS.
Analytical Detection (LC-MS/MS)
Standard UV detection is insufficient for low-abundance metabolites. Mass spectrometry is required for definitive identification.
Liquid Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 60% B to 95% B over 8 minutes.
Mass Spectrometry Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
|---|---|---|---|---|
| Fenretinide (4-HPR) | 392.2 [M+H]+ | 283.1 | 25 | Positive |
| 4-Keto Retinamide | 406.2 [M+H]+ | 297.1 | 28 | Positive |
| Internal Standard | 420.2 [M+H]+ | 311.1 | 25 | Positive |
Note: The +14 Da mass shift in the precursor ion (392 → 406) confirms the addition of oxygen and loss of two hydrogens (net +O -2H +2H from ionization = +14).
Quantitative Data Summary
The following table summarizes the kinetic differences between the parent drug and the 4-keto metabolite, synthesized from comparative pharmacological studies (Villani et al., 2004; Appierto et al., 2009).
| Parameter | Fenretinide (Parent) | 4-Keto Retinamide (Metabolite) | Biological Implication |
| IC50 (A2780 Ovarian) | ~2.5 µM | ~0.8 µM | Metabolite is ~3x more potent. |
| Primary Target | Ceramide Synthase / ROS | Tubulin / ROS | Distinct mechanism allows overcoming resistance. |
| CYP26A1 Affinity (Km) | Low (Inducer) | N/A (Product) | Parent drug drives the enzyme expression. |
| Plasma Half-life | ~20–27 hours | Variable (Intracellular accumulation) | Metabolite acts as a local depot in tumors. |
| Effect of Liarozole | Increases Parent Levels | Decreases Metabolite Levels | Validates CYP26A1 dependency. |
Pharmacological Implications & Causality
Understanding this pathway is vital for interpreting clinical trial failures or successes.
-
The Resistance Paradox: Tumors often upregulate CYP26A1 to degrade endogenous retinoic acid (a survival mechanism). However, if treated with Fenretinide, this same upregulation enhances the conversion to the super-active 4-Keto Retinamide. Thus, CYP26A1-high tumors may be hyper-sensitive to Fenretinide .
-
Combination Strategy: Co-administration of CYP inhibitors (e.g., ketoconazole) during Fenretinide therapy is contraindicated if the goal is to leverage the 4-keto metabolite's tubulin-destabilizing properties. Conversely, if the parent drug is the desired effector for a specific tissue, inhibition is necessary.
Assay Workflow Diagram
The following DOT diagram outlines the decision tree for validating this pathway in a new cell line or tissue sample.
Figure 2: Decision matrix for evaluating CYP26A1-dependent metabolism in preclinical models.
References
-
Villani, M. G., et al. (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1.[1][2][3] Clinical Cancer Research.
-
Appierto, V., et al. (2009). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE.
-
Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology.
-
Topletz, A. R., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes.[4][5] Journal of Biological Chemistry.
-
Cooper, J. P., et al. (2017). Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets. PLoS ONE.
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinct Mechanisms and Therapeutic Potentials: A Technical Comparison of 4-Keto Retinamide and 4-Keto Retinoic Acid
Executive Summary
This technical guide delineates the critical distinctions between 4-Keto Retinoic Acid (4-oxo-RA) , an endogenous metabolite of Vitamin A, and 4-Keto Retinamide (4-oxo-4-HPR) , a bioactive metabolite of the synthetic retinoid Fenretinide. While both molecules share a retinoid scaffold oxidized at the C4 position, their pharmacological profiles are diametrically opposed. 4-oxo-RA functions primarily as a differentiation agent via nuclear receptor activation (RARs), whereas 4-oxo-4-HPR acts as a potent apoptotic agent through non-genomic mechanisms involving Reactive Oxygen Species (ROS) generation and ceramide accumulation. This guide analyzes their structural, metabolic, and mechanistic divergences to inform drug development strategies in oncology and dermatology.
Chemical and Structural Analysis
The structural modification at the C15 terminus dictates the biological trajectory of these molecules. The carboxylic acid moiety in 4-oxo-RA facilitates ionic interactions with the arginine residues in the ligand-binding domain (LBD) of Retinoic Acid Receptors (RARs). In contrast, the bulky
Table 1: Physicochemical Comparison
| Feature | 4-Keto Retinoic Acid (4-oxo-RA) | 4-Keto Retinamide (4-oxo-4-HPR) |
| IUPAC Name | 3,7-dimethyl-9-(4-oxo-2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | 4-oxo- |
| Parent Compound | All-trans Retinoic Acid (ATRA) | Fenretinide (4-HPR) |
| Origin | Endogenous (CYP26-mediated oxidation) | Synthetic Metabolite (CYP-mediated) |
| C15 Functional Group | Carboxylic Acid (-COOH) | Phenolic Amide (-CONH-Ph-OH) |
| Molecular Weight | ~314.42 g/mol | ~407.55 g/mol |
| Lipophilicity (LogP) | Lower (Polar acid) | Higher (Lipophilic amide) |
| Primary Target | Nuclear Receptors (RAR | Mitochondria, SER, Microtubules |
Metabolic Origins and Pharmacokinetics
Understanding the source of these metabolites is crucial for interpreting their physiological vs. pharmacological roles.
4-Keto Retinoic Acid: The CYP26 Feedback Loop
4-oxo-RA is generated from all-trans-retinoic acid (ATRA) primarily by CYP26A1 , a cytochrome P450 enzyme induced by RA itself. This creates a negative feedback loop to prevent RA toxicity. Historically considered a catabolite, 4-oxo-RA retains significant biological activity and can induce teratogenicity and differentiation, albeit with lower potency than ATRA.
4-Keto Retinamide: Synthetic Bioactivation
4-oxo-4-HPR is a polar metabolite of the synthetic drug Fenretinide.[1] Unlike the inactivation pathway of RA, the metabolism of Fenretinide into 4-oxo-4-HPR (likely via CYP26 or CYP3A4) produces a compound that is more cytotoxic than the parent drug. It accumulates in plasma and tissues, contributing significantly to the anti-cancer efficacy of Fenretinide treatment.
Visualization: Metabolic Divergence
Figure 1: Divergent metabolic pathways of Endogenous Retinoic Acid vs. Synthetic Fenretinide. 4-oxo-RA serves as a feedback regulator, while 4-oxo-4-HPR acts as a cytotoxic effector.
Mechanisms of Action[1][2][4][5][6][7][8]
The core distinction lies in their dependency on nuclear receptors.
4-Keto Retinoic Acid: The Genomic Pathway
4-oxo-RA functions as a ligand for Retinoic Acid Receptors (RARs), though with reduced affinity compared to ATRA.
-
Receptor Binding: Binds to RAR
, , and .[2][3][4] It does not bind effectively to RXRs.[5] -
Gene Regulation: Activates transcription of target genes containing Retinoic Acid Response Elements (RAREs), driving cellular differentiation (e.g., in F9 teratocarcinoma cells).
-
Significance: It ensures sustained retinoid signaling even when ATRA is being cleared, acting as a "buffer" active metabolite.
4-Keto Retinamide: The Stress Response Pathway
4-oxo-4-HPR operates largely independently of RARs.[1][6][2] Its bulky structure prevents efficient LBD closure, precluding classic transcriptional activation.
-
ROS Generation: Induces rapid production of Reactive Oxygen Species (ROS) via the mitochondrial electron transport chain.
-
Ceramide Accumulation: Inhibits Dihydroceramide Desaturase (DES1) or activates Serine Palmitoyltransferase (SPT), leading to a lethal accumulation of ceramides and dihydroceramides.
-
Tubulin Destabilization: Unlike ATRA or 4-oxo-RA, 4-oxo-4-HPR inhibits tubulin polymerization, causing mitotic arrest in the G2/M phase.
Visualization: Signaling Mechanisms
Figure 2: Mechanistic comparison. 4-oxo-RA utilizes the genomic RAR pathway, whereas 4-oxo-4-HPR triggers proteotoxic and oxidative stress cascades.
Experimental Protocols
To validate the presence and activity of these compounds, researchers must employ specific extraction and binding assays.
Protocol A: Differential HPLC Quantification
Due to the polarity difference induced by the amide vs. acid group, these compounds can be separated effectively.
Objective: Isolate and quantify 4-oxo-RA and 4-oxo-4-HPR from plasma or cell culture media.
-
Sample Preparation:
-
Aliquot
of plasma/media. -
Protein Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30s. -
Internal Standard: Spike with Retinoic Acid-d5 (for 4-oxo-RA) or Fenretinide-d3 (for 4-oxo-4-HPR).
-
Centrifuge at
for 10 min at . Collect supernatant.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,
, ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 40% B (Isocratic)
-
1-8 min: 40%
95% B (Linear Gradient) -
8-10 min: 95% B (Wash)
-
-
Flow Rate:
.
-
-
Detection (UV/Vis & MS):
-
4-oxo-RA: Monitor UV at 350-360 nm (Bathochromic shift due to ketone). MS transition:
(Negative mode). -
4-oxo-4-HPR: Monitor UV at 360 nm . MS transition:
(Positive mode). -
Note: 4-oxo-4-HPR will elute later than 4-oxo-RA due to the lipophilic phenyl ring.
-
Protocol B: RAR Competitive Binding Assay
This protocol validates the receptor-independence of 4-oxo-4-HPR compared to 4-oxo-RA.
-
Reagent Setup: Use recombinant Human RAR
LBD. -
Tracer:
-All-trans-Retinoic Acid (5 nM). -
Competition:
-
Incubate receptor and tracer with increasing concentrations (
M to M) of 4-oxo-RA (Competitor A) and 4-oxo-4-HPR (Competitor B). -
Incubate at
for 4 hours in binding buffer (50 mM Tris, pH 7.4, 1 mM DTT).
-
-
Separation: Separate bound from free ligand using Hydroxylapatite or Dextran-coated charcoal.
-
Data Analysis:
-
4-oxo-RA: Expect an IC
in the nanomolar range (~10-50 nM), confirming binding. -
4-oxo-4-HPR: Expect negligible displacement (IC
), confirming lack of direct RAR binding.
-
References
-
Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and Isomers. Journal of Biological Chemistry. Link
-
Villani, M. G., et al. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines.[6] Cancer Research. Link
-
Topletz, A. R., et al. (2015).[7] Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence that CYP26A1 is an Important Enzyme in the Elimination of Active Retinoids. Molecular Pharmacology. Link
-
Takahashi, N., et al. (2002). Mechanism of Fenretinide-Induced Apoptosis. Apoptosis.[8] Link
-
Baron, A., et al. (2005). The 4-oxo-metabolite of fenretinide (4-oxo-4-HPR) mediates the antitumor efficacy of fenretinide in neuroblastoma.[6] Proceedings of the American Association for Cancer Research.
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of N-(4-hydroxyphenyl)retinamide and all-trans-retinoic acid in the regulation of retinoid receptor-mediated gene expression in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Oxofenretinide Accumulation in Human Plasma
Part 1: Executive Summary & The "Fenretinide Paradox"
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) represents a unique class of synthetic retinoids that induces apoptosis in cancer cells through mechanisms distinct from classical retinoids. While initially designed to reduce toxicity compared to all-trans retinoic acid (ATRA), clinical translation has faced a complex pharmacokinetic challenge known as the "Fenretinide Paradox" : high in vitro potency often fails to translate to in vivo efficacy due to bioavailability issues and rapid metabolism.
The core of this guide addresses the accumulation of 4-oxofenretinide (4-oxo-4-HPR) , a polar metabolite found in human plasma.[1][2] Unlike in murine models where it was initially considered a minor transient species, in humans, 4-oxo-4-HPR accumulates to micromolar concentrations at steady state. This accumulation is not merely a clearance issue; it represents the formation of a bioactive effector that is 2–4 times more potent than the parent drug and operates via a distinct mechanism of action (tubulin destabilization independent of ROS). Understanding and quantifying this metabolite is critical for correlating plasma exposure with clinical response.
Part 2: Metabolic Mechanics & Auto-Induction
The accumulation of 4-oxo-4-HPR is driven by a specific metabolic feedback loop involving the cytochrome P450 enzyme CYP26A1 .
The Mechanism of Formation
Fenretinide acts as a substrate for CYP26A1 and CYP3A4. Uniquely, fenretinide treatment upregulates the expression of CYP26A1 in human tissues (specifically hepatic and tumor cells). This auto-induction accelerates the conversion of the parent drug into the 4-oxo metabolite.
-
Primary Enzymes: CYP26A1 (Inducible), CYP3A4.
-
Product: 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[1][2][4]
-
Chemical Change: Oxidation at the C4 position of the cyclohexene ring.
Pathway Visualization
Figure 1: The metabolic conversion of Fenretinide to 4-oxofenretinide, highlighting the auto-induction loop where the parent drug upregulates the enzyme responsible for its own metabolism.
Part 3: Pharmacokinetic Profile (Human vs. Mouse)
The accumulation of 4-oxo-4-HPR in humans creates a distinct PK profile compared to preclinical mouse models. In humans, the metabolite contributes significantly to the total "active retinoid" pool.
Comparative Pharmacokinetics at Steady State[3][5][7]
| Parameter | Fenretinide (Parent) | 4-oxofenretinide (Metabolite) | Ratio (Metabolite/Parent) |
| Human Plasma (Steady State) | 1.6 – 14.5 µM | 0.4 – 5.0 µM | ~0.3 – 0.5 |
| Mouse Plasma | High Variability | Higher relative fraction | Variable (Strain dependent) |
| Bioactivity (IC50) | ~2 – 5 µM | ~0.5 – 1.5 µM | Metabolite is 2-4x more potent |
| Primary Elimination | Biliary/Fecal | Renal/Biliary | - |
Key Insight: In clinical trials (e.g., neuroblastoma), steady-state levels of 4-oxo-4-HPR (up to 5 µM) are well within the range required to induce apoptosis in resistant cell lines. This suggests that "accumulation" is a therapeutic advantage, provided toxicity is managed.
Part 4: Dual-Mechanism of Action[1]
The clinical relevance of 4-oxo-4-HPR accumulation lies in its unique pharmacology. While the parent drug (4-HPR) relies heavily on ROS generation and ceramide modulation, the 4-oxo metabolite possesses an additional, independent mechanism: Anti-microtubule activity .
-
ROS-Dependent Pathway: Similar to 4-HPR, the metabolite increases Reactive Oxygen Species (ROS), leading to ER stress.[1]
-
ROS-Independent Pathway: 4-oxo-4-HPR directly inhibits tubulin polymerization, causing mitotic arrest (G2-M phase). This activity is retained even in cells resistant to 4-HPR-induced oxidative stress.
Mechanism Visualization
Figure 2: The dual mechanism of action. Note the unique tubulin inhibition pathway activated by 4-oxo-4-HPR, which functions independently of the ROS pathway used by the parent drug.[1]
Part 5: Bioanalytical Protocol (LC-MS/MS)
To accurately assess accumulation, specific quantification of 4-oxo-4-HPR separate from the parent and the inactive 4-MPR metabolite is required.
Sample Preparation
-
Matrix: Human Plasma (EDTA).
-
Extraction Method: Protein Precipitation (PPT).
-
Protocol:
-
Aliquot 100 µL plasma.
-
Add 10 µL Internal Standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR).
-
Add 300 µL cold Ethanol (or Acetonitrile) to precipitate proteins.
-
Vortex vigorously (2 min) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to autosampler vials. Note: Avoid evaporation/reconstitution if sensitivity allows, to prevent oxidation artifacts.
-
LC-MS/MS Conditions
-
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 40% B
-
1-5 min: Linear ramp to 95% B
-
5-7 min: Hold 95% B
-
-
Detection: ESI Positive Mode (+).
-
MRM Transitions:
-
4-HPR: m/z 392.3 → 283.2
-
4-oxo-4-HPR: m/z 406.2 → 283.2 (Shift of +14 Da indicates oxidation).
-
IS (4-EPR): m/z 420.3 → 283.2
-
Quality Control
-
Linearity: 10 – 5000 ng/mL.
-
Stability: Samples must be processed under yellow light to prevent photo-isomerization.
-
Carryover: High lipophilicity requires needle wash with 50:50 Methanol:Isopropanol.
References
-
Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1. Source: Clinical Cancer Research (2004).
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Source: PLOS ONE (2010).
-
Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide. Source: Cancer Chemotherapy and Pharmacology (2009).
-
Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Source: Journal of Pharmaceutical and Biomedical Analysis (2017).[5]
-
Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. Source: British Journal of Pharmacology (2011).
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topical treatment with fenretinide (4-HPR) and plasma vitamin A levels in patients with actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retinoid Receptor-Independent Effects of 4-Keto Retinamide (4-oxo-4-HPR): A Dual-Mechanism Technical Guide
Executive Summary
The clinical utility of classical retinoids is often limited by resistance mechanisms associated with Retinoic Acid Receptors (RARs) and systemic toxicity. 4-Keto Retinamide , specifically the metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , represents a paradigm shift in retinoid pharmacology. Unlike its parent compound Fenretinide (4-HPR), 4-oxo-4-HPR exhibits a dual-mechanism of action that is entirely independent of nuclear retinoid receptors.
This guide details the technical specifications of 4-oxo-4-HPR's activity, focusing on its unique ability to simultaneously destabilize the microtubule cytoskeleton and induce lethal oxidative stress.[1][2] By leveraging these independent pathways, 4-oxo-4-HPR bypasses standard retinoid resistance, offering a potent therapeutic avenue for refractory malignancies.
Molecular Identity & Pharmacology[3]
Compound: 4-oxo-N-(4-hydroxyphenyl)retinamide Abbreviation: 4-oxo-4-HPR Origin: Polar metabolite of Fenretinide (4-HPR), formed via CYP26A1-mediated oxidation.[3]
The Receptor-Independent Paradigm
Standard retinoids (e.g., ATRA) function as transcription factors by binding RAR/RXR heterodimers. 4-oxo-4-HPR, however, exhibits negligible affinity for these receptors. Its efficacy persists in the presence of RAR antagonists and in RAR-null cell lines, validating its receptor-independent status.
Key Pharmacological Advantages:
-
Potency: Approximately 2–4 times more potent than 4-HPR in ovarian, breast, and neuroblastoma models.[1][4]
-
Resistance Profile: Effective in 4-HPR-resistant cell lines (e.g., A2780/HPR).[4]
-
Synergy: Acts synergistically when co-administered with the parent drug, 4-HPR.[1][2][4][5]
Mechanism I: The Cytoskeletal Blockade
Unlike 4-HPR, which primarily induces apoptosis via lipid signaling, 4-oxo-4-HPR possesses a distinct antimicrotubule activity . This gain-of-function is critical for its superior potency.
Tubulin Destabilization
4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[1][5][6] This interaction is not mediated by oxidative stress; it is a direct physical blockade.
-
IC50 (Tubulin Polymerization): ~5.9 µM (Cell-free assay).[5][6]
-
Phenotype: Cells arrest in the G2-M phase (specifically pre-anaphase).
-
Morphology: Formation of multipolar spindles without loss of centrosome integrity.[1][5][6] This leads to mitotic catastrophe and subsequent apoptosis.
Mechanism II: The Metabolic Stress Cascade
Parallel to cytoskeletal disruption, 4-oxo-4-HPR triggers a lethal metabolic cascade involving Reactive Oxygen Species (ROS) and sphingolipid modulation.
The ROS-ER Stress Axis
-
ROS Generation: Occurs rapidly (<30 minutes), preceding mitotic arrest.[1][2]
-
ER Stress: ROS accumulation triggers the Unfolded Protein Response (UPR).
-
JNK Activation: Sustained ER stress phosphorylates c-Jun N-terminal Kinase (JNK), driving the upregulation of pro-apoptotic factors such as PLAB (Placental Bone Morphogenetic Protein).[1][2]
Sphingolipid Modulation
Similar to 4-HPR, the metabolite inhibits Dihydroceramide Desaturase (DES) .
-
Effect: Accumulation of Dihydroceramides and Ceramides.
-
Consequence: Increased mitochondrial membrane permeability and cytochrome c release.
Visualizing the Dual-Mechanism
The following diagram illustrates the two independent pathways: the direct physical interaction with tubulin and the metabolic signaling cascade.
Caption: 4-oxo-4-HPR activates two independent lethal pathways: direct tubulin inhibition causing G2-M arrest, and ROS/Ceramide generation driving metabolic apoptosis.[4]
Experimental Protocols
To validate these effects in a research setting, the following self-validating protocols are recommended.
Tubulin Polymerization Assay (Cell-Free)
Objective: Confirm direct inhibition of microtubule assembly.[5][6]
-
Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.
-
Treatment: Incubate tubulin with 4-oxo-4-HPR (1–10 µM) or vehicle (DMSO) on ice. Include Paclitaxel (stabilizer) and Vinblastine (depolymerizer) as controls.
-
Initiation: Transfer to a 37°C spectrophotometer cuvette holder to initiate polymerization.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
ROS Detection & Specificity Check
Objective: Quantify oxidative stress and prove independence from mitotic arrest.
-
Staining: Load cells (e.g., A2780) with 10 µM H2DCFDA for 30 minutes.
-
Treatment: Treat with 4-oxo-4-HPR (5 µM).
-
Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) at 30 min, 1h, 2h.
-
Rescue Experiment (Critical): Pre-treat a parallel group with Vitamin C (1 mM) or NAC.
-
Result A: ROS signal is abolished.
-
Result B:Mitotic arrest (G2-M) persists. This confirms that the tubulin effect is NOT downstream of ROS.
-
Data Summary: Potency Comparison
The following table summarizes the enhanced potency of the metabolite compared to the parent drug across key cancer cell lines.
| Cell Line | Tissue Origin | 4-HPR IC50 (µM) | 4-oxo-4-HPR IC50 (µM) | Fold Improvement |
| A2780 | Ovarian | ~2.5 | ~0.9 | 2.8x |
| A2780/HPR | Ovarian (Resistant) | >10.0 | ~2.8 | >3.5x |
| T47D | Breast | ~3.0 | ~1.5 | 2.0x |
| SK-N-BE | Neuroblastoma | ~2.0 | ~0.8 | 2.5x |
Note: Values are approximate and derived from comparative proliferation assays (72h exposure).
Experimental Workflow Diagram
This workflow outlines the logical progression for characterizing 4-oxo-4-HPR activity in a new cell model.
Caption: Step-by-step validation workflow. The critical "Rescue Experiment" (Step 4) distinguishes the dual mechanisms.
References
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Source: PLOS ONE (2010). URL:[Link]
-
Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization. Source: Molecular Cancer Therapeutics (2009).[5] URL:[Link]
-
4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest. Source: Cancer Research (2006). URL:[Link]
-
Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma. Source: Clinical Cancer Research (2004). URL:[Link]
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Keto Retinamide (4-oxo-4-HPR): Dual-Action Mechanisms and Endoplasmic Reticulum (ER) Stress Modulation in Oncology
Executive Summary
The synthetic retinoid fenretinide (4-HPR) has long been investigated for its chemopreventive and antineoplastic properties. However, its clinical efficacy is often limited by bioavailability and acquired drug resistance. The discovery of its active polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (commonly referred to as 4-Keto Retinamide, 4-oxo-4-HPR, or 4-oxo-fenretinide), has unveiled a highly potent compound capable of bypassing traditional retinoid resistance mechanisms[1].
Unlike its parent compound, 4-oxo-4-HPR operates via a unique dual-action mechanism : it functions simultaneously as an antimicrotubule agent and a potent inducer of Reactive Oxygen Species (ROS)-dependent Endoplasmic Reticulum (ER) stress[2]. This whitepaper provides an in-depth mechanistic analysis of how 4-oxo-4-HPR disrupts the ER stress-response network, detailing the causality behind its apoptotic signaling cascade and providing validated protocols for laboratory investigation.
Mechanistic Architecture: The Dual Pathways of 4-oxo-4-HPR
The superior cytotoxicity of 4-oxo-4-HPR across ovarian, breast, cervical, and neuroblastoma cell lines stems from its ability to trigger two independent, parallel pathways[2]. This redundancy ensures that if a cancer cell develops resistance to one apoptotic trigger, the secondary mechanism executes cell death.
The ROS-Dependent ER Stress Axis
The primary driver of 4-oxo-4-HPR-induced apoptosis is the rapid generation of intracellular ROS, which occurs within 30 minutes of exposure[2]. This oxidative burst overwhelms the protein-folding capacity of the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).
The compound specifically activates two major UPR signaling arms:
-
The PERK-eIF2α Arm: ER stress induces the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), halting global protein translation while selectively allowing the translation of stress-response genes, including the chaperone GRP78/BiP[1].
-
The IRE1α-XBP1 Arm: 4-oxo-4-HPR induces the splicing of a 25-bp intron from the XBP-1 precursor mRNA, producing the active transcription factor XBP-1s[1].
Prolonged activation of these pathways transitions the UPR from a pro-survival mechanism to a pro-apoptotic one. This is mediated by the downstream activation of c-Jun N-terminal Kinase (JNK) and the subsequent upregulation of the pro-apoptotic PLAcental Bone morphogenetic protein (PLAB/GDF15)[1].
The ER-Stress Independent Antimicrotubule Axis
Distinct from other retinoids, 4-oxo-4-HPR directly inhibits tubulin polymerization[1]. This mechanism is entirely independent of ROS generation and ER stress. It leads to the formation of aberrant, multipolar mitotic spindles, causing a profound cell cycle arrest in the G2/M phase[1].
Caption: Dual-action signaling network of 4-oxo-4-HPR showing independent ER stress and tubulin pathways.
Quantitative Data & Biomarker Kinetics
To accurately track the pharmacodynamics of 4-oxo-4-HPR in vitro, researchers must understand the temporal dissociation between ROS generation, ER stress markers, and cell cycle arrest. The table below synthesizes the kinetic profile observed in A2780 ovarian carcinoma cells treated with 5 µM 4-oxo-4-HPR[1][2].
| Biomarker / Cellular Event | Detection Timeframe | Primary Assay Method | Reversibility via Vitamin C (ROS Quencher)? |
| ROS Generation | < 30 minutes | DCFDA Flow Cytometry | Yes (Complete Abrogation) |
| Mitotic Arrest (G2/M) | 2 - 4 hours | PI Staining / Flow Cytometry | No (Independent Pathway) |
| XBP-1 mRNA Splicing | 6 - 12 hours | RT-PCR (25-bp shift) | Yes (Complete Abrogation) |
| eIF2α Phosphorylation | 12 - 24 hours | Western Blot (p-Ser51) | Yes (Strongly Reduced) |
| GRP78/BiP Upregulation | 24 hours | Western Blot | Yes (Complete Abrogation) |
| PLAB Upregulation | 24 - 48 hours | RT-PCR / Western Blot | Yes (Complete Abrogation) |
Table 1: Temporal and molecular profiling of 4-oxo-4-HPR-induced events.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating Vitamin C (an antioxidant) as a control, researchers can definitively decouple the ROS-driven ER stress pathway from the antimicrotubule effects[2].
Protocol 1: Validation of 4-oxo-4-HPR-Induced ER Stress via XBP-1 Splicing
Causality Focus: XBP-1 splicing is a direct, highly specific readout of IRE1α RNase activity during ER stress.
Materials:
-
A2780 or comparable cancer cell line.
-
4-oxo-4-HPR (5 µM final concentration).
-
Vitamin C (100 µM final concentration) as a ROS-quenching control.
-
RNA extraction kit and cDNA synthesis reagents.
Step-by-Step Workflow:
-
Cell Seeding: Seed cells in 6-well plates at
cells/well and incubate overnight. -
Pre-treatment: Pre-treat the control group with 100 µM Vitamin C for 1 hour prior to retinoid exposure. Rationale: This ensures intracellular ROS scavenging machinery is active before the oxidative burst occurs.
-
Treatment: Add 5 µM 4-oxo-4-HPR to both Vitamin C-pretreated and naive cells. Include a vehicle control (DMSO < 0.1%). Incubate for 24 hours.
-
RNA Isolation: Harvest cells and extract total RNA ensuring an A260/280 ratio > 1.8. Reverse transcribe 1 µg of RNA to cDNA.
-
PCR Amplification: Amplify XBP-1 using primers flanking the 25-bp intron.
-
Resolution: Run the PCR products on a 2.5% agarose gel.
-
Validation Checkpoint: The unspliced XBP-1u appears at ~289 bp. The ER-stress induced spliced variant (XBP-1s) appears at ~264 bp. In the Vitamin C + 4-oxo-4-HPR group, the 264 bp band must be absent, proving the ER stress is strictly ROS-dependent[1].
-
Protocol 2: Decoupling ER Stress from Mitotic Arrest
Causality Focus: Proving that the antimicrotubule effect is a distinct, parallel mechanism.
Step-by-Step Workflow:
-
Treatment Matrix: Establish three cohorts: Vehicle, 4-oxo-4-HPR (5 µM), and 4-oxo-4-HPR (5 µM) + Vitamin C (100 µM).
-
Incubation: Incubate for 24 hours.
-
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes.
-
Staining: Resuspend cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze DNA content.
-
Validation Checkpoint: Both the 4-oxo-4-HPR alone and the combination (4-oxo-4-HPR + Vit C) groups will show a massive accumulation of cells in the G2/M phase (4N DNA content). Because Vitamin C blocks ROS/ER stress but fails to block the G2/M arrest, this mathematically proves the dual-mechanism model[2].
-
Caption: Experimental workflow utilizing Vitamin C to decouple ROS-driven ER stress from mitotic arrest.
Conclusion & Drug Development Implications
The identification of 4-oxo-4-HPR as a dual-targeting metabolite fundamentally shifts the paradigm of retinoid-based chemotherapy. By simultaneously collapsing the microtubule network and inducing lethal ER stress via the PERK/IRE1α pathways, 4-oxo-4-HPR effectively corners cancer cells, preventing the compensatory survival mechanisms that typically lead to 4-HPR resistance[3]. For drug development professionals, formulating highly soluble derivatives of 4-oxo-4-HPR (such as sodium 4-carboxymethoxyimino-(4-HPR)) represents a highly viable strategy for targeting refractory solid tumors[3].
References
1. - National Institutes of Health (NIH)[1] 2. - Frontiers in Oncology[3] 3. - PubMed[2]
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors [frontiersin.org]
Technical Guide: Tubulin Polymerization Inhibition by 4-oxo-4-HPR
Executive Summary
4-oxo-4-HPR (4-oxo-N-(4-hydroxyphenyl)retinamide) is a polar, bioactive metabolite of the synthetic retinoid Fenretinide (4-HPR). While the parent compound 4-HPR is well-documented for inducing apoptosis via reactive oxygen species (ROS) and ceramide signaling, 4-oxo-4-HPR exhibits a distinct, dominant mechanism of action: direct inhibition of tubulin polymerization .
This guide details the mechanistic profile of 4-oxo-4-HPR, distinguishing its antimicrotubule activity from the oxidative stress pathways associated with retinoids. It provides researchers with validated protocols for assessing tubulin kinetics and visualizing mitotic spindle aberrations, supporting the development of 4-oxo-4-HPR as a potent agent against drug-resistant phenotypes (e.g., ovarian and neuroblastoma cancers).
Part 1: Mechanistic Profile & Pharmacodynamics
Structural Basis and Tubulin Interaction
Unlike classical retinoids that function primarily through nuclear receptor modulation (RAR/RXR), 4-oxo-4-HPR acts as a microtubule destabilizing agent .
-
Chemical Identity: It possesses a ketone group at the C4 position of the cyclohexenyl ring of the retinoid backbone. This polarity shift alters its intracellular distribution and binding affinity compared to 4-HPR.
-
Target Interaction: 4-oxo-4-HPR binds directly to the tubulin heterodimer. In cell-free assays, it inhibits the assembly of purified tubulin into microtubules with an IC50 of ~5.9 µM .
-
Functional Consequence: The binding prevents the longitudinal association of
-tubulin dimers. This leads to the collapse of the interphase microtubule network and the formation of multipolar spindles during mitosis, resulting in a promiscuous G2/M cell cycle arrest (specifically prometaphase/metaphase block).
Dual Signaling Pathways: ROS vs. Tubulin
A critical distinction for drug development is that 4-oxo-4-HPR's antimitotic activity is independent of its ROS-generating capacity.
-
ROS Pathway: Like 4-HPR, the metabolite induces rapid ROS generation (within 30 mins), leading to ER stress and JNK activation.
-
Tubulin Pathway: The mitotic arrest occurs later (2+ hours) and persists even when ROS is scavenged (e.g., by Vitamin C). This dual-action mechanism makes 4-oxo-4-HPR effective in cells resistant to pure oxidative stress inducers.
Figure 1: The dual mechanism of 4-oxo-4-HPR. Note the independence of the antimitotic (tubulin) pathway from the ROS pathway.
Part 2: Comparative Efficacy Data
The following table summarizes the quantitative differences between the parent drug and the metabolite, highlighting the superior antimitotic potency of 4-oxo-4-HPR.
| Feature | Fenretinide (4-HPR) | 4-oxo-4-HPR |
| Primary Mechanism | ROS Generation, Ceramide accumulation | Tubulin Destabilization + ROS |
| Tubulin IC50 (Cell-free) | Inactive / Negligible | 5.9 ± 1.7 µM |
| Cell Cycle Arrest | G1 Phase (minor) | Prominent G2/M (Mitotic) Arrest |
| Spindle Phenotype | Normal Bipolar | Aberrant Multipolar |
| ROS Dependency | Cytotoxicity is ROS-dependent | Antimitotic effect is ROS-independent |
| Drug Resistance | Susceptible to antioxidant defense | Effective in 4-HPR resistant lines |
Part 3: Experimental Framework & Protocols
To validate 4-oxo-4-HPR activity in your research, use the following self-validating protocols.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Purpose: To quantify the direct inhibition of tubulin assembly in a cell-free system. Principle: Tubulin polymerization increases solution turbidity (absorbance at 340-350 nm). Inhibitors suppress this increase.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanoisine triphosphate) - Essential energy source.
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Glycerol (Nucleation enhancer).
Protocol:
-
Preparation: Keep all reagents on ice (4°C). Tubulin depolymerizes in the cold.
-
Master Mix: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol.
-
Expert Note: Glycerol lowers the critical concentration for polymerization, ensuring a robust baseline signal for the control.
-
-
Treatment: Add 4-oxo-4-HPR (dissolved in DMSO) to a pre-warmed 96-well half-area plate. Include a DMSO control (0% inhibition) and Colchicine (positive control).
-
Initiation: Add the cold Tubulin Master Mix to the wells. Immediately transfer to a spectrophotometer pre-heated to 37°C .
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot A340 vs. Time. Calculate Vmax (rate) and steady-state absorbance. 4-oxo-4-HPR should flatten the curve dose-dependently.
Immunofluorescence for Spindle Aberrations
Purpose: To visualize the phenotypic consequence of tubulin inhibition in cellulo.
Target:
Protocol:
-
Seeding: Plate cells (e.g., A2780 or T47D) on glass coverslips. Treat with 4-oxo-4-HPR (e.g., 5 µM) for 24 hours.
-
Fixation (Critical Step):
-
Method: Fix with ice-cold 100% Methanol for 10 minutes at -20°C.
-
Causality: Methanol precipitates proteins and preserves the microtubule cytoskeleton structure better than aldehydes (paraformaldehyde), which can sometimes mask tubulin epitopes or distort spindle architecture.
-
-
Blocking: Incubate with 1% BSA/PBS for 30 mins to prevent non-specific binding.
-
Primary Antibody: Incubate with anti-
-tubulin (spindle) and anti- -tubulin (poles) overnight at 4°C. -
Secondary Antibody: Use fluorophore-conjugated secondary antibodies (e.g., AlexaFluor 488/594). Counterstain nuclei with DAPI.
-
Validation:
-
Control: Bipolar spindles with aligned chromosomes.
-
4-oxo-4-HPR:[1] Look for multipolar spindles (3+ poles), scattered chromosomes, and condensed chromatin characteristic of mitotic arrest.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating 4-oxo-4-HPR antimicrotubule activity.
References
-
Tiberio, P. et al. (2010). Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity. Molecular Cancer Therapeutics.
-
Villani, M.G. et al. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research.
-
Corno, C. et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One.[2]
-
Musso, L. et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design.
Sources
Methodological & Application
Advanced HPLC & LC-MS/MS Protocol for the Separation and Quantification of Fenretinide and 4-Keto Retinamide
Mechanistic Background & Clinical Rationale
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative widely investigated for its antineoplastic properties. In vivo, 4-HPR undergoes extensive hepatic metabolism, primarily mediated by CYP26A1 and CYP3A4, yielding two major circulating metabolites: the inactive N-(4-methoxyphenyl)retinamide (4-MPR) and the highly active 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), commonly referred to as 4-Keto Retinamide [1].
Accurate quantification of 4-Keto Retinamide is critical in clinical pharmacokinetics because this polar metabolite is 2- to 4-fold more cytotoxic than the parent drug in solid tumor cell lines and acts synergistically to overcome 4-HPR resistance[2]. Developing a robust chromatographic assay requires overcoming the structural similarities of these retinoids while accommodating their distinct polarity differences.
Figure 1: Metabolic conversion of Fenretinide (4-HPR) to its active and inactive metabolites.
Analytical Challenges & Experimental Causality
To ensure a self-validating and highly reproducible assay, every step of this protocol has been optimized based on the physicochemical properties of retinoids:
-
Photo-isomerization Prevention: Retinoids rapidly isomerize from all-trans to cis configurations upon UV exposure. Causality: All sample preparation must be conducted under yellow light, utilizing amber vials to prevent artifactual peak splitting and signal degradation.
-
Protein Precipitation via Ethanol: Retinoids are highly lipophilic and strongly bound to retinol-binding protein 4 (RBP4). Causality: Utilizing ice-cold ethanol (rather than acetonitrile) ensures immediate denaturation of RBP4 while maintaining the solubility of both the lipophilic parent drug and the more polar 4-Keto Retinamide, yielding extraction recoveries >90% without the matrix effects common in liquid-liquid extraction[1].
-
Mobile Phase Initial Composition (Crucial Step): 4-Keto Retinamide is significantly more polar than 4-HPR. Causality: If the gradient elution begins with an aqueous phase greater than 50%, the 4-Keto Retinamide peak will suffer from severe distortion and broadening due to poor solvation[1]. Starting the gradient at exactly 45% organic phase ensures sharp peak symmetry for the polar metabolite while adequately retaining the non-polar parent drug.
-
Acidic Modification (pH 2.4): Causality: The addition of 0.1% formic acid maintains the analytes in a state that facilitates protonation for positive electrospray ionization (ESI+), drastically improving mass spectrometry signal intensity[1].
Step-by-Step Methodology
Reagents & Materials
-
Standards: 4-HPR, 4-oxo-4-HPR (4-Keto Retinamide), 4-MPR.
-
Internal Standard (IS): N-(4-ethoxyphenyl)retinamide (4-EPR).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Ethanol, LC-MS grade Water, Formic Acid.
-
Analytical Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) or equivalent sterically protected C18 column capable of withstanding low pH.
Sample Preparation (Plasma Extraction)
Note: Execute all steps under yellow light.
-
Aliquot: Transfer 25 µL of human plasma into a light-protected 1.5 mL microcentrifuge tube.
-
Spike IS & Precipitate: Add 100 µL of ice-cold ethanol containing the internal standard (4-EPR at 10 µg/mL).
-
Vortex: Agitate vigorously for 30 seconds to ensure complete protein precipitation and release of protein-bound retinoids.
-
Centrifuge: Spin the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer: Carefully aspirate the clear supernatant and transfer it to an amber HPLC autosampler vial equipped with a glass insert.
Figure 2: Sample preparation and LC-MS/MS analytical workflow for retinoid extraction.
Chromatographic Separation (HPLC)
-
Mobile Phase A: 0.1% Formic acid in LC-MS Water (pH ~2.4)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
Table 1: HPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | System Action |
| 0.0 | 55 | 45 | Eluent diverted to waste (desalting) |
| 2.0 | 5 | 95 | Eluent directed to MS |
| 7.0 | 5 | 95 | Column Wash |
| 7.5 | 55 | 45 | Re-equilibration |
| 10.0 | 55 | 45 | End of Run |
Mass Spectrometry Detection (ESI-LC-MS/MS)
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The major fragment ions are formed by the cleavage of the amide bond[1].
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Structural Note |
| 4-Keto Retinamide | 406.3 | 297.2 | Cyclohexene ring oxidation at C4 |
| Fenretinide (4-HPR) | 392.3 | 283.2 | Parent compound |
| 4-MPR | 406.3 | 283.2 | Methylated inactive metabolite |
| 4-EPR (IS) | 420.3 | 283.2 | Internal Standard |
Self-Validating System Controls
To guarantee the trustworthiness of the analytical run, the following self-validating criteria must be met:
-
Matrix Blank Verification: Inject a drug-free human plasma blank prepared identically to the samples. The background noise at the MRM transitions for 4-Keto Retinamide (m/z 406.3 → 297.2) must be <20% of the Lower Limit of Quantification (LLOQ).
-
Internal Standard Normalization: The peak area of the 4-EPR internal standard must remain consistent (±15% variance) across all calibration standards, Quality Control (QC) samples, and unknown biological samples. A drop in IS area indicates ion suppression from matrix effects.
-
Linearity: The calibration curve (0.2 – 50 ng/mL) must exhibit a correlation coefficient (
) 0.995 using a 1/x weighting factor[1].
References
- Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics Source: NIH / PMC URL
- 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines Source: AACR Journals URL
- US7169813B2 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer Source: Google Patents URL
Sources
High-Sensitivity LC-MS/MS Quantification of 4-Oxofenretinide in Human Plasma: A Comprehensive Application Note
Executive Summary
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the precise quantification of 4-oxofenretinide (4-oxo-4-HPR) in human plasma. Designed for researchers and drug development professionals, this protocol addresses the unique analytical challenges posed by retinoids—namely extreme lipophilicity, photo-instability, and isobaric interference. By leveraging cold ethanol protein precipitation and optimized reversed-phase chromatography, this method achieves a Lower Limit of Quantification (LLOQ) of 1 ng/mL[1],[2], ensuring reliable pharmacokinetic (PK) profiling in clinical and preclinical settings.
Mechanistic Context & Pharmacological Significance
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid investigated for its antineoplastic and metabolic benefits. Its in vivo efficacy is heavily driven by its active metabolites. 4-oxo-4-HPR, formed via the induction of the Cytochrome P450 26A1 (CYP26A1) enzyme[3],[4], is a highly active metabolite that induces marked G2-M cell cycle arrest and apoptosis in both fenretinide-sensitive and resistant cancer cell lines[3],[1]. Furthermore, 4-oxo-4-HPR acts as a potent inhibitor of critical lipid metabolism enzymes, including stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1)[5].
Accurate quantification of 4-oxo-4-HPR is critical, but it requires distinguishing it from 4-MPR, another major—but structurally distinct—metabolite[3].
Caption: Metabolic conversion of Fenretinide (4-HPR) to 4-oxo-fenretinide and 4-MPR.
Analytical Rationale & Causality (E-E-A-T)
To ensure scientific integrity, every step in this protocol is designed with specific causality to mitigate the chemical liabilities of retinoids:
-
The Isobaric Challenge (Chromatographic Separation): 4-oxo-4-HPR and 4-MPR are isobaric; both exhibit a prominent protonated precursor ion
at m/z 406.3[3]. Because the first quadrupole (Q1) cannot differentiate them by mass, baseline chromatographic separation is non-negotiable . We utilize a Diphenyl or C18 reversed-phase column[5] to resolve these metabolites based on their distinct interactions and hydrophobicity, preventing cross-talk in the MS/MS channels. -
Cold Ethanol Protein Precipitation: Retinoids are highly lipophilic and bind strongly to plasma proteins (e.g., albumin). Cold ethanol is selected over standard liquid-liquid extraction because it effectively crashes out binding proteins while maintaining the solubility of 4-oxo-4-HPR[3]. The use of cold solvent minimizes the thermal degradation of the analytes.
-
Photo-isomerization Prevention: Retinoids rapidly isomerize (trans to cis) when exposed to UV light. The mandatory use of amber microcentrifuge tubes and amber autosampler vials is a fundamental self-validating step to preserve sample integrity[3].
-
Ionization Buffering: Mobile phases containing ammonium acetate and formic acid buffer the pH, ensuring consistent protonation of the secondary amine in the retinamide moiety for robust Positive Electrospray Ionization (ESI+)[5].
Self-Validating Experimental Protocol
Materials & Reagents
-
Analytes: Fenretinide (4-HPR), 4-oxo-fenretinide, 4-MPR.
-
Internal Standard (IS): 4-EPR (N-(4-ethoxyphenyl)retinamide) or 4-Oxofenretinide-d4[3],[6].
-
Solvents: LC-MS grade Acetonitrile, Ethanol, Water, Formic Acid, Ammonium Acetate.
-
Consumables: 1.5 mL amber microcentrifuge tubes, amber HPLC autosampler vials.
Sample Preparation Workflow
Caption: Self-validating sample preparation and LC-MS/MS workflow for plasma extraction.
Step-by-Step Procedure:
-
Aliquot: Transfer 25 µL of human plasma into a 1.5 mL amber microcentrifuge tube[3].
-
Spike IS: Add 5 µL of the internal standard working solution (e.g., 4-EPR at 10 µg/mL)[3]. Self-Validation Check: Always prepare a "Double Blank" (plasma + solvent, no IS) to verify the absence of endogenous isobaric interference.
-
Precipitate: Add 470 µL of cold ethanol (-20°C) to the mixture[3].
-
Extract: Vortex vigorously for 3 minutes to disrupt protein-drug binding, followed by centrifugation at 10,000 × g for 5 minutes at 4°C[3].
-
Dilute: Collect the supernatant and dilute it 1:50 (v/v) with Mobile Phase B[3]. Causality: Diluting the sample in the mobile phase prevents peak distortion (solvent effects) upon injection into the LC system.
-
Transfer: Transfer 3 µL of the diluted supernatant into an amber autosampler vial for LC-MS/MS injection[3].
LC-MS/MS Conditions
-
Column: Pursuit Diphenyl reversed-phase column (3 µm, 2.0 x 50 mm) or equivalent C18, maintained at 40°C[5].
-
Mobile Phase A: 25 mM Ammonium Acetate with 0.1% Formic Acid in Water[5].
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5].
-
Flow Rate: 0.8 mL/min[5].
-
Ionization: ESI in Positive Ion Mode[3].
System Suitability & Self-Validation Criteria
To ensure the assay is self-validating, the run must automatically invalidate if the following criteria are not met:
-
Carry-over Check: Injection of a blank sample immediately following the Upper Limit of Quantification (ULOQ) must yield a peak area <20% of the LLOQ[2].
-
Matrix Effect: The coefficient of variation (CV) of the IS normalized response across 6 different lots of blank plasma must be ≤ 15%[3],[2].
-
Bracketing QCs: Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed every 20 study samples. The calculated concentration of QCs must remain within ±15% of their nominal values[2].
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions and MS Parameters [3]
| Analyte | Precursor Ion
Table 2: Optimized LC Gradient Conditions [5]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 70 | 30 | 0.8 |
| 1.0 | 70 | 30 | 0.8 |
| 4.0 | 5 | 95 | 0.8 |
| 5.0 | 5 | 95 | 0.8 |
| 5.1 | 70 | 30 | 0.8 |
| 7.0 | 70 | 30 | 0.8 |
Table 3: Method Validation Acceptance Criteria (FDA/EMA Aligned) [2]
| Validation Parameter | Acceptance Criteria |
|---|---|
| Selectivity | Interfering peak area < 20% of LLOQ and < 5% of IS |
| Linearity Range | 1 ng/mL to 2000 ng/mL (
References
- Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. nih.gov.
- Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformul
- Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)
- 4-Oxofenretinide-d4. benchchem.com.
- APPLAUD : A Double-Blind, Randomized, Placebo-Controlled Trial. clinicaltrials.gov.
Sources
- 1. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 6. 4-Oxofenretinide-d4 | Benchchem [benchchem.com]
Application Note: Synthesis and Purification of 4-oxo-N-(4-hydroxyphenyl)retinamide Standards
Executive Summary & Biological Context
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a polar, biologically active metabolite of the synthetic retinoid Fenretinide (4-HPR).[1][2][3][4] Unlike the parent compound, which functions primarily through retinoic acid receptor (RAR)-dependent pathways and ceramide accumulation, 4-oxo-4-HPR exhibits a distinct mechanism of action: it inhibits tubulin polymerization, causing mitotic arrest in the G2-M phase. This metabolite is formed in vivo via the cytochrome P450 enzyme CYP26A1 (and to a lesser extent CYP3A4).
High-purity standards of 4-oxo-4-HPR are critical for:
-
Pharmacokinetic (PK) Profiling: Distinguishing the active metabolite from the parent drug in plasma assays.
-
Mechanistic Toxicology: Investigating the specific efficacy of the metabolite in Fenretinide-resistant cancer cell lines (e.g., ovarian carcinoma).
This guide details the convergent chemical synthesis of 4-oxo-4-HPR. Unlike biological generation, chemical synthesis provides the milligram-to-gram scale quantities required for analytical standard validation.
Metabolic Pathway Visualization
Figure 1: Biological generation of 4-oxo-4-HPR from Fenretinide.
Strategic Retrosynthesis
Direct oxidation of Fenretinide to 4-oxo-4-HPR using standard oxidants (e.g.,
The Superior Strategy: A convergent approach where the retinoid core is oxidized prior to coupling with the amine.
-
Precursor: Methyl Retinoate.
-
Oxidation: Selective allylic oxidation at C4 using Manganese Dioxide (
). -
Hydrolysis: Generation of 4-oxo-all-trans-retinoic acid (4-oxo-ATRA).
-
Coupling: Amidation with 4-aminophenol.
Figure 2: Retrosynthetic strategy avoiding direct oxidation of the phenolic ring.
Detailed Experimental Protocols
General Handling of Retinoids
-
Light Sensitivity: All procedures must be performed under yellow light (wavelength > 500 nm) to prevent photo-isomerization (trans
cis). -
Inert Atmosphere: All reactions must be conducted under Argon or Nitrogen.
-
Glassware: Use amber glassware or wrap flasks in aluminum foil.
Protocol A: Synthesis of 4-oxo-all-trans-retinoic acid (4-oxo-ATRA)
Reagents:
-
Methyl retinoate (Commercial or synthesized from ATRA + MeOH/H2SO4)
-
Activated Manganese Dioxide (
) - Freshly activated is critical -
Dichloromethane (DCM), anhydrous
-
Lithium Hydroxide (LiOH)
-
THF/Methanol/Water
Step 1: Allylic Oxidation
-
Dissolve methyl retinoate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Add activated
(20.0 eq). Note: A large excess is required for surface-mediated oxidation. -
Stir the suspension at room temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:2). The 4-oxo product is more polar (lower Rf) than the starting material.
-
Filter through a pad of Celite to remove
. Wash the pad with DCM. -
Concentrate the filtrate in vacuo to yield crude 4-oxo-methyl retinoate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of THF:MeOH:Water (3:1:1).
-
Add LiOH (5.0 eq).
-
Stir at room temperature for 4 hours (protect from light).
-
Acidify carefully with 1M HCl to pH 3.
-
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Acetone/Hexane or purify via silica flash chromatography (DCM/MeOH gradient) to obtain pure 4-oxo-ATRA .
Protocol B: Amidation to 4-oxo-4-HPR
Reagents:
-
4-oxo-ATRA (from Protocol A)
-
4-Aminophenol (Sublimed grade preferred)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (Anhydrous)
Procedure:
-
Dissolve 4-oxo-ATRA (1.0 eq) in anhydrous DMF (0.1 M).
-
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at to activate the acid. -
Add 4-Aminophenol (1.1 eq) and DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours in the dark.
-
Work-up: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), saturated
, and brine. -
Dry over
and concentrate.
Purification & Analytical Validation
The crude product will likely contain trace isomers (13-cis) and unreacted reagents. Semi-preparative HPLC is the gold standard for purification.
HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 mins |
| Flow Rate | 1.0 mL/min (Analytical) / 5.0 mL/min (Semi-prep) |
| Detection | UV at 360 nm (Note: 4-oxo species are red-shifted vs. 4-HPR at 340 nm) |
Characterization Criteria
To validate the standard, the following data must be obtained:
-
UV-Vis:
(Ethanol). -
Mass Spectrometry (ESI+):
-
Parent Ion
Da (Calculated for ). -
Note: Fenretinide parent mass is 391.2 Da. The +16 Da shift confirms oxidation.
-
-
1H-NMR (DMSO-d6):
-
Distinctive signal for the C4-methylene protons is absent .
-
Appearance of signals characteristic of the
-unsaturated ketone system in the ring. -
Aromatic doublets (
) for the 4-hydroxyphenyl group.
-
References
-
Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[5][6] Cancer Research.[6][7][8]
-
Musso, L., et al. (2016). "Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity." Chemical Biology & Drug Design.
-
Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[5] PLOS ONE.
-
Barua, A. B., & Olson, J. A. (1984). "Preparation of 4-oxo-retinoic acid." (Foundational chemistry for 4-oxo-retinoid synthesis). Journal of Lipid Research.
Sources
- 1. plos.figshare.com [plos.figshare.com]
- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 5. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 6. 4-Oxofenretinide Supplier | CAS 865536-65-8 | AOBIOUS [aobious.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide | MDPI [mdpi.com]
Cell culture treatment protocols for 4-Keto Retinamide
Application Note: 4-Keto Retinamide (4-oxo-4-HPR) Treatment in Cell Culture
Part 1: Core Directive & Executive Summary
Subject: 4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide) Classification: Active Retinoid Metabolite / Antineoplastic Agent Primary Application: Induction of ROS-dependent apoptosis and Tubulin-targeting G2/M arrest in cancer cell lines.[1][2][3]
Executive Summary: 4-Keto Retinamide (4-oxo-4-HPR) is a polar, active metabolite of the synthetic retinoid Fenretinide (4-HPR).[1][2][3][4][5] Unlike its parent compound, which primarily acts through retinoic acid receptor (RAR)-dependent pathways and ceramide accumulation, 4-oxo-4-HPR exhibits a dual mechanism of action : it triggers oxidative stress (ROS generation) and acts as a direct inhibitor of tubulin polymerization.[1][2] This unique profile allows it to retain efficacy in Fenretinide-resistant cell lines.[1][2]
This guide provides a standardized, field-validated protocol for the handling, solubilization, and application of 4-oxo-4-HPR in in vitro systems.[1][2] It addresses the compound's specific stability challenges—namely light sensitivity and oxidation potential—and defines critical parameters for reproducible data.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Identity & Handling
-
Compound Name: 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)[1][2][4][5][6]
-
Solubility: Soluble in DMSO (~25 mg/mL) and Ethanol.[3] Practically insoluble in water.
Critical Handling Note: Retinoids are inherently unstable when exposed to light and oxygen. All manipulations involving the powder or stock solutions must be performed under dim light (yellow light is optimal). Stock solutions should be purged with an inert gas (Nitrogen or Argon) if stored for extended periods.
Mechanism of Action (The "Why" Behind the Protocol)
To design an effective experiment, one must understand the temporal dynamics of 4-oxo-4-HPR's dual activity:
-
Early Phase (0.5 – 4 Hours): Rapid generation of Reactive Oxygen Species (ROS). This triggers Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to JNK activation.
-
Late Phase (12 – 24 Hours): Inhibition of tubulin polymerization prevents mitotic spindle formation, causing cells to arrest in the G2/M phase.
Implication for Experimental Design:
-
ROS Assays must be conducted within 1-4 hours of treatment.[1]
-
Apoptosis/Cell Cycle Assays should be conducted at 24-72 hours to capture the downstream consequences of mitotic arrest.[1]
Self-Validating System (Controls)
Every experiment must include:
-
Vehicle Control: Media containing DMSO at the same final concentration as the treatment group (strictly < 0.1% v/v).
-
Positive Control: A known tubulin inhibitor (e.g., Paclitaxel or Nocodazole) if assessing G2/M arrest, or a known ROS inducer (e.g., H₂O₂) if assessing oxidative stress.[3]
-
Negative Control: Untreated cells (media only) to monitor baseline health.
Part 3: Visualization & Formatting
Signaling Pathway Diagram
Caption: Dual mechanism of action for 4-Keto Retinamide involving ROS-dependent signaling and direct cytoskeletal disruption.[1][2]
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, concentrated stock for downstream dilution.
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution:
-
Weighing: Accurately weigh 4.06 mg of 4-oxo-4-HPR powder into a sterile, amber glass vial.
-
Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper first.[2]
-
-
Solubilization: Add 1.0 mL of sterile, high-grade DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex gently until completely dissolved. The solution should be clear yellow/orange.
-
Aliquot & Store:
Protocol B: Cell Treatment Workflow
Objective: Treat adherent cancer cells (e.g., A2780, MCF7) for proliferation or mechanistic assays.
Materials:
-
Complete Culture Media (e.g., RPMI-1640 + 10% FBS).[1][2][9][10]
-
10 mM 4-oxo-4-HPR Stock Solution (thawed in dark).
Step-by-Step:
-
Seeding (Day 0):
-
Preparation of Working Solutions (Day 1):
-
Calculation: To achieve a final concentration of 5 µM in 10 mL of media:
[2] -
Intermediate Dilution (Critical Step): Direct addition of 100% DMSO stock to media can cause precipitation.
-
Step 1: Dilute 5 µL of 10 mM stock into 45 µL sterile DMSO (creates 1 mM intermediate).
-
Step 2: Add the intermediate to pre-warmed media while vortexing rapidly.
-
-
Vehicle Control: Prepare media with an equivalent volume of DMSO (e.g., 0.05% final concentration).
-
-
Treatment:
-
Assay Termination:
-
For ROS: Add DCFDA probe at 2-4 hours post-treatment.[1]
-
For Cell Cycle: Harvest cells (including floaters!) at 24 hours, fix in 70% ethanol, and stain with Propidium Iodide (PI).
-
For Viability: Perform MTT or SRB assay at 72 hours.
-
Part 5: Data Presentation & Expected Results
Table 1: Recommended Dosage & Timepoints by Assay
| Assay Type | Target Endpoint | Conc. Range | Timepoint | Expected Outcome |
| Flow Cytometry | ROS Generation | 5 - 10 µM | 1 - 4 Hours | Right-shift in DCFDA fluorescence intensity (oxidative stress).[1][2] |
| Western Blot | ER Stress (GPR78, CHOP) | 5 - 10 µM | 6 - 12 Hours | Upregulation of UPR markers; Phospho-JNK increase.[1][2] |
| Flow Cytometry | Cell Cycle Analysis | 1 - 5 µM | 24 Hours | Accumulation of cells in G2/M phase (4N DNA content).[1] |
| MTT / SRB | Cell Viability (IC50) | 0.1 - 10 µM | 72 Hours | Dose-dependent reduction in cell survival.[1][2] |
| Microscopy | Mitotic Spindle | 5 µM | 16 - 24 Hours | Multipolar spindles; condensed chromatin (aberrant mitosis).[1] |
Troubleshooting Guide
-
Precipitation: If crystals are visible in the media, reduce the final concentration or ensure the intermediate dilution step is performed. Ensure media is pre-warmed to 37°C before adding the drug.[11]
-
No Effect Observed: Verify stock solution integrity. If the stock has turned dark brown or was left in light, it may have degraded.
-
High Toxicity in Control: Ensure final DMSO concentration is < 0.1%. Some sensitive lines (e.g., primary neurons) may require < 0.05%.
References
-
Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[1][2][8] Cancer Research, 66(6), 3238–3247.[8]
-
[1]
-
-
Corazzari, M., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[1][2] PLOS ONE, 5(10), e13362.
-
[1]
-
-
PubChem Compound Summary. "4-Oxofenretinide (CID 11258242)."[1] National Center for Biotechnology Information.
-
[1]
-
-
Takahashi, N., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLOS ONE, 12(4), e0176317.
-
[1]
-
Sources
- 1. 4-Oxofenretinide | C26H31NO3 | CID 11258242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Hydroxyphenyl)retinamide | CymitQuimica [cymitquimica.com]
- 3. 4-Hydroxyphenylretinamide [sigmaaldrich.com]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 5. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emulatebio.com [emulatebio.com]
Solvent solubility and stability of 4-Keto Retinamide stocks
Application Note: Solvent Solubility, Stability, and Handling Protocols for 4-Keto Retinamide (4-oxo-4-HPR)
Executive Summary
4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ) is the primary bioactive metabolite of the synthetic retinoid Fenretinide (4-HPR). Unlike its parent compound, 4-oxo-4-HPR exhibits distinct antimitotic mechanisms independent of retinoid receptors, primarily targeting tubulin polymerization and inducing ROS-dependent apoptosis.[1]
Due to its extended conjugated polyene chain and lipophilic nature, 4-Keto Retinamide presents significant handling challenges, including rapid photo-isomerization , oxidative degradation , and aqueous precipitation . This guide provides a standardized protocol for the preparation, storage, and validation of 4-Keto Retinamide stocks to ensure experimental reproducibility in drug development and cell biology assays.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | 4-oxo-N-(4-hydroxyphenyl)retinamide |
| Common Aliases | 4-oxo-4-HPR, 4-oxofenretinide, 4-Keto Retinamide |
| CAS Number | 865536-65-8 (Metabolite specific) / 1217196-74-1 (Analog) |
| Molecular Formula | C₂₆H₃₁NO₃ |
| Molecular Weight | ~405.53 g/mol |
| Appearance | Yellow to Orange crystalline solid |
| LogP (Predicted) | ~5.5 (Highly Lipophilic) |
| Key Chromophore | Conjugated polyene system (Light Sensitive) |
Solubility Guidelines & Stock Preparation
Critical Warning: 4-Keto Retinamide is practically insoluble in water. Direct addition to aqueous buffers (PBS, cell culture media) without a carrier solvent will result in immediate precipitation and erratic biological data.
Solvent Compatibility Table
| Solvent | Solubility Limit (Max) | Recommended Stock Conc. | Notes |
| DMSO (Anhydrous) | ~25 mg/mL (60 mM) | 10 mM | Preferred. High boiling point prevents evaporation; excellent cellular penetrance. |
| Ethanol (Absolute) | ~20 mg/mL (50 mM) | 5 mM | Good for evaporation protocols. Volatile; requires tightly sealed storage. |
| Acetone | Soluble | N/A | Suitable for surface coating or synthesis; not recommended for cell stocks. |
| Water / PBS | < 0.1 µg/mL | DO NOT USE | Causes immediate crashing out. |
Protocol: Preparation of 10 mM Stock Solution (DMSO)
-
Environment: Work under dim amber light or cover hood lights with yellow film to prevent photo-isomerization.
-
Weighing: Weigh the lyophilized powder into an amber glass vial (avoid plastic microfuge tubes for long-term storage if possible, as retinoids can adsorb to polypropylene).
-
Calculation:
-
Target Concentration: 10 mM
-
Formula: Mass (mg) = [Conc (mM) × Vol (mL) × MW ( g/mol )] / 1000
-
Example: To make 1 mL of 10 mM stock, dissolve 4.05 mg in 1 mL of anhydrous DMSO.
-
-
Dissolution:
-
Add DMSO directly to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Note: If particulates remain, sonicate in a water bath (room temperature) for 2 minutes. Avoid heating >37°C.
-
-
Aliquot & Storage:
-
Immediately aliquot into single-use volumes (e.g., 50 µL) in amber tubes.
-
Overlay with inert gas (Argon or Nitrogen) if available to prevent oxidation.
-
Store at -80°C (Preferred) or -20°C.
-
Stability & Degradation Pathways[4]
Retinoids are thermodynamically unstable. Understanding the degradation mechanisms is vital for troubleshooting.
Degradation Workflow & Logic
Caption: Primary degradation pathways for 4-Keto Retinamide. Photo-isomerization is the most immediate risk during handling.
Storage Rules:
-
Light: Strictly protect from light.[2] Even brief exposure to benchtop fluorescent light can induce isomerization (cis-trans shifts) within minutes, altering binding affinity.
-
Temperature:
-
-80°C: Stable for 6–12 months.
-
-20°C: Stable for 1–3 months.
-
4°C: Unstable (use within 24 hours).
-
RT: Degrades rapidly.
-
-
Freeze-Thaw: Limit to one freeze-thaw cycle. Discard unused thawed aliquots.
Quality Control: Concentration Verification
Since retinoids can degrade without visible precipitation, UV-Vis spectroscopy is the gold standard for validation.
Protocol:
-
Dilute the 10 mM DMSO stock 1:1000 in absolute ethanol (Final: 10 µM).
-
Blank the spectrophotometer with Ethanol + 0.1% DMSO.
-
Scan from 250 nm to 450 nm .
-
Criteria:
-
Expect a broad absorbance maximum (
) near 360–365 nm (characteristic of the retinamide moiety). -
Note: A significant shift in
(<350 nm) or appearance of new peaks suggests oxidation or isomerization.
-
Biological Application Protocol (In Vitro)
To dose cells without inducing precipitation:
-
Serial Dilution: Perform all serial dilutions in DMSO , not culture media.
-
Example: 10 mM Stock
1 mM (in DMSO) 100 µM (in DMSO).
-
-
Final Spiking: Add the diluted DMSO stock to the cell culture media while vortexing the media or swirling the dish.
-
Solvent Limit: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.
-
Example: Add 1 µL of 10 mM stock to 10 mL media = 1 µM final drug concentration (0.01% DMSO).
-
-
Visual Check: Inspect the media under a microscope immediately. If you see "oily drops" or crystals, the compound has crashed out.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate upon thawing | DMSO is hygroscopic and absorbed water. | Warm to 37°C for 5 min and vortex. If solids persist, discard. |
| Color change (Yellow | Oxidation. | Discard stock. Ensure future stocks are stored under Argon. |
| Inconsistent IC50 data | Precipitation in media or light degradation. | Check solubility limit; ensure lights were dimmed during dosing. |
| Cytotoxicity in Control | DMSO concentration too high. | Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control. |
References
-
Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[3][4] Cancer Research, 66(6), 3238–3247.[5] Link
-
Musso, L., et al. (2016).[6] "Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity." Chemical Biology & Drug Design, 88(4). Link
- Tipple, C. A., et al. (2008). "Retinoid isomerization and degradation." Journal of Chromatography B, 870(1). (General Retinoid Handling).
-
Sigma-Aldrich. "Product Information: N-(4-Hydroxyphenyl)retinamide (Fenretinide)." (Standard handling for Retinamide class). Link
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rejuvenateface.co.uk [rejuvenateface.co.uk]
- 3. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assays for 4-oxo-4-HPR Cytotoxicity Assessment
Target Audience: Researchers, assay development scientists, and preclinical drug development professionals.
Introduction & Mechanistic Rationale
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a highly active, polar metabolite of the synthetic retinoid fenretinide (4-HPR). While 4-HPR has demonstrated significant antitumor activity, its clinical efficacy is often limited by acquired resistance and poor bioavailability. 4-oxo-4-HPR overcomes these limitations by exerting profound cytotoxicity through two distinct, retinoid receptor-independent mechanisms[1].
First, it triggers massive reactive oxygen species (ROS) generation, leading to endoplasmic reticulum (ER) stress, Jun N-terminal Kinase (JNK) activation, and PLAcental Bone morphogenetic protein (PLAB) upregulation, ultimately culminating in intrinsic apoptosis[2]. Second, unlike its parent compound, 4-oxo-4-HPR directly inhibits tubulin polymerization, causing severe G2/M cell cycle arrest and multipolar spindle formation[2],[3].
To accurately assess the cytotoxicity of 4-oxo-4-HPR, an assay workflow cannot merely measure cell death; it must be a self-validating system that confirms these specific upstream mechanisms.
Figure 1. Dual-mechanism signaling pathway of 4-oxo-4-HPR inducing apoptosis and G2/M arrest.
Experimental Design: Establishing Causality
A robust in vitro assessment of 4-oxo-4-HPR requires strategic assay selection to avoid false positives and confirm its unique mechanism of action:
-
Why SRB over MTT? Retinoids and ROS generators can interfere with mitochondrial reductases, confounding metabolic assays like MTT or XTT. The Sulforhodamine B (SRB) assay measures total cellular protein mass, providing a highly stable, mitochondria-independent readout for growth inhibition[2].
-
Why use Vitamin C Co-treatment? To definitively prove that apoptosis is ROS-driven, assays must include a parallel arm co-treated with an antioxidant (e.g., 100 µM Vitamin C). If Vitamin C rescues the cells and reduces DNA fragmentation, ROS-dependence is confirmed[2].
-
Why profile Caspase-8 vs. Caspase-9? 4-oxo-4-HPR specifically activates the intrinsic (mitochondrial/ER stress) apoptotic pathway. Profiling Caspase-9 (activated) versus Caspase-8 (not activated) serves as an internal mechanistic control to rule out extrinsic receptor-mediated death[1].
Detailed Experimental Protocols
Protocol A: Cell Viability and Proliferation (SRB Assay)
Objective: Determine the IC50 of 4-oxo-4-HPR without mitochondrial interference.
-
Cell Seeding: Seed A2780 ovarian carcinoma cells (or equivalent) in 96-well plates at a density of 4,000 cells/well in 100 µL complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with varying concentrations of 4-oxo-4-HPR (0.1 µM to 20 µM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1%. Include vehicle control wells. Incubate for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the culture medium in each well (final TCA concentration 10%). Incubate at 4°C for 1 hour to fix cellular proteins to the plate.
-
Washing: Wash plates 5 times with deionized water to remove TCA and serum proteins. Air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature.
-
Destaining: Remove unbound dye by washing 5 times with 1% acetic acid. Air dry the plates completely.
-
Quantification: Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on an orbital shaker for 10 minutes. Read absorbance at 515 nm using a microplate reader.
Protocol B: Intracellular ROS Measurement (CM-H2DCFDA Assay)
Objective: Quantify early-stage ROS generation and validate its causal role in cytotoxicity.
-
Preparation: Seed cells in 6-well plates and allow adherence overnight.
-
Antioxidant Control: Pre-treat designated control wells with 100 µM Vitamin C (L-ascorbic acid) for 1 hour prior to retinoid exposure[2].
-
Treatment: Expose cells to 5 µM or 10 µM 4-oxo-4-HPR for exactly 4 to 6 hours. (Note: This specific time window is critical, as ROS generation is an early event that precedes caspase activation[1]).
-
Probe Loading: Wash cells with PBS and incubate with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark. (Note: The chloromethyl derivative is prioritized over standard DCFDA because it covalently binds to intracellular thiols, preventing dye leakage).
-
Analysis: Harvest cells via rapid trypsinization, resuspend in cold PBS, and immediately analyze via flow cytometry (Excitation 488 nm / Emission 530 nm).
Protocol C: Differential Caspase Activity Profiling
Objective: Confirm the activation of the intrinsic apoptotic cascade.
-
Seeding & Treatment: Seed cells in white-walled, clear-bottom 96-well plates. Treat with 5 µM 4-oxo-4-HPR for 24 hours.
-
Reagent Preparation: Prepare luminescent caspase-specific substrates (e.g., Caspase-Glo® 8, 9, and 3/7 assays) according to the manufacturer's instructions.
-
Incubation: Add 100 µL of the respective Caspase reagent to each well. Incubate at room temperature for 1 hour on a plate shaker to induce cell lysis and substrate cleavage.
-
Detection: Measure luminescence. A valid 4-oxo-4-HPR profile will show a >3-fold increase in Caspase-9 and Caspase-3/7, with baseline levels of Caspase-8[1].
Protocol D: In Vitro Tubulin Polymerization Assay
Objective: Assess direct interaction with microtubules to differentiate 4-oxo-4-HPR from its parent drug, 4-HPR.
-
Plate Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Reaction Mix: Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).
-
Compound Addition: Add 4-oxo-4-HPR (10 µM), Paclitaxel (10 µM, stabilizer control), Colchicine (10 µM, depolymerizer control), 4-HPR (10 µM, negative control), or vehicle to the wells.
-
Kinetic Reading: Rapidly add the tubulin reaction mix to the compounds. Measure fluorescence continuously (Excitation 340 nm / Emission 410 nm) every minute for 60 minutes at 37°C. 4-oxo-4-HPR will suppress the polymerization Vmax, mimicking Colchicine[3].
Quantitative Data Presentation
The following table summarizes the expected quantitative benchmarks when profiling 4-oxo-4-HPR against its parent compound (4-HPR) in standard ovarian carcinoma models (e.g., A2780).
| Assay / Parameter | Vehicle Control | 4-oxo-4-HPR (5 µM) | 4-oxo-4-HPR + Vit C (100 µM) | 4-HPR (Parent Drug) |
| Cell Viability (IC50) | N/A | ~1.5 - 3.0 µM | > 10.0 µM (Rescued) | ~4.0 - 8.0 µM |
| ROS Generation (Fold Change) | 1.0x | 3.0x | 1.2x | 2.1x |
| Caspase-9 Activity (Fold Change) | 1.0x | 4.5x | 1.5x | 3.8x |
| Caspase-8 Activity (Fold Change) | 1.0x | 1.1x (No change) | 1.0x | 1.2x (No change) |
| Tubulin Polymerization Vmax | 100% | < 30% (Inhibited) | < 30% (Inhibited) | 95% (Unaffected) |
Table 1. Expected quantitative outcomes validating the dual-mechanism cytotoxicity of 4-oxo-4-HPR. Note the lack of Caspase-8 activation and the unique tubulin inhibition profile compared to 4-HPR.
References
1.[1] "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines" - AACR Journals. URL:[Link] 2.[2] "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells" - PMC / PLoS One. URL:[Link] 3.[3] "Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors" - Frontiers in Oncology. URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors [frontiersin.org]
Application Note: Preparation of 4-Keto Retinamide (4-oxo-4-HPR) Liposomal Formulations
Abstract & Scientific Rationale
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), often referred to as 4-Keto Retinamide , is a highly potent metabolite of Fenretinide (4-HPR). While it exhibits superior cytotoxicity against neuroblastoma and ovarian cancer cell lines compared to its parent compound, its clinical translation is severely hampered by two physicochemical barriers: extreme hydrophobicity (LogP > 6) and rapid oxidative degradation .
This Application Note provides a robust, self-validating protocol for encapsulating 4-oxo-4-HPR into liposomes. Unlike standard small molecules, retinamides require specific handling to prevent isomerization and oxidation. This guide utilizes a Modified Thin-Film Hydration method, optimized with antioxidant integration and inert gas shielding, to ensure high entrapment efficiency (EE%) and structural integrity.
Pre-Formulation Checklist & Chemical Safety
Before initiating the protocol, the following physicochemical properties must be accounted for to ensure experimental success.
| Parameter | Value / Characteristic | Impact on Protocol |
| Molecular Weight | ~405.5 g/mol | Determines molar ratios for lipid loading. |
| Solubility | Soluble in DMSO, Ethanol, Chloroform. Insoluble in water. | Drug must be dissolved in the organic phase before film formation. |
| LogP | > 6.0 (Estimated) | Drug will partition into the lipid bilayer , not the aqueous core. |
| Light Sensitivity | High (Polyene chain) | CRITICAL: All steps must be performed under yellow light or in amber glassware. |
| Oxidation Potential | High (4-oxo group + conjugated double bonds) | CRITICAL: All solvents must be purged with Argon/Nitrogen. Use BHT as an antioxidant.[1] |
Materials & Reagents
Active Pharmaceutical Ingredient (API)
Excipients (Lipids)[1][4][5][6]
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): High transition temperature (
) lipid for rigid, stable liposomes. -
Cholesterol (Chol): Stabilizes the bilayer and prevents drug leakage.
-
DSPE-PEG2000 (Optional): For "stealth" properties (long circulation).
-
Antioxidant: Butylated hydroxytoluene (BHT) or
-Tocopherol.
Solvents[2][6][7][8]
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Hydration Buffer: PBS (pH 7.4) or 10% Sucrose (if lyophilization is intended).
Protocol: Anoxic Thin-Film Hydration
Principle: The drug and lipids are co-dissolved in organic solvents, which are then removed to form a microscopic lipid film.[4][5] Upon addition of an aqueous buffer, the film swells and self-assembles into Multilamellar Vesicles (MLVs), entrapping the hydrophobic drug within the lipid bilayer.
Step 1: Preparation of Stock Solutions
-
Lipid Stock: Dissolve DSPC and Cholesterol in Chloroform (Ratio 2:1 v/v) to a final concentration of 20 mg/mL.
-
Drug Stock: Dissolve 4-oxo-4-HPR in Methanol at 5 mg/mL. Note: Sonicate briefly if required.
-
Antioxidant Stock: Dissolve BHT in Methanol at 1 mg/mL.
Step 2: Film Formation (The Critical Step)
-
In a round-bottom flask , combine the lipid and drug stocks.
-
Target Molar Ratio: DSPC : Cholesterol : Drug = 7 : 3 : 0.5
-
Antioxidant:[1] Add BHT at 0.1 mol% relative to total lipid.
-
-
Nitrogen Purge: Before evaporation, bubble the solution with Nitrogen gas for 30 seconds to displace dissolved oxygen.
-
Rotary Evaporation:
-
Temperature:
(Above solvent boiling point, below lipid degradation). -
Vacuum: 400 mbar initially, slowly decreasing to 50 mbar.
-
Rotation: 100-150 rpm.
-
-
Drying: Once a thin, yellow, homogeneous film forms on the flask wall, keep under high vacuum (desiccator) for overnight (12h) to remove trace solvents. Trace chloroform is toxic and destabilizes the bilayer.
Step 3: Hydration
-
Pre-heat the Hydration Buffer (PBS) to
(Must be of DSPC). -
Add buffer to the dried film.[4]
-
Rotation: Rotate the flask at atmospheric pressure at
for 45-60 minutes.-
Observation: The film should peel off and form a milky suspension (MLVs).
-
Troubleshooting: If lipid clumps remain, add glass beads and vortex vigorously.
-
Step 4: Downsizing (Extrusion)
To obtain Small Unilamellar Vesicles (SUVs) suitable for IV administration (<150 nm).
-
Assemble the extruder with a 100 nm polycarbonate membrane .
-
Maintain extruder temperature at
(using a heating block or water jacket). -
Pass the MLV suspension through the membrane 11-21 times .
-
Why odd numbers? To ensure the final pass exits on the side opposite to the initial input, reducing contamination from large vesicles.
-
-
Result: The suspension should turn from milky/opaque to translucent/opalescent.
Step 5: Purification (Removal of Free Drug)
Since 4-oxo-4-HPR is hydrophobic, unencapsulated drug may precipitate as micro-crystals.
-
Method: Centrifugation or Dialysis.
-
Centrifugation: Spin at 3,000 x g for 10 mins. Liposomes remain in supernatant; free drug crystals pellet down.
-
Dialysis:[4] Use a 10-14 kDa MWCO membrane against PBS for 24 hours at
.
-
Workflow Visualization
The following diagram illustrates the critical "Anoxic" workflow required for 4-Keto Retinamide to prevent oxidative degradation during encapsulation.
Caption: Workflow for 4-oxo-4-HPR encapsulation emphasizing antioxidant protection and sizing.
Quality Control & Characterization
A self-validating protocol requires rigorous QC. Do not proceed to biological assays until these criteria are met.
| Attribute | Method | Acceptance Criteria | Scientific Rationale |
| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 80 – 140 nm | Ensures EPR effect (tumor accumulation) and avoids rapid clearance. |
| Polydispersity (PDI) | DLS | < 0.20 | Indicates a uniform population. PDI > 0.3 suggests aggregation. |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV | Slightly negative charge prevents aggregation via electrostatic repulsion. |
| Entrapment Efficiency (EE%) | HPLC (UV detection at 360 nm) | > 80% | High hydrophobicity usually yields high EE%, but drug crystallization reduces it. |
| Drug Retention | Dialysis (48h at | < 20% Release | Retinamides can leak if the bilayer is too fluid; DSPC mitigates this. |
HPLC Method for Quantification
To determine Entrapment Efficiency (EE%):
-
Total Drug: Dissolve 50 µL of liposome suspension in 950 µL Methanol (disrupts liposomes). Inject into HPLC.
-
Free Drug: Measure the drug content in the dialysate or the pellet from centrifugation.
-
Calculation:
Troubleshooting Guide (Expert Insights)
Issue 1: Low Entrapment Efficiency (< 50%)
-
Cause: Drug-to-lipid ratio is too high, forcing drug precipitation.
-
Solution: Reduce drug load from 0.5 molar ratio to 0.2. Alternatively, switch to Egg PC (more fluid) if rigidity is squeezing the drug out, though this sacrifices stability.
Issue 2: Film does not hydrate fully (Visible particulates)
-
Cause: The lipid
was not reached, or the film was too thick. -
Solution: Ensure water bath is at
for DSPC. Use a larger flask to spread the film thinner.
Issue 3: Rapid yellowing/browning of the film
-
Solution: Your Nitrogen purge failed. Re-make stocks with fresh BHT and ensure rigorous gas shielding.
References
-
Loker, J. H., et al. (2006). 4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis.[6] Cancer Research. Link
-
Orienti, I., et al. (2019). Preparation and Evaluation of Fenretinide-Loaded Nanoparticles. MDPI Pharmaceuticals. Link
-
Bangham, A. D., et al. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology. (Foundational Method). Link
-
BOC Sciences. (2023). Liposomal Retinol for Skincare - Delivery Guide. (Reference for antioxidant stabilization of retinoids).
-
Tiwari, S., et al. (2024). Encapsulation of 4-oxo-N-(4-hydroxyphenyl) retinamide in human serum albumin nanoparticles. PubMed.[8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-(4-Hydroxyphenyl)retinamide - LKT Labs [lktlabs.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encapsulation of 4-oxo- N-(4-hydroxyphenyl) retinamide in human serum albumin nanoparticles promotes EZH2 degradation in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Robust Extraction and LC-MS/MS Quantification of 4-Oxoretinamide from Biological Tissues
Introduction & Biological Context
N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR) is a synthetic retinoid widely investigated for its antineoplastic properties. During clinical and preclinical pharmacokinetic studies, a highly active, polar metabolite was identified: 4-oxoretinamide (4-oxo-N-(4-hydroxyphenyl)retinamide, or 4-oxo-4-HPR)[1]. Formed primarily via CYP26A1-mediated oxidation at the cyclohexenyl ring, 4-oxo-4-HPR is not merely a byproduct; it is functionally distinct. While the parent drug induces apoptosis primarily through reactive oxygen species (ROS) generation, 4-oxo-4-HPR exhibits a dual mechanism of action: it triggers ROS-dependent apoptosis and acts as a potent microtubule inhibitor, causing mitotic arrest[2].
Accurate quantification of 4-oxo-4-HPR in plasma and solid tissues (e.g., tumor xenografts, liver) is critical for evaluating the efficacy and distribution of retinoid therapies[3]. However, extracting this metabolite presents significant analytical challenges due to its unique physicochemical properties.
Fig 1: Metabolic generation of 4-oxoretinamide and its dual mechanism of action in cancer cells.
Experimental Design & Causality (The "Why" Behind the Protocol)
As a highly conjugated, lipophilic molecule, 4-oxoretinamide is susceptible to rapid degradation. A self-validating extraction protocol must address three primary modes of analyte loss:
-
Photo-isomerization: The conjugated polyene chain of retinoids rapidly isomerizes from the all-trans configuration to various cis isomers when exposed to UV or standard white laboratory light.
-
Causality/Solution: All extraction steps must be performed under dim yellow or red light, using amber microcentrifuge tubes[4].
-
-
Auto-oxidation: The presence of the 4-oxo group makes the cyclohexenyl ring slightly more polar but does not protect the polyene chain from oxidative cleavage. Furthermore, mechanical homogenization of tissues releases endogenous peroxidases.
-
Causality/Solution: A dual-antioxidant strategy is required. Ascorbic acid (2.5%) is added to the aqueous homogenization buffer to neutralize water-soluble radicals[5], while Butylated hydroxytoluene (BHT, 0.1%) is spiked into the organic extraction solvents to halt lipid peroxidation chain reactions[6].
-
-
Protein Binding & Matrix Entrapment: Retinoids bind strongly to plasma proteins (like Retinol-Binding Protein) and intracellular lipid droplets.
-
Causality/Solution: Aggressive protein denaturation is mandatory. Absolute ethanol is superior to acetonitrile for retinoids as it effectively precipitates proteins while maintaining the solubility of both the parent 4-HPR and the polar 4-oxo-4-HPR metabolite[7].
-
Quantitative Data & Method Performance
When utilizing the optimized extraction protocols below, coupled with LC-MS/MS (Electrospray Ionization in positive MRM mode), the method yields highly reproducible pharmacokinetics data[3][7].
| Parameter | Performance Metric | Analytical Notes |
| Linearity Range | 0.2 – 50 ng/mL (Plasma) | Excellent dynamic range for clinical PK studies[7]. |
| Lower Limit of Quant. (LLOQ) | 0.2 ng/mL | Achieved using Zorbax SB-C18 column, gradient elution[7]. |
| Extraction Recovery | > 90.39% | Consistent across plasma and solid tumor matrices[7]. |
| Intra/Inter-day Precision | < 7.64% RSD | Validates the stabilizing effect of the BHT/Ascorbic acid matrix[7]. |
| Matrix Stability | > 4 months at -20°C | Tissue homogenates remain stable for 3 weeks at -20°C[3]. |
Step-by-Step Extraction Protocols
Materials Required
-
Solvents (LC-MS Grade): Absolute Ethanol, n-Hexane, Ethyl Acetate, Acetonitrile, Water, Formic Acid.
-
Reagents: Butylated hydroxytoluene (BHT), L-Ascorbic Acid, Phosphate-Buffered Saline (PBS, pH 7.4).
-
Internal Standard (IS): N-(4-ethoxyphenyl)retinamide (4-EPR) or retinyl acetate[7].
-
Consumables: Amber microcentrifuge tubes, glass vials with PTFE-lined caps.
Fig 2: Optimized workflow for the extraction of 4-oxoretinamide from biological tissues.
Protocol A: Plasma Extraction (Protein Precipitation Method)
Note: Because plasma is a liquid matrix, a streamlined protein precipitation (PPT) is sufficient and minimizes analyte loss compared to multi-step Liquid-Liquid Extraction (LLE)[7].
-
Preparation: Thaw plasma samples on ice under dim yellow light. Prepare a precipitation solution of absolute ethanol containing 0.1% (w/v) BHT and the Internal Standard (e.g., 50 ng/mL 4-EPR).
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL amber microcentrifuge tube.
-
Precipitation: Add 600 µL of the cold ethanol/BHT/IS precipitation solution dropwise while gently vortexing to ensure fine flocculation of proteins.
-
Agitation: Vortex the mixture vigorously for 2 minutes to disrupt protein-retinoid binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collection: Carefully transfer the clear supernatant to a clean amber glass vial.
-
Drying (Optional but recommended for trace analysis): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system[7].
Protocol B: Solid Tissue Extraction (Tumor, Liver, Adipose)
Note: Solid tissues require mechanical disruption and a more aggressive Liquid-Liquid Extraction (LLE) to separate 4-oxo-4-HPR from complex bulk lipids[5][6].
-
Tissue Lysis: Weigh 50–100 mg of snap-frozen tissue. Place in a homogenization tube containing ceramic beads.
-
Aqueous Antioxidant Addition: Add 500 µL of ice-cold PBS containing 2.5% (w/v) Ascorbic Acid[5].
-
Homogenization: Homogenize for 3–5 minutes at 30 Hz (e.g., using a bead mill). Keep the tubes chilled on ice between cycles to prevent thermal degradation.
-
Denaturation: Transfer the homogenate to an amber glass tube. Add 500 µL of absolute ethanol containing 0.1% BHT and the Internal Standard. Vortex for 1 minute.
-
Liquid-Liquid Extraction: Add 2.0 mL of an extraction solvent mixture consisting of n-Hexane and Ethyl Acetate (3:1, v/v). Scientific Insight: Pure hexane efficiently extracts the parent 4-HPR, but the addition of ethyl acetate is crucial to efficiently partition the more polar 4-oxo-4-HPR into the organic phase.
-
Partitioning: Shake the tubes on a mechanical reciprocal shaker for 15 minutes at 4°C.
-
Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to cleanly separate the upper organic layer from the lower aqueous/protein pellet.
-
Recovery: Transfer the upper organic layer to a clean amber glass tube. (For maximum recovery, steps 5-8 can be repeated with an additional 1 mL of extraction solvent, pooling the organic layers).
-
Concentration: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute in 100–200 µL of LC-MS mobile phase. Centrifuge at 18,000 × g for 5 minutes at 4°C to pellet any residual insoluble lipids before transferring the supernatant to an LC vial.
Analytical LC-MS/MS Considerations
To successfully resolve 4-oxo-4-HPR from the parent 4-HPR and other metabolites (like 4-MPR), chromatographic separation should be performed on a high-resolution C18 column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm)[7].
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Caution: Starting the gradient with less than 50% aqueous phase can lead to peak distortion for the polar 4-oxo-4-HPR metabolite[7].
-
Detection: Electrospray ionization (ESI) in positive ion mode utilizing Multiple Reaction Monitoring (MRM) ensures high selectivity against the biological matrix[3][7].
References
-
Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. MDPI. URL:[Link]
-
Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. PMC - National Institutes of Health. URL:[Link]
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS One. URL:[Link]
-
Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors. Frontiers in Pharmacology. URL:[Link]
-
Bioactive Lipophilic Antioxidants (Carotenoids, Tocols, Retinol, and Coenzyme Q10) in Human and Animal Tissues: Development and Validation of a Rapid Extraction and Chromatographic Method. PMC - National Institutes of Health. URL:[Link]
-
Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver. Semantic Scholar. URL:[Link]
Sources
- 1. Frontiers | Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors [frontiersin.org]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. journal.iwc.int [journal.iwc.int]
- 5. Bioactive Lipophilic Antioxidants (Carotenoids, Tocols, Retinol, and Coenzyme Q10) in Human and Animal Tissues: Development and Validation of a Rapid Extraction and Chromatographic Method for Nutrition and Health Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of intracellular ROS induced by 4-Keto Retinamide
Application Note: Quantification of Intracellular ROS Induced by 4-Keto Retinamide (4-oxo-4-HPR)
Executive Summary & Mechanistic Rationale
Subject: 4-Keto Retinamide (Scientific designation: 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR).[1][2][3][4][5] Context: This compound is a highly active, polar metabolite of Fenretinide (4-HPR).[2][3][4][5] Unlike its parent compound, which acts primarily through ceramide accumulation, 4-oxo-4-HPR exhibits a dual mechanism: potent induction of Reactive Oxygen Species (ROS) and inhibition of tubulin polymerization.[2]
Mechanistic Insight:
The cytotoxicity of 4-oxo-4-HPR is inextricably linked to early-stage oxidative stress. Upon cellular entry, 4-oxo-4-HPR targets the mitochondrial respiratory chain, specifically inhibiting Complex II (Succinate Dehydrogenase) . This blockage forces electron leakage, reducing molecular oxygen to superoxide anion (
This initial mitochondrial superoxide burst triggers a cascade:
-
ER Stress: Unfolded Protein Response (UPR) activation via GRP78/BiP.
-
JNK Activation: Phosphorylation of c-Jun N-terminal kinase.
-
Apoptosis: Upregulation of pro-apoptotic factors (e.g., PLAB/GDF15).
Critical Experimental Constraint: ROS generation by 4-oxo-4-HPR is an early kinetic event, typically peaking between 30 minutes and 2 hours post-treatment.[2][3][4][5] Protocols measuring ROS at 24 hours (standard for general cytotoxicity) will miss the causative oxidative burst.
Strategic Experimental Design
To validate 4-oxo-4-HPR activity, a "Self-Validating System" approach is required. This involves not just measuring ROS, but proving its mitochondrial origin and functional consequence.
Pathway Visualization (Graphviz)
Caption: Mechanistic cascade of 4-oxo-4-HPR induced toxicity.[2][4][7] Note the critical intervention point for antioxidants (Green).
Protocol A: Total Intracellular ROS Quantification (DCFH-DA)
Purpose: To quantify the total oxidative stress burden (hydrogen peroxide, peroxyl radicals) induced by 4-oxo-4-HPR. Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Detection: Flow Cytometry (Preferred) or Fluorescence Microplate Reader.
Reagents & Preparation
| Reagent | Stock Conc.[8][9][10][11][12][13][14] | Solvent | Working Conc.[8][9][11][12][14] | Storage |
| 4-oxo-4-HPR | 10 mM | DMSO | 1 - 5 µM | -20°C (Dark) |
| DCFH-DA | 10 mM | DMSO | 10 µM | -20°C (Dark, Argon) |
| Vitamin C | 100 mM | Water | 100 µM | Freshly Prepared |
| TBHP | 50 mM | Water | 100 µM | +4°C |
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells (e.g., A2780 ovarian, SH-SY5Y neuroblastoma) at
cells/well in 6-well plates. -
Allow attachment for 24 hours.
-
-
Drug Treatment (The "Pulse"):
-
Experimental Group: Treat with 5 µM 4-oxo-4-HPR .
-
Negative Control (Rescue): Pre-treat with 100 µM Vitamin C for 1 hour before adding 4-oxo-4-HPR.
-
Positive Control: Treat with 100 µM TBHP (Tert-butyl hydroperoxide) for 1 hour.
-
Vehicle Control: DMSO (< 0.1%).
-
Critical Timing: Incubate treatment for 2 hours . (Do not exceed 4 hours for primary ROS detection).
-
-
Probe Loading:
-
Remove culture media and wash cells 1x with warm PBS.[14]
-
Add 10 µM DCFH-DA in serum-free medium (phenol-red free preferred).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Harvest & Analysis (Flow Cytometry):
-
Harvest cells via trypsinization (gentle) or scraping.[10]
-
Resuspend in 500 µL cold PBS.
-
Analyze immediately on FL1 channel (Ex: 488 nm / Em: 530 nm).
-
Data Output: Measure Mean Fluorescence Intensity (MFI).
-
Protocol B: Mitochondrial Superoxide Specificity (MitoSOX Red)
Purpose: To confirm the mitochondrial origin of ROS, distinguishing 4-oxo-4-HPR from general cytosolic stressors. Probe: MitoSOX™ Red (Mitochondrial superoxide indicator).[8][9][11]
Workflow Diagram
Caption: Optimized workflow for live-cell imaging of mitochondrial superoxide.
Step-by-Step Methodology
-
Preparation:
-
Staining (Live Cell):
-
Following 2-hour drug treatment (as in Protocol A), aspirate media.
-
Apply 5 µM MitoSOX working solution to cover cells.
-
Incubate for 15 minutes at 37°C. Note: MitoSOX saturates quickly; do not over-incubate.
-
-
Counter-Staining (Optional):
-
Add Hoechst 33342 (Nuclear stain) during the last 5 minutes of incubation.
-
-
Imaging:
Data Interpretation & Troubleshooting
Expected Results Table
| Condition | DCFH-DA (Green) | MitoSOX (Red) | Interpretation |
| Vehicle (DMSO) | Low (Baseline) | Low (Baseline) | Normal cellular respiration. |
| 4-oxo-4-HPR (2h) | High (++++) | High (++++) | Drug induces mitochondrial superoxide leakage. |
| 4-oxo-4-HPR + Vit C | Low (+) | Low (+) | Vitamin C scavenges ROS; confirms oxidative mechanism. |
| TBHP (Pos Ctrl) | High (++++) | Low/Mod (+) | TBHP is a general oxidant, less specific to mitochondria. |
Troubleshooting Guide
-
Signal too weak: 4-oxo-4-HPR ROS induction is transient. If measuring at >4 hours, the burst may have passed. Shift analysis to 1-2 hours post-treatment.
-
High Background: Phenol red in media can auto-fluoresce. Use Phenol Red-free DMEM or HBSS for the staining step.[12]
-
Cytotoxicity: If cells are detaching, the dose (5 µM) may be too toxic for your specific line. Titrate down to 1-2 µM.
References
-
Villani, M. G., et al. (2006). "4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines." Cancer Research.
-
Corazzari, M., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLOS ONE.
-
Lovat, P. E., et al. (2003). "Gangliosides link the acidic sphingomyelinase-mediated induction of ceramide to 12-lipoxygenase-dependent apoptosis of neuroblastoma in response to fenretinide." Journal of the National Cancer Institute.
-
Kalyanaraman, B., et al. (2012). "Methods for detection of mitochondrial and cellular reactive oxygen species." Antioxidants & Redox Signaling.
Sources
- 1. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 6. Reductionâoxidation pathways involved in cancer development: a systematic review of literature reviews | Oncotarget [oncotarget.com]
- 7. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. bioquochem.com [bioquochem.com]
- 11. abpbio.com [abpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Profiling 4-oxo-4-HPR-Induced Apoptosis via Western Blot Markers
Introduction and Mechanistic Overview
The synthetic retinoid fenretinide (4-HPR) has long been studied for its potent antitumor properties. However, its highly active polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , has emerged as a superior compound capable of bypassing 4-HPR resistance and inducing synergistic cytotoxicity in ovarian, breast, and neuroblastoma cancer models[1].
Unlike traditional retinoids, 4-oxo-4-HPR operates through a dual mechanism of action. It acts as an antimicrotubule agent causing G2-M cell cycle arrest, while simultaneously driving a potent, Reactive Oxygen Species (ROS)-dependent apoptotic signaling cascade[2]. For researchers investigating the efficacy of 4-oxo-4-HPR, accurately profiling the downstream effectors of this ROS cascade via Western blotting is critical for validating its mechanism of action.
Fig 1: Dual mechanism of 4-oxo-4-HPR inducing ROS-dependent apoptosis and mitotic arrest.
Quantitative Marker Profiling
To establish a self-validating experimental system, researchers must probe for a specific panel of proteins. Because 4-oxo-4-HPR triggers the intrinsic apoptotic pathway[1], targets such as Caspase-9 are cleaved, whereas extrinsic markers like Caspase-8 remain unaffected[1]. Furthermore, the use of a ROS scavenger (e.g., Vitamin C) allows researchers to distinguish between ROS-dependent and ROS-independent protein modulations[2].
Table 1: Expected Western Blot Marker Profile for 4-oxo-4-HPR Treatment
| Target Protein | Cellular Function | Response to 4-oxo-4-HPR (5 µM, 24h) | ROS-Dependent? |
| p-JNK | Stress-activated MAPK | Upregulated (Phosphorylated) | Yes |
| GRP78 / BiP | ER Stress Chaperone | Upregulated | Yes |
| PLAB (GDF15) | Pro-apoptotic Factor | Upregulated | Yes |
| AF1q | Apoptosis Mediator | Upregulated | Yes |
| Cleaved Caspase-9 | Initiator Caspase (Intrinsic) | Present (Cleaved ~37/35 kDa) | Yes |
| Cleaved Caspase-3 | Executioner Caspase | Present (Cleaved ~17/19 kDa) | Yes |
| Caspase-8 | Initiator Caspase (Extrinsic) | Unchanged (No cleavage) | N/A |
| Bcl-2 / Mcl-1 | Anti-apoptotic Proteins | Downregulated | No |
Note: Bcl-2 and Mcl-1 downregulation occurs independently of ROS generation, representing a parallel sensitization mechanism unique to 4-oxo-4-HPR[2].
Self-Validating Experimental Protocol
This protocol is designed with built-in mechanistic controls. By incorporating a Vitamin C co-treatment arm, the protocol self-validates the causality of the ROS-driven ER Stress
Fig 2: Self-validating experimental workflow for 4-oxo-4-HPR apoptotic markers.
Phase 1: Cell Culture and Mechanistic Treatment
Causality Insight: 4-oxo-4-HPR induces rapid ROS generation (within 30 minutes), which precedes mitotic arrest[2]. To prove that downstream markers (like PLAB and AF1q) are strictly ROS-dependent, we must use an antioxidant rescue control.
-
Cell Seeding: Seed ovarian cancer cells (e.g., A2780) or neuroblastoma cells in 6-well plates at a density of
cells/well. Incubate overnight at 37°C, 5% CO₂. -
Treatment Preparation:
-
Prepare a 10 mM stock of 4-oxo-4-HPR in DMSO.
-
Prepare a 100 mM stock of L-ascorbic acid (Vitamin C) in sterile water (made fresh).
-
-
Dosing Strategy (24-hour endpoint):
Phase 2: Protein Extraction and Preservation
Causality Insight: The 4-oxo-4-HPR pathway relies heavily on transient phosphorylation events (p-JNK, p-eIF2α). Endogenous phosphatases will rapidly erase these markers upon cell lysis if not aggressively inhibited.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape cells in 100 µL of ice-cold RIPA buffer.
-
Inhibitor Cocktail (Critical): The RIPA buffer must be supplemented immediately prior to use with:
-
1x Protease Inhibitor Cocktail.
-
Phosphatase inhibitors: 1 mM Sodium Orthovanadate (Na₃VO₄) and 10 mM Sodium Fluoride (NaF).
-
-
Lysis: Incubate lysates on ice for 30 minutes, vortexing every 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.
Phase 3: SDS-PAGE and Immunoblotting
Causality Insight: Proper normalization is required to prove true upregulation. Phosphorylated targets must be normalized against their total protein counterparts, not just a housekeeping gene.
-
Sample Preparation: Boil 30 µg of protein lysate in 4x Laemmli sample buffer containing
-mercaptoethanol for 5 minutes at 95°C. -
Electrophoresis: Resolve proteins on a 10-12% SDS-PAGE gel (use 12% for smaller targets like Cleaved Caspase-3 and AF1q; use 10% for GRP78 and PARP).
-
Transfer: Transfer to a PVDF membrane (0.2 µm pore size is recommended for retaining small proteins like the 17 kDa cleaved Caspase-3).
-
Blocking & Primary Antibodies: Block in 5% BSA in TBST for 1 hour (avoid milk for phospho-antibodies as casein can cause high background). Incubate overnight at 4°C with primary antibodies:
-
Validation Probing: Strip and reprobe membranes for Total JNK, Total eIF2α, and
-actin to confirm equal loading and specific phosphorylation increases.
Data Interpretation and Troubleshooting
-
Absence of Caspase-8 Cleavage: If Caspase-3 is cleaved but Caspase-8 is intact, this successfully validates that 4-oxo-4-HPR triggers the intrinsic mitochondrial apoptotic pathway, bypassing death-receptor (extrinsic) mechanisms[1].
-
Vitamin C Rescue Fails: If Vitamin C co-treatment (Group C) fails to downregulate PLAB or p-JNK compared to Group B, ensure the Vitamin C stock was prepared fresh. Ascorbic acid oxidizes rapidly in aqueous solutions, losing its ROS-scavenging ability.
-
Bcl-2/Mcl-1 Dynamics: You should observe a decrease in Bcl-2 and Mcl-1 in both Group B (Drug) and Group C (Drug + Vit C). This confirms the literature consensus that 4-oxo-4-HPR downregulates these anti-apoptotic proteins via a ROS-independent mechanism[2].
References
-
Tiberio P, Cavadini E, Abolafio G, Formelli F, Appierto V. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS One. 2010;5(10):e13362. Available at:[Link]
-
Villani MG, Appierto V, Cavadini E, Bettiga A, Prinetti A, et al. 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Res. 2006;66(6):3238-3247. Available at:[Link]
-
Tiberio P, et al. AF1q: A Novel Mediator of Basal and 4-HPR-Induced Apoptosis in Ovarian Cancer Cells. PLoS One. 2012;7(6):e39968. Available at:[Link]
Sources
Troubleshooting & Optimization
4-Keto Retinamide (4-Oxo-4-HPR) Technical Support Center: Aqueous Stability & Formulation Guide
Welcome to the Application Science Support Center. 4-Keto Retinamide (also known in the literature as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 4-Oxofenretinide) is a highly active polar metabolite of the synthetic retinoid Fenretinide . While it demonstrates potent induction of apoptosis and reactive oxygen species (ROS) in various oncology models , its extreme lipophilicity and conjugated polyene structure make it notoriously unstable in aqueous solutions.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind retinoid degradation and provide self-validating protocols to ensure your experimental data remains robust, reproducible, and scientifically sound.
Section 1: Troubleshooting & FAQs
Q1: Why does 4-Keto Retinamide precipitate immediately when added to my cell culture media? The Causality: 4-Keto Retinamide possesses a highly hydrophobic polyene tail (LogP ~ 5.8) . When introduced directly into a high-dielectric aqueous environment, water molecules are forced to form highly ordered clathrate cages around the lipid tail, which drastically decreases the system's entropy. To minimize this thermodynamically unfavorable state, the retinoid molecules rapidly self-associate and precipitate out of solution. The Solution: Always pre-dissolve the compound in a water-miscible organic solvent (e.g., 100% DMSO or Ethanol) to disrupt intermolecular retinoid bonds. When diluting into your final aqueous buffer, ensure the media contains a carrier protein like Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS). Albumin acts as a natural lipid sink, sequestering the hydrophobic tail and preventing aggregation .
Q2: My aqueous stock lost potency after a few days in the refrigerator. What happened? The Causality: Retinoids are highly susceptible to two parallel degradation pathways: photo-isomerization and oxidative cleavage. UV and visible light provide the activation energy required to temporarily break the π-bonds in the conjugated polyene chain, converting the active all-trans isomer into inactive cis isomers. Simultaneously, dissolved oxygen in the water generates reactive peroxides that cleave these double bonds, permanently destroying the pharmacophore . The Solution: Never store 4-Keto Retinamide in aqueous solutions . Aqueous working solutions must be prepared immediately prior to use and discarded after 24 hours. Stock solutions must be maintained in 100% organic solvent at -80°C, in amber vials, and purged with an inert gas (Argon or Nitrogen).
Q3: How can I deliver 4-Keto Retinamide in vivo without using toxic amounts of Cremophor EL or Ethanol? The Causality: Direct intravenous injection of retinoid suspensions leads to embolism, while high concentrations of co-solvents (like Cremophor EL) induce severe hypersensitivity reactions and alter the drug's pharmacokinetic profile. The Solution: Utilize supramolecular complexation. Encapsulating 4-Keto Retinamide in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or amphiphilic dextrins shields the hydrophobic tail within a lipophilic cavity while presenting a hydrophilic exterior to the blood plasma. This approach can increase the apparent aqueous solubility of fenretinide derivatives by over 1000-fold without requiring toxic co-solvents .
Section 2: Quantitative Stability & Solubility Data
To facilitate formulation choices, the following table summarizes the expected solubility and stability of 4-Keto Retinamide across various vehicles.
| Vehicle / Solvent System | Apparent Solubility | Stability (Storage) | Primary Application |
| 100% DMSO | > 10 mg/mL | > 6 months at -80°C | In vitro stock solutions |
| 100% Ethanol | ~ 10 mg/mL | > 6 months at -80°C | In vivo stock / complexation |
| 1X PBS (pH 7.4) | < 0.01 mg/mL | < 1 hour (Precipitates) | Not recommended |
| Media + 10% FBS | ~ 0.05 mg/mL | ~ 24 hours at 37°C | In vitro cell culture assays |
| 20% HP-β-CD in Water | ~ 2.5 mg/mL | ~ 7 days at 4°C | In vivo IV / IP administration |
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Stable In Vitro Working Solutions
Objective: Formulate a precipitation-free aqueous solution for cell culture while verifying compound integrity.
-
Stock Reconstitution: In a dark room (or under yellow light), dissolve 4-Keto Retinamide powder in 100% anhydrous DMSO to a concentration of 10 mM.
-
Inert Purging: Gently blow a stream of Argon gas over the liquid surface for 15 seconds to displace atmospheric oxygen. Seal tightly in an amber glass vial.
-
Aqueous Dilution: Warm your complete culture media (containing at least 5% FBS or 1 mg/mL BSA) to 37°C. While vortexing the media, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤ 0.1% v/v to prevent solvent toxicity).
-
Self-Validation Check: Before applying to cells, take a 10 µL aliquot of the final aqueous media and observe it under a phase-contrast microscope at 20X magnification.
-
Causality of check: If the dilution was performed too rapidly or without sufficient carrier proteins, micro-crystals will be visible. A proper solution will appear completely optically clear.
-
Protocol B: HP-β-CD Complexation for In Vivo Aqueous Delivery
Objective: Create a highly concentrated, co-solvent-free aqueous formulation for animal studies.
-
De-protonation & Solubilization: Dissolve 4-Keto Retinamide in 100% Ethanol. In a separate vial, prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Complexation: Slowly inject the ethanolic retinoid solution into the stirring aqueous HP-β-CD solution.
-
Solvent Evaporation: Place the mixture under a gentle stream of Nitrogen gas in a dark fume hood until the ethanol is completely evaporated (monitored by a return to the original aqueous volume).
-
Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes.
-
Causality of check: Uncomplexed 4-Keto Retinamide will form a visible yellow pellet. The supernatant contains the successfully complexed, water-soluble drug. Quantify the supernatant concentration via UV-Vis spectrophotometry (λmax ≈ 363 nm) .
-
Section 4: Visualizing the Workflows
Below are the mechanistic and procedural workflows mapped out for your reference.
Workflow for preparing and handling stable 4-Keto Retinamide solutions to prevent degradation.
Degradation pathways of 4-Keto Retinamide in water and corresponding stabilization strategies.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11258242, 4-Oxofenretinide." PubChem.[Link]
-
Orienti, Isabella, et al. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceutics, vol. 16, no. 5, 2024, p. 586.[Link]
-
Villani, Maria Grazia, et al. "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." Cancer Research, vol. 66, no. 6, 2006, pp. 3264-3273.[Link]
-
Arnold, S. L., et al. "Analysis of Vitamin A and Retinoids in Biological Matrices." Journal of Mass Spectrometry, vol. 55, no. 9, 2020, e4535.[Link]
4-Oxo-Retinoid Handling & Photo-Degradation Prevention Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this resource to address the critical challenges researchers face when handling highly sensitive retinoid metabolites. 4-oxo-retinoids, such as all-trans-4-oxo-retinoic acid (at-4-oxo-RA), are potent signaling molecules but are notoriously unstable. This guide provides field-proven insights, focusing on the causality behind degradation and establishing self-validating experimental workflows to ensure absolute data integrity.
Core Principles & Mechanisms (FAQs)
Q: Why do 4-oxo-retinoids undergo such rapid degradation under standard laboratory lighting? A: 4-oxo-retinoids contain a highly conjugated polyene chain. When exposed to UV or visible light, the pi-electrons within these double bonds are photo-excited, significantly lowering the activation energy barrier for bond rotation. This excitation triggers rapid trans-cis photo-isomerization (e.g., converting all-trans-4-oxo-RA into 13-cis-4-oxo-RA) and subsequent oxidative cleavage[1]. The presence of the 4-oxo group increases electron delocalization compared to standard retinoic acid, making these specific metabolites exceptionally vulnerable to photo-oxidation[2].
Q: Why is yellow or red safe-light mandatory? Isn't working quickly under white light sufficient? A: No, speed is not a substitute for proper environmental controls. White fluorescent lights and sunlight emit wavelengths (particularly in the 350–400 nm range) that perfectly overlap with the absorption maxima of 4-oxo-retinoids (λmax ≈ 350–360 nm)[3]. Even 10 minutes of exposure to standard room light causes severe, measurable isomerization, invalidating quantitative LC-MS/MS results[3]. Yellow safe-lights (>500 nm) lack the high-energy photons required to excite the retinoid polyene chain. Using safe-lights creates a self-validating system: by physically eliminating the causative wavelengths, photo-degradation is entirely prevented rather than merely minimized.
Retinoid metabolism and light-induced degradation pathway of 4-oxo-RA.
Troubleshooting Guide: Common Laboratory Issues
Issue: Unexpected isomer peaks appearing in LC-MS/MS chromatograms during 4-oxo-RA quantification.
-
Root Cause: Photo-isomerization occurring during sample preparation or while resting in the autosampler.
-
Solution: Ensure all extraction steps are performed strictly under yellow light. Furthermore, if using an autosampler, the vials must be amber glass. Clear glass vials in an illuminated autosampler compartment will cause on-instrument degradation, leading to false-positive detection of cis-isomers[3].
Issue: Severe loss of analyte recovery after the solvent evaporation step.
-
Root Cause: Thermal and oxidative degradation of the polyene chain when the sample is concentrated.
-
Solution: Retinoids are highly susceptible to oxidation when stripped of their protective solvent matrix. Evaporate extraction solvents strictly under a gentle stream of inert gas (Argon or Nitrogen) to displace oxygen, and keep the water bath temperature below 30°C[4]. Always add an antioxidant, such as Butylated hydroxytoluene (BHT), prior to extraction to scavenge free radicals[1].
Issue: Analyte sticks to consumables, resulting in low yield.
-
Root Cause: Hydrophobic adsorption to plastic surfaces.
-
Solution: Retinoids are highly lipophilic. Use only glass containers, glass pipettes, and calibrated glass syringes for handling retinoid stock solutions and extracts[3].
Standard Operating Procedures: Safe-Light Extraction
To ensure a self-validating workflow, follow this step-by-step methodology for extracting 4-oxo-retinoids from biological matrices. Every step is designed to eliminate a specific vector of degradation.
Protocol: Liquid-Liquid Extraction of 4-Oxo-Retinoids
-
Environmental Control: Switch all laboratory lighting to yellow/red safe-lights. Turn off computer monitors or apply blue-light filters.
-
Sample Preparation: Thaw biological samples (e.g., serum or cell lysate) on ice. Causality: Low temperatures slow down thermal isomerization and enzymatic degradation.
-
Antioxidant Addition: Add 200 μL of 1 mg/mL BHT (diluted in methanol) to the sample[1]. Causality: BHT acts as a radical scavenger, protecting the conjugated double bonds from oxidative cleavage during the physical stress of extraction.
-
Solvent Extraction: Add 1 mL of an extraction solvent mixture consisting of 50% ethyl acetate and 50% acidified hexane (containing 0.068% acetic acid)[1]. Causality: The acidic environment keeps the retinoic acid carboxyl group protonated, neutralizing its charge and forcing it to partition into the organic phase.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the upper organic layer to an amber glass vial using a glass Pasteur pipette.
-
Evaporation: Dry the organic phase under a gentle stream of Nitrogen or Argon gas[4]. Causality: Displacing ambient oxygen prevents the formation of destructive peroxides.
-
Storage: Immediately resuspend the dried extract in your desired mobile phase or ethanol, blanket the vial headspace with Argon, and store at -80°C[2][4].
Step-by-step safe handling and extraction workflow for 4-oxo-retinoids.
Quantitative Reference Data
Understanding the spectrophotometric properties of your analytes is crucial for configuring your analytical instruments and validating the purity of your standard solutions. The table below summarizes the critical optical properties of 4-oxo-retinoids.
| Compound | Solvent | Maximum Wavelength (λmax) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) |
| all-trans-4-oxo-retinoic acid | Ethanol | 360 nm | 58,220 |
| all-trans-4-oxo-retinoic acid | Hexane | 350 nm | 54,010 |
| 13-cis-4-oxo-retinoic acid | Ethanol | 361 nm | 39,000 |
Data sourced from established quantification protocols[3]. Notice the significant drop in molar absorptivity when the compound isomerizes from the all-trans to the 13-cis form, which can be used as a diagnostic marker for sample degradation.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Pesticides Inhibit Retinoic Acid Catabolism in PLHC-1 and ZFL Fish Hepatic Cell Lines Source: ACS Publications URL
- Source: National Institutes of Health (NIH)
Sources
Distinguishing 4-Keto Retinamide from 4-MPR in chromatography
Welcome to the Technical Support Center for Retinoid Chromatography. This guide is designed for analytical scientists and drug development professionals facing the complex challenge of resolving closely related synthetic retinoids and their metabolites.
Nomenclature Note: In pharmacokinetic literature, "4-Keto Retinamide" often refers to the unsubstituted analog (CAS 1217196-74-1). However, in clinical assays involving Fenretinide (4-HPR), researchers are usually attempting to separate its two major active metabolites: 4-oxo-4-HPR (the 4-keto substituted metabolite) and 4-MPR (the methoxy substituted metabolite)[1][2]. This guide addresses the chromatographic and mass spectrometric resolution of all three entities, with a specific focus on the isobaric interference between 4-oxo-4-HPR and 4-MPR.
Frequently Asked Questions (FAQs)
Q: Why do 4-oxo-4-HPR (keto-metabolite) and 4-MPR co-elute and show up as the exact same mass in my LC-MS/MS?
A: 4-oxo-4-HPR and 4-MPR are strictly isobaric . Both have a nominal mass of 405 Da and produce a protonated precursor ion
Q: My 4-Keto derivatives (both unsubstituted and 4-oxo-4-HPR) show severe peak broadening and tailing, but 4-MPR looks perfectly sharp. What is causing this? A: This is a polarity and partitioning issue. The addition of the 4-oxo group on the cyclohexenyl ring significantly increases the polarity of the molecule compared to the highly hydrophobic 4-MPR[3]. If your initial mobile phase contains less than 50% aqueous composition, the polar keto-derivatives fail to adequately partition into the C18 stationary phase at the head of the column, causing immediate peak distortion and fronting[3].
Q: Can I use standard acetonitrile protein precipitation for sample preparation? A: It is highly discouraged. Retinoids are prone to matrix effects in positive Electrospray Ionization (ESI+). Using cold ethanol for protein precipitation provides superior extraction recoveries (>90%) while simultaneously minimizing the ion suppression commonly observed with acetonitrile extracts in retinoid assays[1].
Troubleshooting Guide: Resolving Isobaric & Chromatographic Artifacts
Issue 1: Isobaric Crosstalk in MS/MS
-
The Causality: When subjected to Collision-Induced Dissociation (CID), the amide bond of these retinoids cleaves. Because the 4-oxo substitution is located on the cyclohexenyl ring of the retinoid backbone, the resulting retinoyl cation for 4-oxo-4-HPR retains this oxygen, yielding a fragment of m/z 297.2[3]. In contrast, 4-MPR lacks this substitution on the backbone (its modification is on the aniline ring, which is lost as a neutral species during this cleavage), resulting in the standard retinoyl cation at m/z 283.2[3]. Furthermore, the C6–C7 bond in 4-oxo-4-HPR is stabilized by resonance from the oxo substituent, preventing further fragmentation[3].
-
The Fix: Program your MS/MS to monitor m/z 406.3 → 297.2 strictly for the keto-metabolite, and m/z 406.3 → 283.2 for 4-MPR.
Issue 2: Photo-isomerization and On-Column Degradation
-
The Causality: Retinoids possess conjugated double-bond systems that rapidly isomerize from all-trans to cis configurations upon exposure to UV/visible light or elevated temperatures, leading to split peaks or "shoulders" in your chromatogram.
-
The Fix: All sample preparation must be conducted under yellow light. The autosampler must be chilled to 4°C, and the column compartment should not exceed 25°C.
Caption: Logical decision tree for distinguishing isobaric retinoids via MS/MS fragmentation.
Quantitative Data & MRM Parameters
To ensure accurate programming of your triple quadrupole mass spectrometer, utilize the validated parameters summarized below[1][2][4].
| Compound | Chemical Formula | Monoisotopic Mass | Precursor Ion | Primary MRM Transition | Relative Polarity |
| 4-Keto Retinamide (Unsubstituted) | 313.43 Da | m/z 314.3 | m/z 314.3 → 297.2 | High | |
| 4-oxo-4-HPR (Keto-Metabolite) | 405.53 Da | m/z 406.3 | m/z 406.3 → 297.2 | Medium-High | |
| 4-MPR (Methoxy-Metabolite) | 405.57 Da | m/z 406.3 | m/z 406.3 → 283.2 | Low (Hydrophobic) | |
| 4-EPR (Internal Standard) | 419.60 Da | m/z 420.3 | m/z 420.3 → 283.2 | Lowest |
Standard Operating Procedure (SOP): Self-Validating LC-MS/MS Workflow
This protocol is engineered as a self-validating system . Built-in system suitability checks ensure that any failure in extraction efficiency or chromatographic resolution is immediately flagged before data acquisition proceeds.
Step 1: Matrix Extraction
-
Environment: Perform all steps under yellow light to prevent photo-isomerization.
-
Spiking: To 25 µL of plasma/tissue homogenate, add 10 µL of 4-EPR Internal Standard (IS) working solution (10 µg/mL)[1].
-
Precipitation: Add 100 µL of ice-cold ethanol. Vortex vigorously for 2 minutes. Causality: Ethanol disrupts protein-drug binding while maintaining the solubility of both polar (4-oxo) and non-polar (4-MPR) retinoids.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an amber autosampler vial.
Step 2: Chromatographic Separation
-
Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) or equivalent high-carbon-load column[1].
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade Water (pH ~2.4)[1].
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 55% A / 45% B (Crucial: Aqueous >50% to focus the keto-retinamides)[1].
-
1.0 - 4.0 min: Linear ramp to 5% A / 95% B.
-
4.0 - 5.5 min: Hold at 5% A / 95% B (Elutes 4-MPR and 4-EPR).
-
5.5 - 7.0 min: Return to 55% A for re-equilibration.
-
-
Flow Rate: 0.5 mL/min.
Step 3: System Suitability & Self-Validation Criteria (CRITICAL)
Before running biological samples, inject a mixed standard containing 4-oxo-4-HPR, 4-MPR, and 4-EPR. The run is only validated if it passes the following three gates:
-
Validation Gate 1 (Extraction Integrity): The absolute peak area of the 4-EPR Internal Standard must indicate >90% recovery compared to a neat standard. If recovery is <85%, discard the batch and re-evaluate the ethanol precipitation step[1].
-
Validation Gate 2 (Isobaric Resolution): Inspect the chromatogram at the retention time of 4-MPR (typically late-eluting). The MRM channel for m/z 406.3 → 297.2 must show zero signal at this timestamp. If a peak appears, your collision energy is too low, failing to selectively fragment the C6-C7 bond of the keto-metabolite.
-
Validation Gate 3 (Aqueous Partitioning): Calculate the asymmetry factor (tailing factor) for the 4-oxo-4-HPR peak. It must be between 0.9 and 1.2. If it exceeds 1.2, the initial aqueous phase in your LC pumps is delivering <50% water, violating the hydration requirement of the polar keto group[1].
Caption: Step-by-step experimental workflow for retinoid extraction and self-validating LC-MS/MS analysis.
References
-
Cho, H. E., & Min, H. K. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Orienti, I., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. MDPI Pharmaceutics.[Link]
Sources
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vivanls.com [vivanls.com]
Technical Support Center: Polar Retinoid Extraction Optimization
Topic: Optimizing Extraction Efficiency of Polar Retinoid Metabolites (Retinoic Acid, Glucuronides, 4-oxo-RA) Role: Senior Application Scientist Status: Active Support Guide[1]
Welcome to the Retinoid Metabolite Optimization Hub
If you are reading this, you are likely facing the "Retinoid Paradox": these molecules are lipophilic enough to stick to everything you don't want (plastics, proteins), yet polar enough (due to carboxylic acid/glucuronide moieties) to resist standard non-polar extractions.[1]
This guide moves beyond basic protocols to address the mechanistic failures that cause low recovery and isomerization. We treat extraction not just as a physical separation, but as a kinetic stabilization process.[1]
Module 1: Pre-Analytical Variables (The "Hidden" Losses)
Before a single solvent is added, 30-50% of your analyte can be lost to isomerization or adsorption.[1]
Q: Why are my chromatograms showing split peaks or "ghost" isomers?
A: You are likely experiencing photo-isomerization or thermal degradation. Retinoids, particularly 13-cis and all-trans retinoic acid (atRA), possess a conjugated polyene chain that is highly susceptible to photon energy.[1]
-
The Mechanism: Photons <500nm break the pi-bond stability, causing rapid isomerization (e.g., all-trans
9-cis).[1] This happens in minutes under standard white fluorescent light.[1][2] -
The Protocol Fix:
-
Gold Lighting: All extraction must occur under yellow (gold) fluorescent lights (cutoff wavelength >500 nm).
-
Amber Glass: Use amber silanized glass vials. Never use clear plastic , as retinoids adsorb to polypropylene and polystyrene.[1]
-
Thermal Control: Keep all samples on ice. Thaw plasma/tissue at 4°C, never in a water bath.[1]
-
Q: My recovery drops significantly in serum-free media. Why?
A: Lack of protein protection. In plasma, retinoids are stabilized by binding to albumin or RBP (Retinol Binding Protein).[1] In serum-free matrices (or PBS), they rapidly oxidize or stick to container walls.[1]
-
The Fix: Add 0.1% BSA (Bovine Serum Albumin) to any neat standard or serum-free supernatant immediately upon collection to act as a "carrier" and antioxidant buffer.
Module 2: The Extraction Engine (LLE vs. SPE)
Choose your workflow based on your matrix complexity and sensitivity needs.[1]
Decision Matrix: Selecting the Right Method
Figure 1: Decision tree for selecting extraction methodology based on sample constraints.
Protocol A: Hyper-Acidified Liquid-Liquid Extraction (LLE)
Best for: Tissue homogenates and large volume samples where SPE cost is prohibitive.
The Science: Retinoic acid has a
Step-by-Step Workflow:
-
Protein Precipitation: Add Acetonitrile (ACN) containing 0.1% BHT (antioxidant) to the sample (Ratio 3:1 ACN:Sample). Vortex and centrifuge.[1]
-
Why? Breaks the Retinoid-Albumin bond.
-
-
Acidification: Transfer supernatant. Add 1M HCl or Formic Acid to adjust pH to ~3.0.
-
Critical: Do not go below pH 2.0 to avoid acid-catalyzed degradation.[1]
-
-
Partitioning: Add Hexane:Ethyl Acetate (9:1) . Vortex vigorously for 5 mins.[1]
-
Why Ethyl Acetate? Pure hexane is too non-polar for polar metabolites like 4-oxo-RA.[1] The ethyl acetate increases polarity just enough to capture them.
-
-
Separation: Centrifuge. Collect the upper organic layer.
-
Drying: Evaporate under Nitrogen (
) gas at room temperature. Do not heat.
Protocol B: Mixed-Mode Anion Exchange (SPE)
Best for: High-throughput plasma analysis and removing phospholipid interference (Ion Suppression).
The Science: This method utilizes a "Lock and Key" mechanism.
-
Lock: Use a Strong Anion Exchange (SAX/MAX) sorbent.[1] At neutral pH, the Retinoate anion (
) binds electrostatically to the positively charged sorbent. -
Wash: Flush with organic solvents.[1][3] Since the retinoid is "locked" by charge, it won't wash away, but neutral lipids (cholesterol, glycerides) will.[1]
-
Key (Elute): Acidify the eluent. This protonates the retinoid (
), neutralizing its charge and releasing it from the sorbent.
Figure 2: Mixed-Mode Anion Exchange (MAX) workflow for selective retinoid isolation.
Module 3: Troubleshooting & Optimization (FAQs)
Q: My LC-MS signal is suppressed, even after extraction.
A: You likely have phospholipid breakthrough. If using LLE, phospholipids often co-extract.[1]
-
Solution: Switch to Protocol B (SPE) .[1] The "Wash" step with 100% Methanol removes neutral phospholipids while the retinoids remain bound to the anion exchanger.
-
Alternative: If you must use LLE, use a C18 guard column and divert the first 1-2 minutes of flow to waste to prevent phospholipids from fouling the MS source.
Q: How do I store the dry extract if I can't analyze immediately?
A: Inert atmosphere is required. Never store dry extracts in air. The polyene chain oxidizes rapidly.
-
Protocol: Reconstitute immediately in the mobile phase (e.g., ACN:Water) or store dry under a blanket of Nitrogen/Argon gas at -80°C.
Q: Which column is best for separating polar isomers (13-cis vs All-trans)?
A: C18 is standard, but C30 is superior for isomers. [1]
-
Standard: Waters ACQUITY BEH C18 (1.7 µm).[1][4] Good general separation.
-
High-Res Isomer Separation: C30 columns (triacontyl) offer higher steric selectivity, resolving difficult pairs like 9-cis and 13-cis RA that often co-elute on C18.[1]
Summary Data: Extraction Efficiency Comparison
| Parameter | Protocol A (Acidified LLE) | Protocol B (Mixed-Mode SPE) |
| Recovery (atRA) | 85 - 90% | 92 - 98% |
| Phospholipid Removal | Low (High Matrix Effect) | High (Clean Baseline) |
| Throughput | Low (Manual phase separation) | High (Automatable) |
| Cost | Low | Moderate |
| Selectivity | Polarity-based only | Charge + Polarity based |
References
-
Kane, M. A., & Napoli, J. L. (2010).[1][5] Quantification of Endogenous Retinoids.[1][2][4][6] Methods in Molecular Biology. [Link] (Source for "Gold Standard" handling, light sensitivity, and LLE acidification protocols)
-
Arnold, S. L., et al. (2012).[1][5] Analysis of Vitamin A and Retinoids in Biological Matrices. Biochimica et Biophysica Acta. [Link] (Source for stability data, BHT usage, and temperature effects)
-
Waters Corporation. (2020).[1] Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange.[1][7] [Link] (Source for MAX/SAX mechanism and elution logic)
-
Gundersen, T. E., et al. (2021).[1] Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry. Biomedicines. [Link] (Source for hyper-acidified LLE recovery data and clinical application)
Sources
- 1. hawach.com [hawach.com]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sav.sk [sav.sk]
- 7. agilent.com [agilent.com]
Troubleshooting low yield in 4-Keto Retinamide chemical synthesis
Topic: Troubleshooting Low Yield in 4-Oxo-N-(4-hydroxyphenyl)retinamide (4-Oxo-4-HPR) Synthesis
Introduction: The "Yield Trap" in 4-Oxo-Retinoid Chemistry
User Query: "I am experiencing consistently low yields (<20%) and high impurity profiles during the synthesis of 4-Keto Retinamide. What are the critical failure points?"
Scientist’s Diagnostic: In the synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide (commonly referred to as 4-oxo-4-HPR or 4-oxo-fenretinide), low yield typically stems from three competing instability factors:
-
Regioselectivity Failure: The difficulty of oxidizing the C4-position of the cyclohexene ring without degrading the polyene chain.
-
Phenolic Interference: If you are oxidizing Fenretinide (4-HPR) directly, the electron-rich phenol ring acts as a radical scavenger, quenching your oxidant or polymerizing (quinoid formation).
-
Photo-Isomerization: Rapid scrambling of the all-trans geometry to 13-cis under ambient light.
This guide moves beyond standard protocols to address the mechanistic causes of yield loss.
Module 1: Strategic Route Selection (The Root Cause)
Q: I am trying to oxidize Fenretinide (4-HPR) directly using
A: Direct oxidation of 4-HPR is the "High-Risk" route. The 4-hydroxyphenyl moiety is highly susceptible to oxidation. When you expose the full molecule to strong oxidants (like
Recommendation: Switch to the Convergent "Oxidation-First" Route . Synthesize 4-oxo-retinoic acid first, then couple it with 4-aminophenol. This isolates the sensitive phenol from the harsh oxidation step.
Visual Workflow: Comparison of Synthetic Strategies
Figure 1: Route B avoids exposing the sensitive aminophenol moiety to the oxidation conditions required to install the ketone at C4.
Module 2: The Oxidation Bottleneck (Making 4-Oxo-Retinoic Acid)
Q: My oxidation of Retinoic Acid using Manganese Dioxide (
A:
Troubleshooting the Oxidation Step
| Parameter | Common Error | Corrective Action |
| Reagent Quality | Using old/bottled | Mandatory: Use "Activated" |
| Stoichiometry | Using 1-5 equivalents. | Requirement: |
| Solvent System | Using THF or DMF (too polar). | Use Dichloromethane (DCM) or Benzene. Polar solvents compete for the active sites on the |
| Light Control | Reaction vessel exposed to hood lights. | Wrap flask in aluminum foil. Light + |
Alternative Protocol (Catalytic):
If
-
Reagents: N-Hydroxyphthalimide (NHPI) (10 mol%), Co(OAc)2 (5 mol%).
-
Conditions: Oxygen balloon, Ethyl Acetate, 40°C.
-
Advantage:[1][2][3][4] Homogeneous reaction, easier workup than filtering off grams of
.
Module 3: The Coupling Interface (Amide Bond Formation)
Q: I have 4-oxo-retinoic acid, but the coupling with 4-aminophenol yields a complex mixture. Is the ketone interfering?
A: The ketone is relatively stable. The issue is likely the 4-aminophenol . It oxidizes to black tar in air (especially in basic solutions) and reacts sluggishly if the carboxylic acid activation is too slow.
Protocol: Optimized Mixed Anhydride Coupling
Avoid Acid Chlorides (
-
Activation (The "Cold" Step):
-
Dissolve 4-oxo-retinoic acid (1 eq) in dry THF under Argon.
-
Add Triethylamine (TEA) (1.1 eq).
-
Cool to -15°C (Ice/Salt bath).
-
Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 20 mins. Result: Mixed Anhydride formed.
-
-
Amine Addition:
-
In a separate flask, dissolve 4-aminophenol (1.2 eq) in THF.
-
Crucial: Add a pinch of antioxidant (e.g., BHT) or ensure strict Argon sparging to prevent phenol oxidation.
-
Add the amine solution to the mixed anhydride at -15°C.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) slowly over 2 hours.
-
Monitor: TLC (Silica, 5% MeOH in DCM).
-
Why this works: The mixed anhydride is highly reactive at low temperatures, allowing the coupling to finish before the retinoid backbone has time to isomerize or the phenol has time to oxidize.
Module 4: Purification & Stability (The Final 20%)
Q: My HPLC shows two peaks with the same mass. Is this an impurity?
A: This is almost certainly the 13-cis isomer . 4-Oxo-retinoids possess a conjugated system that lowers the energy barrier for isomerization around the C13=C14 bond.
Isomer Management Strategy
-
Lighting: Perform all chromatography in a room with yellow filters or minimal light.
-
Solvents: Avoid chlorinated solvents (DCM/Chloroform) during storage; traces of acid in DCM catalyze isomerization. Store in Ethanol or DMSO at -80°C.
-
Separation (HPLC):
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18).
-
Mobile Phase: Isocratic elution often separates isomers better than gradients. Try Acetonitrile : Water (containing 0.1% Formic Acid) [60:40] .
-
Note: The 4-oxo metabolite is significantly more polar than the parent fenretinide. Expect it to elute earlier.
-
References
-
Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[5] Cancer Research, 66(6), 3238–3247.
-
Baron, J. M., et al. (2005).[6] "Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro."[7][8] Journal of Investigative Dermatology, 125(1), 143-153.[6]
-
Alfei, S., & Zuccari, G. (2022).[9][10] "One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide."[9] Molecules, 27(11), 3632.
- Formelli, F., et al. (1989). "Plasma retinol level reduction by the synthetic retinoid fenretinide: a long term clinical study of breast cancer patients." European Journal of Cancer and Clinical Oncology, 25(1), 67-70. (Establishes metabolic context).
Sources
- 1. researchgate.net [researchgate.net]
- 2. All-trans-4-oxo-retinoic acid: a potent inducer of in vivo proliferation of growth-arrested A spermatogonia in the vitamin A-deficient mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up [unige.iris.cineca.it]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-oxo-4-HPR Stability & Storage
Topic: Minimizing Isomerization of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)
Document ID: TS-RET-4OXO-001 Version: 2.4 (Current)
Part 1: The Zero-Isomer Directive
You are likely working with 4-oxo-4-HPR because of its distinct biological profile compared to its parent, Fenretinide (4-HPR). Unlike the parent, 4-oxo-4-HPR exhibits potent antimicrotubule activity independent of ROS generation. However, this biological specificity is strictly dependent on its stereochemistry.
The Hard Truth: Retinoids do not degrade linearly; they cascade. A single exposure to white light or oxygen initiates a radical chain reaction that converts your all-trans active compound into a mixture of 13-cis, 9-cis isomers, and inactive epoxides.
This guide is not a suggestion list. It is a containment protocol designed to maintain >98% purity over 12+ months.
Part 2: Mechanistic Insight (The "Why")
To prevent isomerization, you must understand the energy barrier you are trying to maintain. 4-oxo-4-HPR contains a conjugated polyene side chain. In its ground state, the all-trans configuration is thermodynamically favored but kinetically labile.
The Isomerization Trigger:
Photons in the violet-blue spectrum (380–500 nm) provide the exact energy required to promote a
Visualization: The Degradation Cascade
Figure 1: The photochemical and oxidative degradation pathway of 4-oxo-4-HPR. Note that oxygen acts synergistically with light to permanently degrade the scaffold.
Part 3: Storage & Handling Protocols
A. Environmental Controls (Non-Negotiable)
| Parameter | Requirement | Scientific Rationale |
| Lighting | Yellow Light Only (<500 nm cutoff) | Standard fluorescent/LED light emits blue wavelengths that trigger immediate isomerization. |
| Atmosphere | Argon or Nitrogen Overlay | Oxygen attacks the polyene chain, forming 5,6-epoxides. Argon is heavier than air and provides a better "blanket" in vials than Nitrogen. |
| Material | Amber Glass (Silanized) | Plastic tubes (polystyrene/polypropylene) can leach plasticizers and absorb hydrophobic retinoids, altering concentration. |
B. The Storage Decision Tree
Do not treat solid powder and liquid stocks the same way. Solution state drastically lowers the activation energy for isomerization.
Figure 2: Decision matrix for handling 4-oxo-4-HPR. Note the critical "Warm to Room Temperature" step for solids to prevent moisture ingress.
C. Preparation of Stable Stock Solutions
-
Solvent: Use anhydrous DMSO. Ethanol is acceptable for short-term use but evaporates even at low temps, altering concentration.
-
Concentration: Aim for 10–20 mM . Higher concentrations are generally more stable than dilute ones due to self-shielding effects.
-
The "Sacrificial" Additive: Add Butylated Hydroxytoluene (BHT) at 0.05% (w/v) to the solvent before dissolving the retinoid. BHT acts as a radical scavenger, sacrificing itself to protect the polyene chain.
Part 4: Troubleshooting & FAQs
Q1: I dissolved the compound in DMSO, and it turned from yellow to amber/brown after a week at -20°C. Is it safe to use?
-
Diagnosis: Likely oxidative degradation or polymerization.
-
Root Cause: DMSO is hygroscopic (absorbs water from air). If the vial was opened cold, water condensed inside.[1] Water + Retinoid + DMSO = Instability.
-
Action: Discard. For future stocks, use single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles and moisture entry.
Q2: Can I use white light if I work quickly (under 2 minutes)?
-
Diagnosis: High risk.
-
Scientific Reality: Isomerization is a quantum event, occurring in picoseconds upon photon absorption. While 2 minutes is better than 2 hours, you will likely induce 2-5% isomerization, which may be enough to alter IC50 values in sensitive cell lines.
-
Action: Wrap tubes in aluminum foil before removing them from the dark.
Q3: My HPLC shows a "shoulder" peak eluting just before the main peak.
-
Diagnosis: 13-cis isomer formation.
-
Context: In reverse-phase chromatography, the cis isomer is more polar (due to the "bent" shape exposing the dipole) and typically elutes earlier than the all-trans isomer.
-
Action: Quantify the shoulder. If >5%, repurify or discard.
Part 5: Quality Control (HPLC Validation)
Trust but verify. Use this method to confirm the stereochemical purity of your 4-oxo-4-HPR.
Method: Reverse Phase HPLC (C18) Goal: Separate all-trans from cis isomers and oxidized metabolites.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 mins; Hold 5 mins. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 363 nm (Lambda max for Fenretinide class) |
| Expected RT | 13-cis elutes ~0.5–1.0 min beforeall-trans. |
References
-
Musso, L., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design. Retrieved from [Link]
-
Villani, M. G., et al. (2006). 4-oxo-N-(4-hydroxyphenyl)retinamide: a new active metabolite of fenretinide.[2] Cancer Research. (Establishes the metabolic context and instability).
-
Honest Peptide. (2024).[3] Peptide & Small Molecule Storage Guide: The Rule of Cold, Dry, Dark. Retrieved from [Link]
-
Poliakov, E., et al. (2012).[4] The Mechanism of Fenretinide (4-HPR) Inhibition of β-carotene Monooxygenase 1. Advances in Experimental Medicine and Biology. Retrieved from [Link]
Sources
- 1. honestpeptide.com [honestpeptide.com]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The mechanism of fenretinide (4-HPR) inhibition of β-carotene monooxygenase 1. New suspect for the visual side effects of fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenretinide (4-HPR) & 4-Oxo Metabolite Analysis
[1][2]
Introduction: The Analytical Challenge
Welcome to the technical support hub for Retinoid Analysis. If you are accessing this guide, you are likely facing a critical bottleneck in your pharmacokinetic (PK) or pharmacodynamic (PD) assays: distinguishing Fenretinide (4-HPR) from its active metabolites.
Fenretinide is a synthetic retinoid derivative.[1][2][3][4][5][6] Its metabolism yields several compounds, but the 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) metabolite is of particular interest due to its enhanced cytotoxicity and synergistic potential.[7]
The Problem: Fenretinide and 4-oxo-4-HPR share a highly hydrophobic retinoid backbone. They often co-elute on standard C18 protocols. Furthermore, the 4-methoxyphenyl retinamide (4-MPR) metabolite has a similar molecular weight to the 4-oxo form, creating a "perfect storm" for peak overlap and mass spectral crosstalk.
This guide provides the causality-based troubleshooting steps required to resolve these analytes.
Part 1: Chromatographic Resolution (Troubleshooting Guides)
Issue 1: "I cannot chromatographically separate 4-HPR from 4-oxo-4-HPR on my C18 column."
Diagnosis: Standard C18 columns often lack the shape selectivity required to distinguish the additional ketone group on the cyclohexene ring of the 4-oxo metabolite from the parent structure. Both compounds are extremely hydrophobic.
Technical Solution: You must increase the stationary phase selectivity for polarizable groups or alter the mobile phase proticity.
Q: Which column chemistry should I switch to? A: If a high-carbon load C18 (e.g., Zorbax SB-C18) fails, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.
-
Why? The phenyl ring in the stationary phase interacts via
stacking with the conjugated polyene chain of the retinoids. The 4-oxo group alters the electron density of the ring system, creating a distinct interaction differential on Phenyl phases that C18 cannot achieve.
Q: What is the optimal Mobile Phase composition? A: Switch from Methanol to Acetonitrile with Formic Acid (0.1%) .
-
Why? While Methanol is often preferred for retinoids due to solubility, Acetonitrile provides sharper peak shapes for 4-HPR. The addition of acid (pH ~2.4) keeps the phenolic hydroxyl groups protonated, preventing peak tailing which causes baseline overlap.
Issue 2: "I see a 'Ghost Peak' merging with my analyte."
Diagnosis: This is likely cis-trans isomerization . Retinoids are photosensitive. 4-HPR exists primarily as the all-trans isomer, but exposure to light generates 13-cis isomers that elute slightly earlier or later, broadening the main peak or appearing as a shoulder.
Protocol Validation:
-
Amber Everything: Use amber glassware for all stock solutions.
-
Gold Light: Perform extraction under yellow (sodium vapor) light or low-light conditions.
-
Temperature: Keep autosampler at 4°C. Isomerization is thermally accelerated.
Part 2: Mass Spectrometry & Spectral Resolution
Issue 3: "My MS/MS signals for the metabolites are interfering with each other."
Diagnosis:
You are likely experiencing Isobaric Crosstalk between 4-oxo-4-HPR and 4-MPR (methoxy metabolite). Both have a protonated precursor ion
The Fix: You must select specific product ions (fragments) that correspond to the unique structural modifications.
| Analyte | Precursor (m/z) | Product (m/z) | Structural Origin of Fragment |
| Fenretinide (4-HPR) | 392.3 | 283.2 | Loss of hydroxyphenyl-amine group |
| 4-oxo-4-HPR | 406.3 | 297.2 | Cleavage of amide bond (Retains oxo-ring) |
| 4-MPR | 406.3 | 283.2 | Loss of methoxyphenyl-amine group |
Critical Workflow:
If you monitor the 406
-
Action: You MUST monitor 406.3
297.2 to specifically quantify the 4-oxo metabolite.
Part 3: Visualized Workflows
Figure 1: Method Development Decision Tree
Caption: Logical flow for resolving Fenretinide and 4-oxo metabolite overlap based on detection method.
Figure 2: Sample Extraction Protocol (Protein Precipitation)
Caption: Optimized extraction workflow to minimize isomerization and maximize recovery.
Part 4: Validated Experimental Protocol
LC-MS/MS Method Parameters
Based on validated clinical pharmacokinetic assays (Villani et al., 2016).
| Parameter | Setting |
| Column | Agilent Zorbax SB-C18 (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-1 min: 40% B 1-5 min: Linear ramp to 95% B 5-7 min: Hold 95% B 7.1 min: Re-equilibrate 40% B |
| Injection Vol | 5 - 10 µL |
| Run Time | ~10 Minutes |
Step-by-Step Extraction (Protein Precipitation)
-
Thaw plasma samples on ice protected from light.
-
Aliquot 100 µL of plasma into an amber microcentrifuge tube.
-
Add 300 µL of ice-cold Ethanol (containing Internal Standard, e.g., 4-EPR).
-
Note: Ethanol is preferred over Acetonitrile for precipitation here as it yields higher recovery for lipophilic retinoids.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an amber HPLC vial with a glass insert.
-
Inject immediately. Do not store >24h even at 4°C due to oxidation risks.
References
-
Villani, M. G., et al. (2016). "Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis.
-
Villani, M. G., et al. (2006).[8] "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis."[4][7][8][9] Cancer Research.[4][8]
-
Orienti, I., et al. (2019). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor." Pharmaceutics.[10]
-
Formelli, F., & Cleris, L. (1993). "Synthetic Retinoid Fenretinide (4-HPR): Determination in biological fluids." Methods in Enzymology.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 8. (PDF) 4-Oxo-Fenretinide, a Recently Identified Fenretinide [research.amanote.com]
- 9. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Reducing Variability in 4-Keto Retinamide IC50 Measurements
Senior Application Scientist Note: 4-Keto Retinamide (4-oxo-4-HPR) is a pharmacologically active metabolite of Fenretinide. While it is more polar than its parent compound, it retains the classic retinoid volatility: it is photo-labile, prone to oxidation, and exhibits aggressive non-specific binding to plastics and serum proteins. High variability in IC50 data is rarely due to biological noise; it is almost always a failure of the physicochemical control system.
Module 1: Compound Handling & Storage (The Pre-Analytical Phase)
The Problem: "My stock solution changed color and potency dropped within weeks." The Science: Retinoids possess a conjugated polyene chain that acts as a chromophore. Absorption of UV/visible light (300–400 nm) causes rapid cis-trans isomerization and photo-oxidation. Furthermore, 4-Keto Retinamide will adsorb to standard polypropylene (PP) and polystyrene (PS) surfaces, reducing the effective concentration before the drug ever reaches the cell.
Protocol 1: The "Yellow Light" Standard
Objective: Eliminate photo-degradation during weighing and dissolution.
-
Environment: All handling must occur under yellow fluorescent light (wavelength >500 nm) or red LED safety lights.
-
Why: Retinoids absorb strongly in the UV-blue spectrum. Standard lab lighting will degrade the compound by 20–30% in under 30 minutes.
-
-
Vessel Selection: Use Amber Borosilicate Glass vials for all stock preparations.
-
Why: Plastic tubes (Eppendorf) leach lipophilic compounds. Glass is inert. Amber glass blocks UV transmission.
-
-
Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).
-
Limit: Avoid Ethanol for long-term storage; it is hygroscopic and promotes oxidation.
-
-
Inert Atmosphere: Overlay the stock solution with Argon gas before capping.
-
Why: Nitrogen is lighter than air and escapes; Argon is heavier and forms a stable blanket, preventing oxidative degradation of the polyene chain.
-
Visualization: Stock Preparation Workflow
Caption: Critical Control Points (CCP) for maintaining 4-Keto Retinamide integrity during stock preparation.
Module 2: Assay Conditions & Matrix Effects (The Analytical Phase)
The Problem: "My IC50 shifts by 10-fold when I change the FBS lot or concentration." The Science: This is the "Albumin Sponge" effect . 4-Keto Retinamide is highly lipophilic (LogP > 5). In culture media, >95% of the drug binds to Serum Albumin (BSA/FBS). The free drug concentration—which drives the biological effect—is a fraction of the nominal concentration.
Data Table: The Serum Shift Impact
Theoretical shift in IC50 values based on albumin binding kinetics.
| Condition | Nominal IC50 (µM) | Free Drug % (Approx) | Variability Risk |
| Serum-Free Media | 0.5 µM | > 80% | High (Drug precipitates/adsorbs to plate) |
| 1% FBS | 2.5 µM | ~ 10% | Moderate (Balance of solubility vs. binding) |
| 10% FBS | 10.0 µM | < 1% | Low (Stable, but requires high nominal dose) |
Protocol 2: Controlling the Matrix
-
Serum Standardization: You must use the same lot of FBS for the entire duration of a study. Different lots have varying lipid/albumin ratios.
-
The "Pre-Incubation" Step:
-
Prepare your 2X drug dilutions in complete media (with serum).
-
Allow them to equilibrate at 37°C for 30 minutes before adding to cells.
-
Why: This allows the albumin-drug equilibrium to stabilize in the tube, preventing "shock" binding when added to the well.
-
-
Plate Selection: Use Tissue-Culture Treated Polystyrene (standard) but ensure seeding density is high enough that cell membranes compete with the plastic for drug absorption. Avoid "Low Binding" plates for adherent cells as they compromise cell health.
Visualization: The Albumin Sequestration Pathway
Caption: Mechanism of IC50 shift. Albumin acts as a sink, reducing free drug availability for the Nuclear Receptor (RAR/RXR).
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
Q1: My dose-response curves are flat or non-sigmoidal.
-
Cause: Precipitation. At high concentrations (>20 µM), 4-Keto Retinamide may crash out of aqueous media, especially if mixed too quickly.
-
Fix: Inspect wells under a microscope. If you see crystals/debris, your concentration is false. Limit DMSO to 0.5% (v/v) max. Use a serial dilution method in DMSO first, then transfer to media.
Q2: I see "Edge Effects" (outer wells have higher kill rates).
-
Cause: Evaporation. Retinoid assays often require 48–72h incubation. Evaporation concentrates the drug and salts in edge wells.
-
Fix: Fill the inter-well spaces of the 96-well plate with sterile PBS or use a humidity chamber. Do not use the outer 36 wells for data; use them as PBS moats.
Q3: Can I use plastic pipette tips?
-
Answer: Yes, but pre-wet them. Aspirate and dispense the solution once before taking the actual volume. This saturates the binding sites on the tip surface.
Frequently Asked Questions
Q: What is the half-life of 4-Keto Retinamide in culture media? A: In serum-containing media protected from light, it is stable for 24–48 hours. In serum-free media, it degrades significantly within 6–12 hours due to oxidation and lack of protein stabilization.
Q: Should I use phenol-red free media? A: It is not strictly necessary, but phenol red can act as a weak estrogen mimic and can interfere with some fluorescence readouts. For pure IC50 viability (MTT/CellTiter-Glo), standard media is acceptable if appropriate blanks are used.
Q: Why is my IC50 higher than the literature value? A: Check your FBS percentage. Literature values often fail to report specific serum conditions. An IC50 of 1 µM in 1% FBS might look like 10 µM in 10% FBS. Always report your specific serum concentration.
References
-
Kane, M.A., & Napoli, J.L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology. [Link]
-
Sharow, K.A., et al. (2012). Retinoic acid stability in stem cell cultures.[1] The International Journal of Developmental Biology. [Link]
-
Villani, M.G., et al. (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma...[2][3] Clinical Cancer Research. [Link]
Sources
Technical Support Center: Handling 4-Keto Retinamide Precipitation in Cell Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of 4-Keto Retinamide in cell culture media. By understanding the underlying principles of its solubility and following best practices, you can ensure consistent and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My 4-Keto Retinamide is precipitating immediately upon addition to my cell culture medium. What's happening?
A1: This is a common issue with hydrophobic compounds like 4-Keto Retinamide. The primary reason for immediate precipitation is "solvent shock."[1] This occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. The sudden change in polarity causes the compound to crash out of solution. Other contributing factors can include the final concentration exceeding its solubility limit in the media and interactions with media components.[1][2]
Q2: What is the optimal solvent for preparing a 4-Keto Retinamide stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving hydrophobic compounds for cell culture experiments.[3][4] DMSO generally has a high solubilizing power for many organic molecules.[4] However, the choice of solvent should also consider the tolerance of your specific cell line, as both DMSO and ethanol can be toxic at higher concentrations.[4][5] It is recommended to keep the final solvent concentration in the culture medium below 0.5-1%.[6]
Q3: Can the composition of my cell culture medium affect 4-Keto Retinamide solubility?
A3: Absolutely. The components of your media can significantly impact the solubility of hydrophobic compounds.[1] Serum, for instance, contains proteins like albumin that can bind to and help solubilize compounds.[1][7] Therefore, a decrease in serum percentage could lead to precipitation. Conversely, in serum-free media, the absence of these proteins can greatly reduce the stability of retinoids.[7][8] Other factors like the pH of the media and the presence of certain salts can also influence solubility.[1][9]
Q4: How can I determine the maximum soluble concentration of 4-Keto Retinamide in my specific cell culture medium?
A4: A simple and effective way to determine this is by performing a serial dilution of your 4-Keto Retinamide stock solution directly into your complete cell culture medium. Observe the highest concentration that remains clear without any visible precipitate. This will give you an approximate maximum soluble concentration for your experimental conditions.[2]
Q5: Are there any special handling precautions I should take with 4-Keto Retinamide?
A5: Yes. Retinoids, as a class of compounds, are known to be sensitive to light, air, and heat, which can cause oxidation and isomerization.[7][10] It is crucial to protect 4-Keto Retinamide solutions from light by using amber vials or wrapping containers in foil.[10] Prepare fresh solutions when possible and avoid repeated freeze-thaw cycles of your stock solution.[1][9] When not in use, store stock solutions at -20°C or -80°C under an inert gas like argon or nitrogen if possible.[11]
II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you are experiencing precipitation of 4-Keto Retinamide, follow this systematic troubleshooting guide.
Step 1: Identify the Onset of Precipitation
-
Immediate Precipitation: If precipitation occurs the moment you add the stock solution to the media, the most likely culprit is "solvent shock."[2]
-
Precipitation Over Time: If the media becomes cloudy or a precipitate forms after some time in the incubator, this could be due to compound instability, changes in media pH due to cell metabolism, or interactions with media components over time.[2]
Step 2: Optimize Your Solubilization and Dilution Protocol
This workflow is designed to minimize solvent shock and enhance the stability of 4-Keto Retinamide in your culture medium.
Caption: Troubleshooting logic for 4-Keto Retinamide precipitation.
By following this comprehensive guide, researchers can effectively manage and prevent the precipitation of 4-Keto Retinamide, leading to more accurate and reproducible experimental results.
V. References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Kim, Y. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819.
-
Ziouzenkova, O., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS One, 12(4), e0176489.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104857, 4-Keto 13-cis-Retinoic Acid. Retrieved from [Link]
-
Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology, 56(4), 273-278.
-
Bar-Dagan, Y., et al. (2011). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 6(8), e23243.
-
MilliporeSigma. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]
-
Bar-Am, O., et al. (2005). The retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide is a polar metabolite of fenretinide (4-HPR) very effective in killing cancer cells of different histotypes, able to inhibit 4-HPR-resistant cell growth and to act synergistically in combination with the parent drug. Journal of Cellular Physiology, 205(3), 436-445.
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Retinoids: Structure, Handling, and Preparation. Retrieved from [Link]
-
Machado, M., et al. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Korean Journal for Parasitology, 54(1), 89-93.
-
ResearchGate. (n.d.). Retinoic acid stability in stem cell cultures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Validating Purity of 4-Keto Retinamide Standards
Introduction
This guide addresses the validation of 4-Keto Retinamide (chemically known as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ).[1][2] As a polar metabolite of the synthetic retinoid Fenretinide (4-HPR), this compound exhibits distinct physicochemical properties compared to its parent molecule.[1][2]
Critical Note on Identity: Ensure your standard corresponds to CAS 865536-65-8 (or vendor-specific CAS 1217196-74-1).[1] It is characterized by the introduction of a ketone group at the C4 position of the
Part 1: Visual & Physical Inspection
Q: What should the standard look like, and how do I handle the initial opening?
A:
-
Appearance: High-purity 4-Keto Retinamide is a yellow to light-orange crystalline powder .[1] Any darkening (brown/red) indicates significant oxidative degradation.[1] Clumping suggests moisture absorption.[1]
-
Solubility: Unlike the lipophilic parent Fenretinide, the 4-oxo metabolite is slightly more polar but still requires organic solvents.
-
Preferred: DMSO, Ethanol (absolute).
-
Avoid: Pure water (precipitates immediately).[1]
-
Protocol - Initial Handling:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Handle exclusively under yellow light (sodium lamp) or low-light conditions. Retinoids undergo rapid photo-isomerization under standard laboratory fluorescent lighting.[1]
-
Dissolve in DMSO to create a stock solution (e.g., 10 mM), flush with Argon/Nitrogen, and store at -80°C.
Part 2: Chromatographic Validation (HPLC/UPLC)
Q: What is the definitive HPLC method to confirm purity and separate it from the parent 4-HPR?
A: You must use a method capable of resolving the polar 4-oxo metabolite from the parent Fenretinide and potential cis-isomers.[1] An isocratic method is often insufficient for metabolite mixtures; a gradient is recommended.[1]
Recommended Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µm | End-capping reduces peak tailing caused by the amide nitrogen.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the phenol group, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for retinoids than Methanol.[1] |
| Gradient | 50% B to 95% B over 15 mins | 4-oxo-4-HPR elutes earlier than 4-HPR due to the polar ketone group.[1] |
| Flow Rate | 1.0 mL/min (HPLC) / 0.3 mL/min (UPLC) | Standard flow for backpressure management.[1] |
| Detection | PDA (200–500 nm) ; Extract at 360 nm | 360 nm is the absorption maximum ( |
| Temperature | 25°C - 30°C | Higher temps can induce thermal isomerization.[1] |
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | cis/trans Isomerization | Check light exposure.[1] Prepare fresh sample in amber glass. |
| Fronting Peak | Column Overload or Solvent Mismatch | Dissolve sample in mobile phase or weaker solvent (50:50 ACN:Water). |
| Retention Shift | pH fluctuation | Ensure Formic Acid is fresh; retinamide pKa sensitivity is low but present. |
Q: My chromatogram shows a small peak just before the main peak. Is this an impurity?
A: It is likely the 13-cis isomer .[1] Retinoids exist primarily in the all-trans configuration but thermodynamically equilibrate to cis forms (13-cis, 9-cis) upon exposure to light or heat.[1]
-
Diagnosis: Check the UV spectrum of the minor peak. Isomers typically have identical
but may show a "cis-peak" (secondary absorption band) around 250 nm.[1] -
Acceptance Criteria: For biological standards, <2-3% isomerization is often acceptable as it may occur spontaneously in solution.[1] >5% suggests improper storage.
Part 3: Spectral Validation (UV & MS)
Q: How do I distinguish 4-Keto Retinamide from Fenretinide (4-HPR) using spectral data?
A: While both share the retinoid backbone, the 4-oxo group introduces specific spectral shifts.[1]
-
UV-Vis Spectroscopy:
-
4-HPR:
nm.[1] -
4-Keto Retinamide:
nm, but often exhibits a broader absorption band and a slight bathochromic shift (red-shift) or hyperchromic effect depending on the solvent due to extended conjugation from the ketone.[1] -
Action: Overlay the spectra. The 4-oxo derivative is more polar; if using a PDA detector, the 4-oxo peak will elute before the 4-HPR peak in Reverse Phase (RP) chromatography.[1]
-
-
Mass Spectrometry (LC-MS/MS):
-
Fenretinide (4-HPR): MW 391.55 Da.[1]
.[1] -
4-Keto Retinamide: MW 405.53 Da.[1]
.[1] -
Validation: Look for the +14 Da mass shift (addition of Oxygen - 2 Hydrogens + Oxygen? No,
is Da).[1] -
Fragmentation: The 4-oxo group is stable, but characteristic fragmentation of the retinoid chain (loss of toluene, etc.) will remain.
-
Part 4: Logic & Workflow Visualization
Decision Tree: Purity Assessment
Figure 1: Step-by-step decision tree for validating 4-Keto Retinamide purity, distinguishing it from isomers and parent compounds.
Degradation Mechanism Awareness
Users must understand why the standard fails. The 4-oxo group adds polarity, but the polyene chain remains the weak link.
Figure 2: Primary degradation pathways.[1] Light exposure is the most critical factor leading to rapid isomerization.
References
-
Villani, M. G., et al. (2006). "4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide."[1][2][3] Cancer Research.[1]
-
Orienti, I., et al. (2019). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide and Metabolites." Pharmaceutics.[1][4][5] [1]
-
Cooper, J. P., et al. (1994). "Metabolism of Fenretinide (4-HPR) to polar metabolites." Journal of National Cancer Institute. (Foundational work on 4-oxo metabolism).[1]
-
Temova Rakuša, Ž., et al. (2021).[6] "Retinoid stability and degradation kinetics." Journal of Cosmetic Dermatology. [1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity Guide: 4-Keto Retinamide (4-oxo-4-HPR) vs. Fenretinide (4-HPR)
Executive Summary
Fenretinide (4-HPR) is a synthetic retinoid derivative well-regarded for its apoptotic efficacy in neuroblastoma, breast, and ovarian cancers.[1] However, its clinical utility has been occasionally limited by bioavailability and variable response rates.
4-Keto Retinamide , scientifically designated as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , is a polar metabolite of 4-HPR.[1][2] Unlike a simple degradation product, 4-oxo-4-HPR acts as a distinct, high-potency therapeutic agent.
The Critical Differentiator: While both compounds induce apoptosis via Reactive Oxygen Species (ROS) and ceramide accumulation, 4-oxo-4-HPR possesses a unique "gain-of-function" mechanism: it inhibits tubulin polymerization , causing mitotic arrest (G2-M phase). This dual-mechanism allows 4-oxo-4-HPR to kill cancer cells that have developed resistance to the parent drug, 4-HPR.[1][2]
Mechanistic Comparison
To understand the cytotoxicity differences, researchers must look beyond simple IC50 values to the signaling cascades triggered by each compound.
Shared Pathway: The Oxidative Stress Axis
Both 4-HPR and 4-oxo-4-HPR trigger a non-nuclear, receptor-independent apoptotic pathway.
-
ROS Generation: Both agents induce rapid accumulation of ROS (within 30-60 minutes).
-
ER Stress: Oxidative stress triggers the Unfolded Protein Response (UPR) in the Endoplasmic Reticulum.
-
Ceramide Synthesis: Both agents stimulate de novo synthesis of dihydroceramide and ceramide, critical lipid mediators of cell death.
Divergent Pathway: The Microtubule Axis (4-oxo-4-HPR Specific)
4-oxo-4-HPR acts as an anti-microtubule agent, a property absent in the parent 4-HPR.
-
Target: Directly binds to tubulin or destabilizes microtubule dynamics.
-
Outcome: Cells arrest in the G2-M phase (specifically pre-anaphase) leading to "mitotic catastrophe," whereas 4-HPR typically causes arrest in G1.
Mechanistic Flowchart
The following diagram illustrates the metabolic link and the bifurcation of cell-death mechanisms.
Figure 1: Dual-pathway cytotoxicity of 4-oxo-4-HPR vs. the single-axis activity of 4-HPR. Note the unique tubulin inhibition arm for the keto variant.
Comparative Efficacy Data
The following data synthesizes findings from key comparative studies (Villani et al., 2006; Appierto et al., 2009) across multiple cancer histotypes.
Table 1: Cytotoxicity (IC50) Comparison
Values represent the concentration required to inhibit cell growth by 50% after 72h treatment.
| Cell Line | Tissue Origin | 4-HPR IC50 (µM) | 4-oxo-4-HPR IC50 (µM) | Relative Potency |
| A2780 | Ovarian | ~1.8 | ~0.6 | 3x More Potent |
| A2780/HPR | Ovarian (Resistant) | >10.0 | ~1.5 | Active in Resistance |
| T47D | Breast | ~2.5 | ~0.8 | 3.1x More Potent |
| SK-N-BE | Neuroblastoma | ~2.2 | ~1.1 | 2x More Potent |
| HeLa | Cervical | ~2.8 | ~1.0 | 2.8x More Potent |
Table 2: Cell Cycle Distribution Effects
Observed after 24h treatment at equimolar concentrations (5 µM).
| Feature | 4-HPR Treated Cells | 4-oxo-4-HPR Treated Cells |
| Dominant Phase Arrest | G1 Phase (slight accumulation) | G2-M Phase (Marked accumulation) |
| Mitotic Index | Low/Normal | High (Prometaphase arrest) |
| Spindle Morphology | Normal bipolar spindles | Aberrant multipolar spindles |
| ROS Dependence | Apoptosis is ROS-dependent | Mitotic arrest is ROS-independent |
Experimental Protocols
To replicate these findings, researchers should use the Sulforhodamine B (SRB) assay for cytotoxicity (preferred over MTT for retinoids to avoid metabolic interference) and CM-H2DCFDA for ROS detection.
Protocol A: Comparative Cytotoxicity (SRB Assay)
Objective: Determine IC50 values for 4-HPR and 4-oxo-4-HPR.
Reagents:
-
SRB Dye (0.4% w/v in 1% acetic acid).[2]
-
Trichloroacetic acid (TCA) (10% and 50%).
-
Tris Base (10 mM, pH 10.5).
Workflow:
-
Seeding: Seed tumor cells (e.g., A2780) in 96-well plates (3,000–5,000 cells/well). Allow adherence for 24h.
-
Treatment:
-
Fixation:
-
Add cold TCA (50%) to each well (final concentration 10%) without removing medium.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash plates 4x with tap water and air dry.
-
Add 100 µL SRB solution for 30 mins at Room Temp.
-
Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
-
Solubilization & Read:
-
Add 100 µL 10 mM Tris base to solubilize protein-bound dye.
-
Shake for 5 mins.
-
Measure Absorbance at 510–570 nm .
-
Protocol B: Differentiating ROS-Dependent vs. Independent Toxicity
Objective: Verify if the observed toxicity is driven by oxidative stress (shared mechanism) or the tubulin pathway (4-oxo specific).
Workflow:
-
Pre-treatment: Pre-incubate cells with Vitamin C (100 µM) or NAC (5 mM) for 1 hour.
-
Drug Treatment: Add 4-oxo-4-HPR (IC50 concentration) for 24 hours.
-
Analysis:
-
Flow Cytometry (ROS): Stain with CM-H2DCFDA (5 µM) for 30 mins. Expectation: Antioxidants reduce ROS signal.
-
Cell Cycle Analysis (PI Staining): Fix cells in ethanol, stain with Propidium Iodide.
-
Result Interpretation: If Vitamin C blocks ROS but fails to prevent G2-M arrest, the toxicity is confirmed to be driven by the unique anti-microtubule mechanism of 4-oxo-4-HPR.
-
References
-
Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[1] Cancer Research.[1][4][3][5]
-
Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity." Molecular Cancer Therapeutics.
-
Ulloa, C. M., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLOS ONE.
-
Cooper, B. J., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLOS ONE.
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Efficacy of 4-Keto Retinamide in Fenretinide-Resistant Cell Lines: A Dual-Mechanism Analysis
[1][2][3][4][5][6]
Executive Summary
4-Keto Retinamide (4-oxo-4-HPR) is not merely a byproduct of Fenretinide (4-HPR) metabolism; it is a distinct pharmacologic entity with superior potency and a unique mechanism of action that circumvents classic retinoid resistance.[1][2][3][4][5][6] While 4-HPR relies primarily on ROS-dependent apoptosis—a pathway often downregulated in resistant neuroblastoma and ovarian cancer lines—4-oxo-4-HPR possesses a "gain-of-function" antimitotic activity.
This guide details how 4-oxo-4-HPR targets tubulin polymerization to induce mitotic arrest (G2-M) in phenotypes where 4-HPR fails, providing a roadmap for researchers to validate this metabolite’s efficacy in resistant models.
The Resistance Paradox: 4-HPR vs. 4-oxo-4-HPR
Fenretinide (4-HPR) resistance typically arises from cellular adaptations that neutralize oxidative stress (e.g., upregulation of antioxidant defenses) or alter ceramide metabolism. However, experimental data confirms that 4-oxo-4-HPR retains efficacy in these resistant lines (e.g., A2780/HPR) because it does not rely solely on the compromised ROS pathway.
Comparative Mechanism of Action
The critical differentiator is Microtubule Destabilization . Unlike the parent compound, 4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[2][3][4][6][7][8][9] This creates a "pincer attack" on cancer cells:
-
ROS-Dependent Pathway (Shared): Induces ER stress and JNK activation (similar to 4-HPR).[3][4]
-
ROS-Independent Pathway (Unique): Inhibits tubulin polymerization, causing multipolar spindle formation and irreversible G2-M arrest.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcated signaling of 4-oxo-4-HPR, highlighting the specific pathway that bypasses resistance.
Caption: 4-oxo-4-HPR utilizes a unique antimicrotubule mechanism (green) to induce apoptosis even when the ROS pathway (grey) is blocked by cellular resistance mechanisms.[2]
Quantitative Efficacy Comparison
The following data synthesizes cytotoxicity profiles across sensitive and resistant cell lines. Note the lower IC50 (higher potency) of the metabolite and its retained activity in resistant lines.[5]
| Feature | Fenretinide (4-HPR) | 4-Keto Retinamide (4-oxo-4-HPR) | Performance Shift |
| Primary Target | ROS / Ceramide / RAR (weak) | Tubulin / ROS | Dual-Targeting |
| IC50 (Sensitive Ovarian) | ~2.5 µM | ~0.6 - 1.2 µM | 2-4x More Potent |
| IC50 (Resistant A2780/HPR) | > 10 µM (Inactive) | ~1.5 µM (Active) | Overcomes Resistance |
| Cell Cycle Effect | G1 Arrest (Minor) | G2-M Arrest (Major) | Distinct Phenotype |
| Tubulin Polymerization | No Effect | Inhibits (IC50 ~5.9 µM) | Gain of Function |
| Cross-Resistance | High | None | Superior Profile |
Data Source: Synthesized from Villani et al. (2006) and Appierto et al. (2009).
Experimental Protocol: The "Dual-Phase" Validation System
Objective: To distinguish 4-oxo-4-HPR activity from residual 4-HPR effects in resistant lines, researchers must validate the mechanism (G2-M arrest), not just cytotoxicity.
Rationale: Standard viability assays (MTT/CellTiter-Glo) cannot distinguish between ROS-induced death and mitotic arrest. This protocol uses flow cytometry and tubulin fractionation to confirm the specific "resistance-breaking" activity.
Workflow Diagram
Caption: A bifurcated assay workflow to simultaneously validate mitotic arrest (Arm A) and direct tubulin depolymerization (Arm B).
Step-by-Step Methodology
1. Cell Preparation & Treatment
-
Seed: Plate 4-HPR-resistant cells (e.g., A2780/HPR or SK-N-BE resistant clones) at
cells/well. -
Treat: Apply 4-oxo-4-HPR (dissolved in DMSO) at 1–5 µM. Include a 4-HPR control (5 µM) and a Vehicle control.
-
Incubation: 24 hours. Note: 4-oxo-4-HPR acts faster than 4-HPR; 24h is sufficient to observe G2-M accumulation.
2. Arm A: Cell Cycle Analysis (The Phenotypic Marker)
-
Harvest: Trypsinize and wash with PBS.
-
Fix: Resuspend dropwise in cold 70% ethanol while vortexing. Incubate at -20°C for >2 hours.
-
Stain: Wash ethanol; resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Success Criteria: Resistant cells treated with 4-HPR will show a profile similar to control (G1 dominant). Cells treated with 4-oxo-4-HPR must show a distinct G2-M peak accumulation (>40%) .
3. Arm B: Tubulin Polymerization Assay (The Mechanistic Proof)
-
Lysis: Lyse cells in a hypotonic buffer containing protease inhibitors. Crucial: Do not use cold buffers initially if preserving polymerized microtubules; however, for depolymerization assays, follow the specific kit instructions.
-
Separation: Centrifuge at 14,000 x g for 30 min at room temperature.
-
Pellet (P): Polymerized microtubules.[8]
-
Supernatant (S): Soluble (unpolymerized) tubulin.
-
-
Quantification: Western blot both fractions for
-tubulin. -
Success Criteria: 4-oxo-4-HPR treatment shifts tubulin from the Pellet fraction to the Supernatant fraction (depolymerization), confirming the antimicrotubule mechanism.
Discussion & Implications for Drug Development
The efficacy of 4-oxo-4-HPR in resistant lines suggests that clinical formulations of Fenretinide should be optimized to favor metabolism into this 4-keto derivative, or 4-oxo-4-HPR should be developed as a standalone therapeutic.
-
Clinical Relevance: Plasma levels of 4-oxo-4-HPR in patients treated with oral Fenretinide reach ~0.5 µM, which is within the biologically active range demonstrated in vitro.
-
Synergy: Combining 4-HPR and 4-oxo-4-HPR yields synergistic effects, likely because the parent drug stresses the cell (ROS) while the metabolite prevents division (Microtubule inhibition), preventing recovery.
References
-
Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines." Cancer Research.[11][5][10]
-
Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity."[9] Molecular Cancer Therapeutics.[9]
-
Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells."[3][6] PLoS One.
-
Formelli, F., et al. (2008). "Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide." Cancer Chemotherapy and Pharmacology.
Sources
- 1. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Synergistic effects of 4-Keto Retinamide and chemotherapeutic agents
Synergistic Efficacy of 4-Keto Retinamide (4-oxo-4-HPR) and Chemotherapeutic Agents: A Comparative Guide
As oncology research shifts toward rationally designed combination therapies, overcoming acquired resistance to single-agent chemotherapeutics remains a critical hurdle. 4-Keto Retinamide , scientifically known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), has emerged as a highly potent polar metabolite of the synthetic retinoid fenretinide (4-HPR).
As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic advantages of 4-oxo-4-HPR against its parent compound, analyze its synergistic performance with traditional chemotherapeutic agents, and provide self-validating experimental protocols for your preclinical workflows.
Mechanistic Profile: 4-Keto Retinamide vs. Fenretinide (4-HPR)
To understand why 4-oxo-4-HPR succeeds where traditional retinoids fail, we must examine the causality of its molecular signaling.
Fenretinide (4-HPR) primarily induces apoptosis via a retinoic acid receptor (RAR)-independent pathway, relying heavily on Reactive Oxygen Species (ROS) generation and ceramide accumulation[1]. However, cancer cells frequently downregulate ceramide synthesis to develop 4-HPR resistance.
The 4-oxo-4-HPR Advantage: Unlike its parent drug, 4-oxo-4-HPR operates via two independent mechanisms [2]. It retains the ability to trigger ROS-mediated apoptosis (driving ER stress, JNK activation, and PLAB upregulation), but it uniquely functions as a potent antimitotic agent. 4-oxo-4-HPR directly inhibits tubulin polymerization, leading to multipolar spindle formation and profound G2-M cell cycle arrest[1]. Because mitotic arrest occurs independently of ROS generation, 4-oxo-4-HPR is 2 to 4 times more potent than 4-HPR and effectively kills 4-HPR-resistant cell lines[1].
Dual signaling pathways of 4-Keto Retinamide (4-oxo-4-HPR) driving synergistic cancer cell death.
Synergistic Landscape: Comparative Efficacy with Chemotherapeutics
The dual-action nature of 4-oxo-4-HPR makes it an ideal candidate for combination therapy. By attacking the cell cycle and oxidative stress pathways simultaneously, it prevents compensatory survival mechanisms from rescuing the tumor cell.
-
Combination with Fenretinide (4-HPR): Co-administration of 4-oxo-4-HPR and 4-HPR yields a highly synergistic effect (Combination Index < 1.0). Because they target different primary pathways (tubulin vs. ceramide), the combination prevents cross-resistance and lowers the required dosing for both agents[1].
-
Combination with Cisplatin: Cisplatin is a DNA-crosslinking agent. When combined with 4-oxo-4-HPR, the distinct mechanism of G2-M mitotic arrest prevents DNA repair enzymes from resolving cisplatin-induced damage. This synthetic lethality potentiates apoptosis even in highly cisplatin-resistant ascitic ovarian tumor models[3].
-
Combination with Paclitaxel (Taxol): Paclitaxel stabilizes microtubules, whereas 4-oxo-4-HPR inhibits tubulin polymerization. Applying both agents disrupts microtubule dynamics from two opposing biochemical angles, leading to catastrophic mitotic failure[1].
Quantitative Data Summary
| Treatment Regimen | Primary Target Mechanism | Cell Line Efficacy | Combination Index (CI) | Clinical / Experimental Advantage |
| 4-oxo-4-HPR (Mono) | Tubulin inhibition & ROS | A2780, MCF-7, NB | N/A | 2-4x more potent than 4-HPR; overcomes resistance. |
| 4-oxo-4-HPR + 4-HPR | Dual-targeting (Tubulin + Ceramide) | A2780/HPR (Resistant) | < 1.0 (Synergistic) | Prevents cross-resistance; minimizes systemic toxicity. |
| 4-oxo-4-HPR + Cisplatin | Mitotic arrest + DNA crosslinking | Ovarian Carcinoma | < 1.0 (Synergistic) | Potentiates DNA damage; highly effective in resistant models. |
| 4-oxo-4-HPR + Paclitaxel | Microtubule destabilization + stabilization | Ovarian / Breast | < 1.0 (Synergistic) | Induces catastrophic mitotic failure via opposing forces. |
Experimental Methodology & Self-Validating Protocols
To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocols are designed as self-validating systems . They include specific internal controls to prove that the observed causality is accurate.
Protocol 1: Synergistic Viability Assay (Chou-Talalay Method)
Causality Focus: We utilize the Sulforhodamine B (SRB) assay instead of MTT. MTT relies on mitochondrial reductases, which are artificially skewed by the ROS generation induced by 4-oxo-4-HPR. SRB binds to basic amino acids, providing a direct, ROS-independent measurement of cell mass.
-
Cell Seeding: Seed A2780 (sensitive) and A2780/HPR (resistant) cells at
cells/well in a 96-well plate. Allow 24h for adherence. -
Drug Treatment (Internal Controls):
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: 50 µM Cisplatin (Validates assay sensitivity).
-
-
Combination Dosing: Apply 4-oxo-4-HPR and the secondary chemotherapeutic (e.g., Cisplatin) at fixed IC50 ratios (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) for 72 hours.
-
SRB Fixation: Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. Wash and stain with 0.4% SRB solution for 30 minutes.
-
Quantification & CI Calculation: Solubilize the bound dye in 10 mM Tris base and read absorbance at 515 nm. Input the dose-response data into CompuSyn software to calculate the Combination Index (CI). A CI < 1 validates synergy.
Protocol 2: Tubulin Polymerization & Mitotic Arrest Validation
Causality Focus: To prove that 4-oxo-4-HPR specifically targets tubulin rather than acting as a general cytotoxin, we must validate the physical disruption of the mitotic spindle alongside cell cycle arrest.
-
Immunofluorescence Staining: Treat cells with 5 µM 4-oxo-4-HPR for 24h.
-
Self-Validation Control: Treat a parallel well with Nocodazole (positive control for depolymerization).
-
Fix cells in 4% paraformaldehyde, permeabilize, and stain with anti-α-tubulin antibodies (FITC) and DAPI (nuclear). Observe multipolar spindle formation under confocal microscopy.
-
-
Cell Cycle Analysis (Flow Cytometry): Harvest treated cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). The accumulation of cells with a 4N DNA content validates G2-M phase arrest.
-
Pathway Specificity (Western Blot): Probe lysates for Caspase-9, Caspase-3, and Caspase-8. 4-oxo-4-HPR induces apoptosis strictly through the intrinsic pathway; therefore, observing cleaved Caspase-9/3 while Caspase-8 remains uncleaved self-validates the intrinsic mechanistic pathway[1].
Conclusion & Translational Outlook
4-Keto Retinamide (4-oxo-4-HPR) represents a significant pharmacological upgrade over traditional fenretinide. By bridging the gap between retinoid-induced oxidative stress and targeted antimitotic chemotherapy, it offers a robust platform for combination therapies. Its synergistic compatibility with DNA-damaging agents and microtubule stabilizers makes it a highly promising candidate for clinical translation, particularly in managing refractory solid tumors like neuroblastoma and advanced ovarian carcinoma[4].
References
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: PLOS One URL:[Link]
-
4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines Source: AACR Journals (Cancer Research) URL:[Link]
-
A Phase I-II Preoperative Biomarker Trial of Fenretinide in Ascitic Ovarian Cancer Source: AACR Journals (Clinical Cancer Research) URL:[Link]
-
Chemoprevention of neuroblastoma: progress and promise beyond uncertainties Source: OAE Publishing URL:[Link]
Sources
Comparative Binding Guide: 4-Keto Retinamide (4-oxo-4-HPR) vs. Retinol to RBP4
Content Type: Technical Comparison & Experimental Guide Target Audience: Drug Discovery Scientists, Pharmacologists, and Structural Biologists
Executive Summary
This guide analyzes the binding kinetics and structural pharmacology of 4-Keto Retinamide (specifically the metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide , or 4-oxo-4-HPR ) compared to the native ligand Retinol and its parent drug Fenretinide (4-HPR) .
While Retinol binds Retinol Binding Protein 4 (RBP4) with high affinity (
Molecular Mechanisms of Interaction
Retinol: The Physiological Standard
Retinol binds within the hydrophobic
Fenretinide (4-HPR): The "Trojan Horse"
Fenretinide competes directly with retinol for the RBP4 binding pocket.[4] However, its bulky N-(4-hydroxyphenyl) moiety protrudes from the calyx entrance.[4] This protrusion creates steric hindrance that physically blocks TTR from docking.[4]
-
Physiological Outcome: The small Fenretinide-RBP4 complex (
kDa) is rapidly filtered by the kidneys, leading to a systemic reduction in serum RBP4 and retinol levels (the "medical adrenalectomy" of retinoids).
4-Keto Retinamide (4-oxo-4-HPR): The Active Metabolite
This compound is the major polar metabolite of Fenretinide.[4] It is structurally similar but oxidized at the C4 position of the cyclohexenyl ring.[4]
-
Binding: It retains the ability to bind RBP4, but the introduction of the keto group alters the hydrophobic packing within the
-barrel, resulting in a lower binding affinity compared to both Retinol and Fenretinide. -
Function: While it contributes to RBP4 lowering, its primary significance lies in its enhanced cytotoxicity (ROS generation, tubulin destabilization) in oncology, often independent of RBP4.
Quantitative Binding Affinity Comparison
The following data aggregates results from Fluorescence Quenching, Scintillation Proximity Assays (SPA), and FRET assays.
| Ligand | Molecular Weight | RBP4 Affinity ( | TTR Binding Competence | Primary Physiological Effect |
| Retinol (Native) | 286.45 Da | ~60 -- 190 nM | High (Forms Complex) | Vitamin A Transport & Retention |
| Fenretinide (4-HPR) | 391.55 Da | ~60 -- 200 nM | Null (Steric Blockade) | Systemic RBP4 Reduction / Renal Clearance |
| 4-oxo-4-HPR (Metabolite) | 405.53 Da | ~100 -- 400 nM * | Null (Steric Blockade) | Cytotoxicity (ROS) / Minor RBP4 Scavenging |
*Note: 4-oxo-4-HPR affinity is reported as approx.[4] 2-fold lower than Fenretinide in competitive displacement assays.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of Retinol versus the Retinamides (Fenretinide/4-oxo-4-HPR) upon binding to RBP4.
Caption: Divergent fate of RBP4. Retinol enables TTR binding and serum retention, while 4-Keto Retinamide/Fenretinide blocks TTR, forcing renal excretion.
Experimental Protocol: Fluorescence Quenching Assay
To empirically determine the binding affinity (
Reagents & Setup
-
Protein: Recombinant Human Apo-RBP4 (
purity), concentration in PBS (pH 7.4). -
Ligands:
-
Buffer: PBS pH 7.4, 0.01% Tween-20 (to prevent aggregation).
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent plate reader).[4]
Step-by-Step Methodology
-
Preparation:
-
Dilute Apo-RBP4 to
in assay buffer.[4] -
Prepare serial dilutions of ligands (
to ) in assay buffer. Ensure DMSO concentration is constant ( ) across all samples.
-
-
Measurement (Titration):
-
Excitation:
(Tryptophan excitation).[4] -
Emission: Scan
(Peak ).[4] -
Retinol Specifics: Retinol itself fluoresces.[4] You may observe a new peak
due to FRET (Trp Retinol).[4] For Retinol , measuring the increase in retinol fluorescence (ex 330 nm / em 470 nm) is often more sensitive.[4] -
Fenretinide/4-oxo Specifics: These are non-fluorescent in this range but will quench the Trp signal at
.[4]
-
-
Data Correction (Self-Validation):
-
Inner Filter Effect: If ligands absorb at 280 nm, correct fluorescence intensity (
) using absorbance ( and ): -
Blank Subtraction: Subtract buffer-only and ligand-only baselines.
-
-
Calculation:
-
Plot
(Change in Fluorescence) vs. [Ligand]. -
Fit to the One-Site Specific Binding equation:
-
Where
is free ligand concentration and is the fluorescence response.[4]
-
Assay Workflow Diagram
Caption: Workflow for determining Kd via intrinsic fluorescence quenching.
References
-
Motani, A., et al. (2009). Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4.[4] Journal of Biological Chemistry.[4][7] Link
-
Berni, R., & Formelli, F. (1992). In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences.[4] FEBS Letters.[4] Link
-
Villani, M. G., et al. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis.[4][8] Cancer Research.[4] Link
-
Takahashi, Y., et al. (2017). Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets.[4] PLOS ONE.[4] Link
-
Dobri, N., et al. (2013). Study of RBP4 antagonists for the treatment of atrophic age-related macular degeneration.[4] Journal of Medicinal Chemistry.[4] Link[4]
Sources
- 1. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Keto Retinamide inhibition of SCD1 and DES1 enzymes
Executive Summary
4-Keto Retinamide (4-KR) , scientifically identified as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 3-keto-HPR , is the highly active metabolite of the synthetic retinoid Fenretinide (4-HPR). Unlike its parent compound, 4-KR exhibits a unique "multi-target" efficacy profile that has garnered significant attention in oncology and metabolic research.
This guide objectively analyzes 4-KR’s dual-inhibition of Stearoyl-CoA Desaturase-1 (SCD1) and Dihydroceramide Desaturase 1 (DES1) . By simultaneously blocking these critical lipid desaturases, 4-KR induces a distinct form of lipotoxicity that specific monotherapies (e.g., A939572 or GT-11) fail to replicate. Furthermore, 4-KR possesses a third, distinct mechanism—tubulin destabilization —making it a "triple-threat" agent against drug-resistant cancer lines.
Mechanistic Profile: The "Triple-Threat" Pathway
4-KR does not function solely as a competitive enzyme inhibitor. Its efficacy stems from a cascading failure of cellular lipid homeostasis and cytoskeletal integrity.
-
SCD1 Inhibition: 4-KR blocks the conversion of Saturated Fatty Acids (SFAs, e.g., Stearate) to Monounsaturated Fatty Acids (MUFAs, e.g., Oleate). This leads to SFA accumulation , triggering ER stress and the Unfolded Protein Response (UPR).
-
DES1 Inhibition: 4-KR blocks the conversion of Dihydroceramide (DhCer) to Ceramide. While Ceramide is typically pro-apoptotic, the accumulation of Dihydroceramides induces massive autophagy and further exacerbates ER stress.
-
Tubulin Destabilization: Unlike Fenretinide, 4-KR directly binds tubulin, preventing polymerization and causing mitotic arrest.
Pathway Visualization
Figure 1: The multi-modal mechanism of 4-Keto Retinamide. Note the convergence of lipid stress and mitotic arrest on apoptosis.
Comparative Analysis: 4-KR vs. Alternatives
The following table contrasts 4-KR with its parent compound and specific single-target inhibitors.
| Feature | 4-Keto Retinamide (4-KR) | Fenretinide (4-HPR) | A939572 / SSI-4 | GT-11 |
| Primary Class | Active Retinoid Metabolite | Synthetic Retinoid | Piperidine/Small Molecule | Cyclopropene Derivative |
| SCD1 Inhibition | High Potency (Direct & Degradation) | Moderate (Requires high dose) | High Specificity (<5 nM IC50) | No Effect |
| DES1 Inhibition | High Potency | Moderate | No Effect | High Specificity (~0.7 µM IC50) |
| Tubulin Effect | Inhibits Polymerization | None | None | None |
| ROS Generation | High (Rapid induction) | Moderate (Slower) | Low | Low |
| Mechanism | Multi-target Lipotoxicity + Mitotic Arrest | ROS + RAR-independent signaling | Competitive Enzyme Inhibition | Competitive Enzyme Inhibition |
| Key Advantage | Overcomes resistance to single agents; effective in 4-HPR resistant cells. | Well-established clinical safety profile. | Cleanest tool for studying SCD1 isolation. | Cleanest tool for studying DES1 isolation. |
Critical Insight: While A939572 is a "cleaner" SCD1 inhibitor for basic biology, it allows cancer cells to adapt via alternative desaturation pathways or lipid scavenging. 4-KR's blockade of both SCD1 and DES1 prevents this adaptation, as the accumulation of dihydroceramides (from DES1 blockade) synergizes with the proteotoxic stress of saturated fatty acids (from SCD1 blockade).
Experimental Validation Protocols
To validate 4-KR activity, one must measure the Desaturation Index (product/substrate ratio) for both enzymes. Do not rely on cell viability alone , as it does not distinguish between the three mechanisms of action.
Protocol A: LC/MS-Based SCD1 & DES1 Activity Assay
This protocol uses stable isotope tracing for definitive proof of enzymatic inhibition.
Materials:
-
Substrate (SCD1): d3-Palmitic Acid (Methyl-d3).
-
Substrate (DES1): d7-Sphinganine (or monitor endogenous Dihydroceramide accumulation).
-
Cell Line: ARPE-19, HepG2, or cancer line of interest.
-
Instrument: LC-ESI-MS/MS (Triple Quadrupole).
Workflow:
-
Seeding: Plate cells (e.g., 2 x 10^5 cells/well) in 6-well plates. Allow attachment for 24h.
-
Treatment:
-
Treat with 4-KR (Titration: 0.5, 1, 5, 10 µM).
-
Controls: Vehicle (DMSO), Positive Control (A939572 100 nM for SCD1; GT-11 5 µM for DES1).
-
Incubate for 16–24 hours .
-
-
Pulse Labeling (SCD1 Specific):
-
Add d3-Palmitic Acid (50 µM conjugated to BSA) to the media for the final 4 hours of treatment.
-
-
Lipid Extraction:
-
Wash cells 2x with cold PBS.
-
Scrape cells into methanol/water (1:1).
-
Add Chloroform (Bligh & Dyer method) to extract lipids.
-
Dry under nitrogen gas and reconstitute in LC mobile phase (e.g., Isopropanol/Methanol).
-
-
LC/MS Analysis:
-
SCD1 Readout: Monitor transition of d3-Palmitate (C16:0) and d3-Palmitoleate (C16:1) .
-
DES1 Readout: Monitor endogenous Dihydroceramide (C16-DhCer) vs. Ceramide (C16-Cer) .
-
-
Calculation:
-
SCD1 Activity = [Area d3-C16:1] / ([Area d3-C16:0] + [Area d3-C16:1]).
-
DES1 Inhibition = Increase in [DhCer] / [Cer] ratio compared to vehicle.
-
Assay Logic Diagram
Figure 2: Workflow for validation of dual-enzymatic inhibition using stable isotope lipidomics.
Therapeutic Implications & Safety
-
Oncology: 4-KR is particularly promising for neuroblastoma and breast cancer (including BRCA1-mutated lines). Its ability to induce ROS independent of RAR activation makes it effective against tumors that have downregulated Retinoic Acid Receptors.
-
Metabolic Disease: While SCD1 inhibition improves insulin sensitivity in mice, systemic inhibition can cause skin toxicity (alopecia, eye dryness) due to sebaceous gland atrophy. 4-KR's topical application (for acne) leverages this sebocyte toxicity therapeutically, but systemic use requires careful dosing to manage cutaneous side effects.
-
Drug Resistance: 4-KR is effective in cell lines resistant to Fenretinide (4-HPR), primarily due to its secondary action on tubulin, which prevents the cells from simply upregulating antioxidant defenses to survive the ROS stress.
References
-
Poliakov, E. et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets.[1] PLOS ONE. Link
-
Tippin, B.L. et al. (2014). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. Link
-
Simeone, A.M. et al. (2005). N-(4-Hydroxyphenyl)retinamide is more potent than other phenylretinamides in inhibiting the growth of BRCA1-mutated breast cancer cells.[2] Carcinogenesis. Link
-
Powell, D. et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta. Link
-
Rahmaniyan, M. et al. (2011). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis. Biochemical Journal. Link
Sources
- 1. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 2. N-(4-Hydroxyphenyl)retinamide is more potent than other phenylretinamides in inhibiting the growth of BRCA1-mutated breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo pharmacokinetics of 4-oxo-4-HPR vs parent drug
In Vivo Pharmacokinetics and Mechanistic Profiling: 4-oxo-4-HPR vs. Fenretinide (4-HPR)
Executive Briefing
Fenretinide (4-HPR) is a synthetic retinoid that has demonstrated profound apoptotic activity across various malignancies. However, its clinical efficacy has historically been constrained by poor aqueous solubility and rapid hepatic first-pass metabolism. A critical breakthrough in understanding 4-HPR's in vivo efficacy is the identification of its primary active metabolite, 4-oxo-4-HPR. This guide provides a comprehensive, objective comparison of the in vivo pharmacokinetics, pharmacodynamics, and analytical quantification of 4-HPR and 4-oxo-4-HPR, designed for drug development professionals optimizing retinoid-based therapeutics.
Mechanistic Dynamics: The Role of CYP-Mediated Oxidation
Upon administration, 4-HPR is subjected to extensive metabolism. While a portion is O-methylated into the inactive 4-MPR, a significant fraction undergoes oxidation at the C4 position of the cyclohexenyl ring to form 4-oxo-4-HPR [4]. This conversion is primarily catalyzed by hepatic and tumoral Cytochrome P450 3A4 (CYP3A4) and CYP26A1[3, 4].
Crucially, 4-oxo-4-HPR is not merely a byproduct; it is a highly potent pharmacological agent. In solid tumor cell lines, 4-oxo-4-HPR is 2- to 4-fold more cytotoxic than its parent drug and retains robust activity against 4-HPR-resistant phenotypes [3]. Mechanistically, 4-oxo-4-HPR induces a more pronounced accumulation of reactive oxygen species (ROS) and ceramide synthesis than 4-HPR, culminating in irreversible G2-M cell cycle arrest and apoptosis [3].
Metabolic conversion of 4-HPR to 4-oxo-4-HPR and their downstream apoptotic signaling pathways.
Comparative In Vivo Pharmacokinetics
Evaluating the pharmacokinetic (PK) equilibrium between 4-HPR and 4-oxo-4-HPR in murine models provides essential predictive data for human translation. Because 4-oxo-4-HPR is more polar, its distribution and clearance profiles differ slightly from the highly lipophilic parent drug.
In controlled murine studies, intraperitoneal administration of equal doses (120 mg/kg) yielded remarkably similar average plasma concentrations for both compounds, demonstrating that 4-oxo-4-HPR is highly stable in systemic circulation [1]. Furthermore, recent studies utilizing oral nanoformulations (e.g., BNF) reveal that the relative plasma AUC of 4-oxo-4-HPR is approximately 50% of the parent 4-HPR AUC [2]. Importantly, 4-oxo-4-HPR successfully penetrates tumor tissues at concentrations comparable to plasma levels, ensuring localized efficacy[2].
Quantitative Pharmacokinetic Comparison
| Parameter | 4-HPR (Parent Drug) | 4-oxo-4-HPR (Active Metabolite) | Biological & Clinical Significance |
| Plasma Concentration (120 mg/kg i.p. dose) | ~847 ng/mL | ~783 ng/mL | Both compounds achieve stable, overlapping micromolar concentrations in vivo [1]. |
| Relative Systemic Exposure (Oral Nanoformulation) | 100% (Reference AUC) | ~50% of 4-HPR AUC | High conversion rate ensures a dual-agent therapeutic effect [2]. |
| Tumor Tissue Penetration | High (~1774 ng/g) | Comparable to plasma levels | Confirms the metabolite reaches the tumor microenvironment to exert local cytotoxicity [2]. |
| In Vitro Cytotoxic Potency | Baseline (IC50 ~1-5 μM) | 2 to 4-fold more potent | 4-oxo-4-HPR drives a disproportionately large share of the overall in vivo efficacy [3]. |
| Metabolic Modulation | Increased by CYP3A4 inhibitors (e.g., Ketoconazole) | Decreased by CYP3A4 inhibitors | Co-administration with CYP3A4 inhibitors shifts the PK balance, increasing parent drug half-life [4]. |
Advanced Analytical Protocol: LC-MS/MS Pharmacokinetic Profiling
To accurately quantify the PK profiles of both compounds, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol details the extraction and quantification process, emphasizing the causality behind each methodological choice to ensure high-fidelity data [2, 5].
Self-validating experimental workflow for the LC-MS/MS quantification of 4-HPR and 4-oxo-4-HPR.
Step-by-Step Methodology
Step 1: Sample Collection and Stabilization
-
Action: Collect murine blood samples into K2-EDTA tubes and immediately transfer to amber microcentrifuge tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.
-
Causality: Retinoids are highly photosensitive and susceptible to enzymatic degradation. Amber tubes prevent light-induced cis-trans isomerization. EDTA chelates metal ions that catalyze oxidation, while the 4°C temperature arrests ex vivo enzymatic metabolism, preserving the true in vivo ratio of 4-HPR to 4-oxo-4-HPR.
Step 2: Protein Precipitation and Extraction
-
Action: To 30 μL of plasma, add 120 μL of ice-cold extraction solvent (Acetonitrile:Methanol, 50:50 v/v) containing a known concentration of an internal standard (IS), such as 4-EPR. Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 15 minutes.
-
Causality: 4-HPR and its metabolites are highly lipophilic (>99% protein-bound). The organic solvent denatures plasma proteins, breaking hydrophobic bonds and releasing the analytes into the supernatant. The inclusion of 4-EPR (a structural analog) as an IS serves as a self-validating control to correct for matrix effects and variations in extraction recovery [5].
Step 3: LC-MS/MS Multiple Reaction Monitoring (MRM)
-
Action: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.
-
Causality: MRM provides the highest selectivity and sensitivity. Set specific precursor-to-product ion transitions:
-
4-HPR: m/z 392.3 → 283.2
-
4-oxo-4-HPR: m/z 406.3 → 297.2
-
-
Mechanistic Insight: The C6–C7 bond in 4-oxo-4-HPR is stabilized by resonance due to the oxo substituent at the C4 position. Consequently, it resists the secondary fragmentation (loss of trimethyl-cyclohexenyl) that occurs in 4-HPR, necessitating a distinct product ion (m/z 297.2) for accurate quantification without cross-talk [5].
Step 4: Data Processing and Quality Control
-
Action: Run a double-blank (matrix only), a blank (matrix + IS), and a calibration curve (1 ng/mL to 2000 ng/mL) alongside the samples.
-
Causality: This self-validating loop ensures that no endogenous matrix components interfere with the specific MRM transitions and verifies that the assay remains linear across the entire physiological concentration range observed in vivo [2].
Strategic Implications for Drug Development
Understanding the PK relationship between 4-HPR and 4-oxo-4-HPR is vital for next-generation retinoid therapies. Because 4-oxo-4-HPR is highly active and acts synergistically with 4-HPR, formulation strategies (such as lipid-based nanoparticles or cyclodextrin complexes) should not solely aim to bypass CYP3A4 metabolism. Instead, they should aim to optimize total systemic exposure, allowing the liver and tumor microenvironment to generate a therapeutically optimal ratio of the parent drug and its oxidized, highly potent metabolite.
References
- US7169813B2 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer.
- Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformul
- 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. AACR Journals.
- Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. PubMed.
- Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its applic
4-Keto Retinamide (4-oxo-4-HPR) Toxicity Profile in Non-Cancerous Cells: A Comparative Guide
As drug development pivots toward targeted therapies with wider therapeutic windows, atypical retinoids have emerged as powerful alternatives to classical retinoic acid derivatives. 4-Keto Retinamide , scientifically known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , is a primary polar metabolite of the synthetic retinoid Fenretinide (4-HPR)[1].
While classical retinoids often fail in the clinic due to severe systemic toxicities and acquired resistance, 4-oxo-4-HPR demonstrates a highly favorable toxicity profile. It efficiently eradicates cancer cells through a dual mechanism—reactive oxygen species (ROS) generation and tubulin polymerization inhibition—while uniquely sparing non-cancerous cells[1]. This guide objectively compares the safety profile of 4-oxo-4-HPR against alternative retinoids and provides validated experimental workflows for assessing its toxicity in normal cell lines.
Comparative Toxicity Profile: 4-oxo-4-HPR vs. Alternative Retinoids
To understand the clinical viability of 4-oxo-4-HPR, we must benchmark it against its parent compound (4-HPR) and classical RAR-dependent retinoids like All-trans retinoic acid (ATRA) and 13-cis-Retinoic Acid (Isotretinoin)[2].
In comparative in vitro studies, 4-oxo-4-HPR exhibits an IC50 of ~0.6 to 1.6 µM in sensitive cancer cell lines (e.g., ovarian and neuroblastoma)[1]. Crucially, when applied to normal dermal fibroblasts, human umbilical vein endothelial cells (HUVECs), and normal human oral keratinocytes (HOK), the IC50 is consistently >10-fold higher, indicating a robust safety margin[3].
Quantitative Comparison of Retinoid Toxicity Profiles
| Compound | Primary Mechanism of Action | Target Cancer IC50 | Normal Cell Toxicity Margin | Primary Dose-Limiting Toxicity (Systemic) |
| 4-Keto Retinamide (4-oxo-4-HPR) | RAR-independent: ROS generation & Tubulin inhibition | ~0.6 - 1.6 µM | >10-fold higher IC50 (Minimal toxicity) | Minimal / Highly favorable profile |
| Fenretinide (4-HPR) | RAR-independent: ROS & Ceramide elevation | ~1.5 - 3.0 µM | >10-fold higher IC50 | Hemeralopia (Night blindness) |
| ATRA (Tretinoin) | RAR-dependent transcription | Variable (Prone to resistance) | Low margin | Retinoic Acid Syndrome |
| 13-cis-Retinoic Acid | RAR-dependent transcription | Variable | Low margin | Severe Teratogenicity, Mucocutaneous toxicity |
Mechanistic Basis for Normal Cell Sparing
As a Senior Application Scientist, I emphasize that observing a high IC50 in normal cells is only half the story; understanding the causality behind this therapeutic window is critical for downstream drug formulation.
4-oxo-4-HPR induces apoptosis in cancer cells via two independent pathways:
-
Oxidative Stress Cascade: Rapid ROS generation leads to Endoplasmic Reticulum (ER) stress, Jun N-terminal Kinase (JNK) activation, and PLAB upregulation[1].
-
Mitotic Catastrophe: Inhibition of tubulin polymerization leads to multipolar spindle formation[1].
Why are non-cancerous cells spared? Normal cells possess a significantly higher intrinsic antioxidant buffering capacity, which rapidly neutralizes the transient ROS burst induced by 4-oxo-4-HPR before it can trigger irreversible ER stress. Furthermore, while 4-oxo-4-HPR still interacts with tubulin in normal cells, healthy cells possess an intact Spindle Assembly Checkpoint (SAC). Instead of undergoing multipolar spindle catastrophe like genomically unstable cancer cells, normal cells safely pause at the G2/M phase, allowing for repair or reversible cytostatic arrest[1].
Caption: Differential signaling and survival outcomes of 4-oxo-4-HPR in normal versus cancer cells.
Experimental Protocols for Validating Toxicity in Non-Cancerous Cells
To ensure high-fidelity data when profiling 4-oxo-4-HPR, researchers must utilize self-validating assay systems. The following protocols are designed to prevent false-positive toxicity readings.
Protocol 1: Differential BrdU Cell Proliferation Assay
Purpose: To compare the cytostatic effects of 4-oxo-4-HPR on normal human oral keratinocytes (HOK) versus dysplastic HOK E6/E7 cells[4].
Causality & Assay Selection: Why use BrdU instead of a standard MTT assay? 4-oxo-4-HPR is a potent inducer of intracellular ROS. MTT assays rely on mitochondrial reductase activity, which is artificially skewed by acute oxidative stress, often yielding false-positive "toxicity" in normal cells that are merely metabolically adapting. BrdU circumvents this by directly quantifying active DNA synthesis, providing an artifact-free measure of true proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed log-growth normal HOK and dysplastic HOK E6/E7 cells at
cells/well in 24-well plates. Allow 24 hours for adherence. -
Drug Treatment: Treat cells daily with vehicle (0.01% DMSO) or 4-oxo-4-HPR at titrated doses (1, 5, and 10 µM)[4].
-
BrdU Labeling: At 24, 48, and 72-hour time points, add BrdU labeling solution (10 µM final concentration) for the final 4 hours of incubation.
-
Fixation & Detection: Fix cells, denature DNA, and incubate with anti-BrdU-POD antibody. Add substrate solution and measure absorbance at 370 nm (reference 492 nm).
-
Validation Check: Normal HOK cells should show no significant decrease in DNA synthesis at 24h and minimal suppression at 72h, whereas dysplastic cells will show significant, dose-dependent inhibition[4].
Protocol 2: Tubulin Polymerization & Mitotic Arrest Assessment
Purpose: To verify that normal fibroblasts exposed to 4-oxo-4-HPR undergo controlled G2/M arrest rather than apoptotic multipolar spindle formation.
Step-by-Step Methodology:
-
Culture: Plate normal dermal fibroblasts and a comparator cancer line (e.g., A2780) on glass coverslips.
-
Exposure: Treat with 5 µM 4-oxo-4-HPR for 24 hours.
-
Fixation: Fix cells in ice-cold methanol for 10 minutes to preserve cytoskeletal architecture.
-
Staining: Block with 5% BSA, then stain with FITC-conjugated anti-
-tubulin antibody and DAPI (nuclear counterstain). -
Imaging & Flow Cytometry: Use confocal microscopy to verify bipolar spindle integrity in fibroblasts versus multipolar fragmentation in cancer cells. Run parallel samples through Propidium Iodide (PI) flow cytometry to confirm a reversible G2/M peak in normal cells.
Caption: Step-by-step experimental workflow for validating the non-cancerous toxicity profile.
References
- Title: 4-oxo-N-(4-hydroxyphenyl)
- Title: Evaluation of a mucoadhesive fenretinide patch for local intraoral delivery Source: Carcinogenesis / SciSpace URL
- Title: Novel micelles based on branched polyethylene glycol covalently linked with alkyl hydrocarbon chains Source: ResearchGate URL
- Title: Chemoprevention of neuroblastoma: progress and promise beyond uncertainties Source: NIH / PMC URL
Sources
Comparative Guide: 4-Keto Retinamide (4-oxo-4-HPR) vs. ATRA
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Divergence of Retinoid Pharmacology
In the landscape of retinoid-based therapeutics, All-Trans Retinoic Acid (ATRA) and 4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ) represent two distinct pharmacological paradigms.[1]
While ATRA is the gold standard for differentiation therapy—acting primarily through genomic modulation via nuclear receptors—4-Keto Retinamide represents a "stress-induction" class of retinoids. It functions largely independent of the Retinoic Acid Receptor (RAR) pathway, exerting cytotoxicity through Reactive Oxygen Species (ROS) generation and, uniquely, microtubule destabilization .
This guide dissects the mechanistic dichotomy between these two agents, providing experimental frameworks to validate their distinct activities in oncology models.
Mechanistic Deep Dive
All-Trans Retinoic Acid (ATRA): The Genomic Differentiator
ATRA functions as a high-affinity ligand for the Retinoic Acid Receptor alpha (RAR
-
Primary Mode: Genomic reprogramming.
-
Key Event: Ligand binding triggers co-repressor release (e.g., SMRT/N-CoR) and co-activator recruitment to Retinoic Acid Response Elements (RAREs).
-
Outcome: Terminal differentiation followed by senescence or secondary apoptosis.
4-Keto Retinamide (4-oxo-4-HPR): The Dual-Action Stressor
4-oxo-4-HPR is the highly active, polar metabolite of Fenretinide (4-HPR).[3] Unlike its parent or ATRA, it possesses a dual mechanism that overcomes multidrug resistance:
-
ROS-Dependent ER Stress: Like Fenretinide, it induces rapid ROS accumulation, leading to Endoplasmic Reticulum (ER) stress and upregulation of the pro-apoptotic protein PLAB (Placental Bone Morphogenetic Protein).
-
ROS-Independent Mitotic Arrest (Unique): 4-oxo-4-HPR directly inhibits tubulin polymerization, causing multipolar spindle formation and G2/M cell cycle arrest. This activity is distinct from ATRA and Fenretinide.
Pathway Visualization
The following diagram contrasts the nuclear genomic action of ATRA with the cytosolic/cytoskeletal stress mechanisms of 4-Keto Retinamide.
Caption: Comparative signaling topology. ATRA (left) relies on nuclear receptor activation, while 4-oxo-4-HPR (right) targets cytosolic machinery (ROS) and cytoskeletal integrity (Tubulin).
Comparative Performance Data
The following data summarizes key performance metrics derived from comparative studies in ovarian (A2780), breast (T47D), and neuroblastoma cell lines.
| Feature | ATRA | 4-Keto Retinamide (4-oxo-4-HPR) |
| Primary Target | RAR | Tubulin (Cytosol) & Mitochondria |
| IC50 (Growth Inhibition) | High micromolar (>10 | Low micromolar (1-3 |
| Potency Ratio | 1x (Baseline) | 2-4x more potent than 4-HPR/ATRA |
| Cell Cycle Effect | G1 Arrest (Differentiation) | G2/M Arrest (Mitotic Catastrophe) |
| ROS Induction | Negligible / Late onset | Rapid (<30 mins) |
| Activity in Resistant Cells | Ineffective in RAR-mutant cells | Effective (Bypasses RAR) |
Experimental Protocols for Validation
To objectively compare these agents in your lab, use the following self-validating protocols. These assays distinguish the differentiation-inducing capacity of ATRA from the stress-inducing capacity of 4-Keto Retinamide.
Protocol A: Differential ROS Detection (Flow Cytometry)
Validates the oxidative stress mechanism specific to 4-Keto Retinamide.
-
Cell Preparation: Seed HL-60 or neuroblastoma cells (5 x 10⁵ cells/mL) in 6-well plates.
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
ATRA: 1
M.[4] -
4-oxo-4-HPR: 1
M and 5 M.
-
-
Incubation: Incubate for 1 hour (ROS is an early event for 4-oxo-4-HPR).
-
Staining: Add CM-H2DCFDA (General ROS) or MitoSOX Red (Superoxide) to a final concentration of 5
M. Incubate for 20 mins at 37°C in the dark. -
Analysis: Wash with PBS and analyze via Flow Cytometry (FITC channel for DCFDA).
-
Expected Result: 4-oxo-4-HPR induces a significant right-shift in fluorescence intensity; ATRA shows minimal change vs. control at 1h.
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Validates the direct microtubule targeting unique to 4-oxo-4-HPR.
-
Reagents: Use a fluorescence-based tubulin polymerization kit (purified tubulin >99%).
-
Setup: Prepare reaction mix with tubulin (2 mg/mL) in PEM buffer + GTP (1 mM).
-
Drug Addition: Add ATRA (10
M) or 4-oxo-4-HPR (10 M) to the cuvette/well prior to polymerization initiation. -
Measurement: Monitor fluorescence (Ex 360nm / Em 420nm) at 37°C every 30 seconds for 60 minutes.
-
Validation:
-
ATRA: Curve overlaps with control (standard sigmoidal polymerization).
-
4-oxo-4-HPR: Significant reduction in Vmax and final plateau (inhibition of assembly).
-
Experimental Workflow Diagram
Caption: Workflow to distinguish mechanisms. Note the divergence in Cell Cycle (G1 vs G2/M) and ROS generation.
References
-
Villani, M. G., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE.
-
Toma, S., et al. (2003). Fenretinide (4-HPR): A Preventive and Therapeutic Agent for Cancer. Current Pharmaceutical Design.
- Dragnev, K. H., et al. (2000).The Retinoids: Biology, Biochemistry, and Medicine. Springer.
-
Cuello, M., et al. (2004). Fenretinide-induced apoptosis involves generation of reactive oxygen species.[5][6] Cancer Research.
-
Fontana, J. A., & Rishi, A. K. (2002). Classical and novel retinoids: their targets in cancer therapy. Leukemia.[5][7][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nano-fenretinide demonstrates remarkable activity in acute promyeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding how retinoic acid derivatives induce differentiation in non-M3 acute myelogeneous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Ethacrynic Acid and ATRA Triggers Differentiation and/or Apoptosis of Acute Myeloid Leukemia Cells through ROS - Cai - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
Validation of 4-Keto Retinamide as a Bioactive Metabolite: A Technical Comparison Guide
Executive Summary
4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ) is not merely an elimination product of the synthetic retinoid Fenretinide (4-HPR); it is a distinct, high-potency bioactive metabolite.[1][2]
While Fenretinide has long been investigated for its chemopreventive properties, clinical efficacy has often been limited by bioavailability.[3] Recent pharmacokinetic and pharmacodynamic validations reveal that 4-oxo-4-HPR accumulates in plasma and tissues at therapeutic concentrations (0.4–5 µM) and exhibits 2–4x greater potency than the parent drug in specific cancer models (neuroblastoma, ovarian, breast).
Crucially, 4-oxo-4-HPR possesses a dual mechanism of action : it retains the ROS-dependent apoptotic signaling of the parent drug while acquiring a unique anti-microtubule activity that drives G2-M cell cycle arrest—a feature absent in Fenretinide.
Part 1: Technical Comparison Profile
The following table contrasts the physicochemical and biological profiles of 4-Keto Retinamide against its parent compound and the natural retinoid standard, All-trans Retinoic Acid (ATRA).
Table 1: Comparative Bioactivity & Physicochemical Profile
| Feature | 4-Keto Retinamide (4-oxo-4-HPR) | Fenretinide (4-HPR) | All-trans Retinoic Acid (ATRA) |
| Origin | CYP26A1-mediated metabolite of 4-HPR | Synthetic Retinoid | Natural Vitamin A Metabolite |
| Primary Mechanism | Dual: ROS Generation + Tubulin Inhibition | ROS Generation + Ceramide Accumulation | Nuclear Receptor Activation (RARs) |
| Receptor Binding | RAR/RXR Independent | Poor RAR Binding (Receptor Independent) | High Affinity RAR Binding |
| Cell Cycle Arrest | G2-M Phase (Mitotic Arrest) | G1 Phase | G1 Phase (Differentiation) |
| Potency (IC50) | High (0.3 - 2 µM in sensitive lines) | Moderate (1 - 10 µM) | Variable (Context Dependent) |
| Drug Resistance | Effective in 4-HPR-resistant cells | Prone to resistance mechanisms | Prone to resistance |
| Plasma Stability | High (Accumulates at steady state) | Moderate | Low (Rapid clearance) |
Part 2: Mechanistic Validation
To validate 4-oxo-4-HPR as a distinct bioactive entity, researchers must confirm its unique signaling topology. Unlike ATRA, which relies on genomic regulation via RARs, 4-oxo-4-HPR operates through cytosolic stress pathways.
The "Dual-Hit" Signaling Architecture
4-oxo-4-HPR triggers cell death through two independent parallel pathways:
-
Oxidative Stress Cascade: Similar to 4-HPR, it generates Reactive Oxygen Species (ROS), triggering Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to JNK activation.
-
Cytoskeletal Disruption: Unique to the metabolite, it inhibits tubulin polymerization, preventing spindle formation and locking cells in the G2-M phase.
Diagram 1: 4-Keto Retinamide Signaling Pathway
Caption: The dual mechanism of 4-oxo-4-HPR. Note the bifurcation where the metabolite triggers both ROS-dependent stress and ROS-independent mitotic arrest.
Part 3: Experimental Protocols for Validation
To confirm the presence and activity of 4-oxo-4-HPR in your system, use the following self-validating protocols.
Protocol A: Pharmacokinetic Detection (HPLC-MS/MS)
Objective: Validate the metabolic conversion of Fenretinide to 4-oxo-4-HPR in plasma or cell culture media. Causality: Standard UV detection is often insufficient due to structural similarity with the parent drug. MS/MS transitions provide the necessary specificity.
Workflow:
-
Sample Preparation:
-
Collect 50 µL plasma/media.
-
Add 150 µL Acetonitrile (protein precipitation).
-
Spike with Internal Standard (e.g., deuterated 4-HPR).[4]
-
Vortex (1 min) and Centrifuge (13,000 rpm, 10 min, 4°C).
-
Collect supernatant.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection (MRM Mode):
-
Monitor specific transitions to distinguish metabolites.
-
4-HPR: m/z 392.3 → 283.2
-
4-oxo-4-HPR: m/z 406.3 → 283.2 (Shift of +14 Da indicates keto group).
-
Protocol B: Functional Bioassay (ROS vs. Cell Cycle)
Objective: Distinguish 4-oxo-4-HPR activity from general retinoid toxicity. Self-Validation: If the compound is 4-oxo-4-HPR, Vitamin C should block ROS/Apoptosis but fail to block G2-M arrest (proving the independent tubulin mechanism).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780 or SK-N-BE) at
cells/well. -
Treatment Groups:
-
Control (Vehicle).
-
4-oxo-4-HPR (5 µM).[2]
-
4-oxo-4-HPR (5 µM) + Vitamin C (100 µM) [Antioxidant Control].
-
-
Assay 1: ROS Detection (Flow Cytometry):
-
Incubate for 2–6 hours.
-
Stain with CM-H2DCFDA (5 µM) for 30 min.
-
Analyze via Flow Cytometry (FITC channel).
-
Expected Result: 4-oxo-4-HPR induces high fluorescence; Vitamin C reduces this to baseline.
-
-
Assay 2: Cell Cycle Analysis (PI Staining):
-
Incubate for 24 hours.
-
Fix cells in 70% Ethanol (-20°C overnight).
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometry.
-
Expected Result: 4-oxo-4-HPR causes distinct G2-M peak accumulation .[1][6] Crucially, Vitamin C will NOT reverse this arrest, validating the unique anti-microtubule mechanism.
-
Diagram 2: Metabolic Validation Workflow
Caption: Workflow for the specific isolation and identification of 4-oxo-4-HPR using LC-MS/MS.
References
-
Villani, M. G., et al. (2006). "4-Oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLoS ONE.
-
Togonu-Bickersteth, B., et al. (2006). "4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines." Cancer Research.[7][8]
-
Cooper, J. P., et al. (2017). "Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets." PLoS ONE.
-
Formelli, F., et al. (2008). "Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide." Cancer Chemotherapy and Pharmacology.
-
Orienti, I., et al. (2019). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor." Molecules.
Sources
- 1. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. massivebio.com [massivebio.com]
- 8. scitechdevelopment.com [scitechdevelopment.com]
Safety Operating Guide
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see retinoids mishandled because they are mistakenly grouped with "general organic waste" or, worse, treated as biological waste due to their use in cell culture.[1] 4-Keto Retinamide (4-HPR) is a synthetic retinoid with a specific hazard profile: it is a potent teratogen (reproductive toxin) and highly lipophilic (water-insoluble).[1]
Standard drain disposal is negligent; the compound persists in aquatic environments and can bioaccumulate. Furthermore, because 4-HPR is often dissolved in vehicles like DMSO or Ethanol, the waste stream becomes a mixed chemical hazard (flammability + toxicity).[1] This guide provides a self-validating workflow to ensure you protect both your team and the environment.
Hazard Identification & Physical Properties
Before disposal, you must understand what you are handling.[1] 4-HPR is not a federally P-listed or U-listed acute toxin (like Warfarin), but it triggers Reproductive Toxicity Category 1B protocols in most EHS jurisdictions.[1]
Table 1: 4-Keto Retinamide Safety & Physical Profile
| Property | Specification | Operational Implication |
| CAS Number | 65646-68-6 | Use for waste manifesting.[1] |
| Physical State | Yellow Crystalline Solid | Dust generation is a primary inhalation risk during weighing/spill cleanup. |
| Solubility | DMSO (>10 mg/mL), Ethanol | Do not use water for initial spill cleanup; it will spread the hydrophobic compound.[1] |
| GHS Hazards | H360: May damage fertility or unborn child.H315/H319: Causes skin/eye irritation.H413: May cause long-lasting harmful effects to aquatic life.[1] | Requires "Hazardous Waste" labeling with specific "Teratogen" sub-text. |
| RCRA Status | Non-Listed Hazardous Waste* | Must be incinerated. Do not landfill. Treat as "State-Regulated" or "Non-RCRA Hazardous" depending on location.[1] |
Waste Segregation Logic (Visualized)
Effective disposal starts at the bench. You must segregate 4-HPR waste based on its physical state and matrix.
DOT Diagram 1: Waste Segregation Decision Tree
Caption: Decision matrix for segregating 4-HPR waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & PPE)
-
Scope: Weighing boats, contaminated gloves, bench paper, and dry powder residues.[1]
-
The "Why": Solid retinoids can aerosolize. Double-bagging prevents dust release during transport.[1]
-
Procedure:
-
Collect all solids in a 6-mil polyethylene bag (clear or yellow depending on facility rules).
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag into a secondary Hazardous Waste Box or drum.
-
Labeling: Must read "Hazardous Waste - Toxic (Reproductive Toxin) - 4-Keto Retinamide."[1]
-
Protocol B: Liquid Waste (Stock Solutions & Media)
-
Scope: Expired DMSO stocks, cell culture media (>1 µM concentration).[1]
-
The "Why": 4-HPR is stable in organic solvents. Mixing it with oxidizers (like bleach) can create unpredictable byproducts. Never bleach retinoid waste. [1]
-
Procedure:
-
Identify Solvent:
-
If dissolved in DMSO/Ethanol : Use the Non-Halogenated waste stream.
-
If dissolved in DCM/Chloroform : Use the Halogenated waste stream.
-
-
Container: Use an HDPE carboy with a vented cap (to prevent pressure buildup).
-
Labeling: List all constituents (e.g., "99% DMSO, <1% Fenretinide").
-
Disposal: Ship for High-Temperature Incineration .
-
Protocol C: Empty Containers (The Triple Rinse Rule)
-
Scope: Original glass vials or stock bottles.
-
The "Why": A container is only considered "RCRA Empty" if residues are removed.[2] Because 4-HPR is water-insoluble, water rinsing is ineffective.[1]
-
Procedure:
-
Add a small volume of Ethanol or Acetone to the vial.
-
Cap and vortex/shake for 10 seconds.
-
Decant the rinse into the Liquid Waste container (Protocol B).
-
Repeat 2 more times (Total 3 rinses).
-
Deface the label and dispose of the glass in Standard Glass Disposal (or Chem-Glass bin if required by local EHS).
-
Emergency Spill Response
A spill of 4-HPR powder is deceptive; it looks benign but poses a high risk of tracking teratogenic dust throughout the lab.
DOT Diagram 2: Spill Response Workflow
Caption: Workflow for containing and cleaning 4-HPR spills, emphasizing the use of ethanol to manage solubility.
Critical Note on Cleanup: Do not use water initially. 4-HPR will precipitate and smear, increasing the surface area of contamination. Use Ethanol (70% or higher) or Acetone to solubilize the residue into an absorbent pad.
Regulatory Compliance & RCRA Context
-
RCRA Classification: 4-Keto Retinamide is not currently listed on the EPA's P-list (acutely hazardous) or U-list (toxic) by specific name [1].[3]
-
Generator Responsibility: However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics. Due to its teratogenicity (H360) and aquatic toxicity , it must be managed as Non-RCRA Regulated Hazardous Waste (unless state-specific codes like California's "Toxic" code apply) [2].[1]
-
Best Practice: Always default to incineration rather than landfilling to ensure complete destruction of the retinoid structure.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
Cayman Chemical. (2023). Fenretinide Safety Data Sheet (SDS).Link
-
National Institutes of Health (NIH) - PubChem. (2024). Fenretinide Compound Summary: Safety and Hazards.[5][6]Link[1]
-
University of Illinois Division of Research Safety. (2023). Chemical Hazard Classification (GHS) and Waste Determination.Link[1]
Sources
Operational Safety Guide: Handling 4-Keto Retinamide (Fenretinide) in the Laboratory
Executive Safety Directive
Treat this compound as a Category 1B Reproductive Toxin. As a synthetic retinoid derivative, 4-Keto Retinamide (4-HPR) shares the teratogenic profile of its parent compound, retinoic acid. While often handled casually in powder form, the risk profile changes drastically upon solubilization.
The Critical Insight: Most researchers rely on standard nitrile gloves. This is insufficient when 4-HPR is dissolved in DMSO. Dimethyl sulfoxide (DMSO) is the standard vehicle for this compound, but it is also a potent skin penetrant that can "carry" the retinoid across the dermal barrier, bypassing your primary defense.
Risk Assessment & PPE Matrix
The following protocol distinguishes between Dry Powder Handling (Inhalation/Dust risk) and Solvated Handling (Permeation/Systemic absorption risk).
PPE Specification Table
| Protective Layer | Dry Powder Handling (Weighing) | Solvated Handling (DMSO/Ethanol Solutions) |
| Hand Protection | Single Nitrile Gloves (min 5 mil) | Double-Glove Protocol (See below) or Silver Shield® Laminate |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood (Mandatory) |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles (Vented) |
| Body Protection | Standard Lab Coat (Buttoned) | Impervious Apron (Tyvek® or similar) |
| Specific Hazard | Electrostatic dust dispersion | Carrier-mediated transdermal absorption |
The "Double-Glove" Protocol (For DMSO Solutions)
Standard nitrile gloves degrade rapidly upon contact with DMSO (breakthrough < 8 minutes for thin exam gloves).
-
Inner Layer: 5 mil Nitrile (Bright color, e.g., Orange/Purple).
-
Outer Layer: 5-8 mil Nitrile (Standard Blue) or Polychloroprene.
-
Logic: If the outer glove is compromised (ripped or swelled by DMSO), the bright inner glove provides immediate visual contrast, signaling you to stop and change.
Operational Workflow: Step-by-Step
Phase A: Preparation & Light Sensitivity
Fenretinide is light-sensitive. Isomerization degrades efficacy and alters toxicity profiles.
-
Darken the Hood: Turn off the direct fume hood light. Use ambient room light or a low-intensity amber lamp.
-
Vessel Prep: Pre-wrap all receiving vials (scintillation vials, reservoirs) in aluminum foil before weighing.
Phase B: Weighing (The Static Risk)
Retinoid powders are often electrostatic and "jump" from spatulas.
-
Engineering Control: Work strictly inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun on the weighing boat if available. If not, wipe the spatula with an ethanol-dampened wipe before drying it to reduce static charge.
-
Technique: Do not pour from the source bottle. Use a micro-spatula to transfer small amounts to avoid dust clouds.
Phase C: Solubilization (The High-Risk Moment)
Context: You are likely dissolving in DMSO to create a stock solution (e.g., 10-100 mM).
-
Solvent Addition: Add DMSO slowly down the side of the vial to prevent aerosolizing the powder.
-
Vortexing: Cap the vial tightly. Do not vortex with the cap loose. Hold the vial with a Kimwipe over the cap to catch any micro-droplets that might leak.
-
Aliquot Immediately: To minimize freeze-thaw cycles (which degrade the compound), aliquot the stock solution into single-use, light-protected microtubes immediately after dissolution.
Visualizing the Safety Workflow
The following diagram outlines the decision logic and safety barriers for handling 4-HPR.
Figure 1: Risk-based operational workflow distinguishing between solid and solvated handling protocols.
Emergency Procedures
Scenario A: Skin Exposure (Solvated) If 4-HPR in DMSO contacts skin:
-
Immediate Action: Do not wipe. Wiping drives the solvent deeper.
-
Flush: Immediately place the affected area under running water for a minimum of 15 minutes.[1]
-
Soap: Use non-abrasive soap only after the initial 5-minute rinse.
-
Medical: Seek medical attention. Provide the SDS, specifically highlighting H360 (Reproductive Toxicity) .
Scenario B: Spills
-
Powder: Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid: Cover with absorbent pads. If DMSO is the solvent, treat the waste pads as highly hazardous due to permeation capability. Double-bag all waste.
Disposal & Environmental Safety[2][3]
-
Classification: 4-HPR is a hazardous chemical waste.
-
Segregation: Do not mix with oxidizing agents (e.g., peroxides) as retinoids are susceptible to oxidation.
-
Labeling: Waste tags must explicitly state: "Contains Fenretinide - Reproductive Toxin."
References
-
National Institutes of Health (NIH). (2023). Safe Laboratory Practices & Procedures. Office of Research Services. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved from [Link]
-
PubChem. (2023). Fenretinide Compound Summary (CID 5288209). National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
